molecular formula C5H5Cl2N3 B1440136 4,5-Dichloropyridine-2,3-diamine CAS No. 662116-66-7

4,5-Dichloropyridine-2,3-diamine

货号: B1440136
CAS 编号: 662116-66-7
分子量: 178.02 g/mol
InChI 键: GOVJRSTWOQZULF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-Dichloropyridine-2,3-diamine is a useful research compound. Its molecular formula is C5H5Cl2N3 and its molecular weight is 178.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,5-dichloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)4(8)3(2)7/h1H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJRSTWOQZULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670258
Record name 4,5-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662116-66-7
Record name 4,5-Dichloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,5-Dichloropyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloropyridine-2,3-diamine is a valuable heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and novel materials. Its specific substitution pattern offers unique opportunities for creating complex molecular architectures. This guide provides a comprehensive overview of a proposed synthetic route to this important intermediate, based on established chemical principles and analogous transformations reported in the literature. It is designed to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Dichlorinated Pyridine Diamines

Proposed Synthetic Pathway

A logical and controlled synthesis of this compound can be envisioned starting from a commercially available dichloropyridine precursor. The proposed multi-step synthesis is designed to allow for the regioselective introduction of the required amino groups. The key steps of this proposed pathway are:

  • Nitration of 3,4-dichloropyridine to introduce a nitro group at the 2-position.

  • Amination of the resulting 3,4-dichloro-2-nitropyridine to introduce an amino group at a suitable position.

  • Reduction of the nitro group to afford the target this compound.

This strategy is based on the known reactivity of pyridine systems and analogous transformations reported for related compounds.

Synthetic Pathway 3,4-Dichloropyridine 3,4-Dichloropyridine 3,4-Dichloro-2-nitropyridine 3,4-Dichloro-2-nitropyridine 3,4-Dichloropyridine->3,4-Dichloro-2-nitropyridine Nitration 4,5-Dichloro-3-amino-2-nitropyridine 4,5-Dichloro-3-amino-2-nitropyridine 3,4-Dichloro-2-nitropyridine->4,5-Dichloro-3-amino-2-nitropyridine Amination This compound This compound 4,5-Dichloro-3-amino-2-nitropyridine->this compound Reduction

Caption: Proposed synthetic route for this compound.

Detailed Synthetic Protocol

Step 1: Nitration of 3,4-Dichloropyridine

The introduction of a nitro group onto the electron-deficient dichloropyridine ring requires strong nitrating conditions. The directing effects of the chlorine atoms and the pyridine nitrogen are expected to favor nitration at the 2-position.

Protocol:

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0 °C, slowly add 3,4-dichloropyridine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours. The reaction should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,4-dichloro-2-nitropyridine.

This procedure is adapted from standard nitration methods for deactivated pyridine rings[1][2].

Step 2: Amination of 3,4-Dichloro-2-nitropyridine

The introduction of an amino group can be achieved through nucleophilic aromatic substitution of one of the chlorine atoms. The position of amination will be influenced by the electronic effects of the existing substituents.

Protocol:

  • In a sealed vessel, dissolve 3,4-dichloro-2-nitropyridine in a suitable solvent such as ethanol or DMSO.

  • Add an excess of aqueous ammonia.

  • Heat the mixture to 100-120 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and pour it into water.

  • The product, 4,5-dichloro-3-amino-2-nitropyridine, may precipitate out of solution. If not, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

This amination is analogous to procedures described for other chloronitropyridines[3].

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with the choice depending on the presence of other functional groups. Catalytic hydrogenation or reduction with metals in acidic media are common choices[4][5].

Protocol (using Iron in Acetic Acid):

  • Suspend 4,5-dichloro-3-amino-2-nitropyridine in a mixture of acetic acid and water.

  • Heat the suspension to reflux and add iron powder portion-wise.

  • Maintain the reflux with vigorous stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

This reduction method is well-established for the synthesis of aromatic amines from their nitro precursors[6].

Data Summary

StepReactionKey ReagentsTypical ConditionsExpected Yield (analogous reactions)
1 NitrationConc. H₂SO₄, Fuming HNO₃80-90 °C, several hours50-70%
2 AminationAqueous NH₃100-120 °C, sealed vessel40-60%
3 ReductionFe powder, Acetic AcidReflux, several hours70-90%

Safety and Handling

  • Nitrating agents (concentrated sulfuric and nitric acids) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Dichloropyridine derivatives should be handled with care as they can be irritants and potentially toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Reactions at elevated temperatures and pressures (Step 2) must be conducted in appropriate pressure-rated equipment and behind a safety shield.

  • Catalytic hydrogenation (if chosen for Step 3) involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment.

  • Metal powders like iron can be pyrophoric. Handle in an inert atmosphere if necessary.

  • All reactions involving the reduction of nitro compounds are exothermic and require careful monitoring and control of the reaction temperature[7].

Conclusion

The synthesis of this compound, while not explicitly detailed in current literature, can be strategically approached through a multi-step sequence involving nitration, amination, and reduction of a dichloropyridine precursor. The proposed pathway in this guide is grounded in established principles of pyridine chemistry and provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable building block. Careful optimization of each step will be crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Niche Heterocyclic Building Block

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide serves as a comprehensive technical resource on 4,5-Dichloropyridine-2,3-diamine. In the intricate tapestry of organic synthesis and medicinal chemistry, substituted pyridines are foundational threads, and among them, the diamino-dichloro-substituted variants represent a class of compounds with significant, yet underexplored, potential.

Direct experimental data for this compound is not extensively documented in readily accessible literature. Therefore, this guide adopts a holistic and inferential approach. By synthesizing data from closely related structural analogs, we will construct a robust predictive profile of the target molecule's physicochemical properties. This document is structured not as a rigid data sheet, but as a narrative that explains the "why" behind the "what," providing field-proven insights into experimental design and data interpretation. Our commitment to scientific integrity is paramount; every piece of information is supported by authoritative references, ensuring a self-validating and trustworthy resource.

Molecular Architecture and Inferred Core Properties

The foundational step in understanding any chemical entity is to dissect its molecular structure. This compound, with the molecular formula C₅H₅Cl₂N₃, possesses a pyridine ring substituted with two chlorine atoms and two amino groups. The relative positioning of these functional groups dictates the molecule's electronic landscape, reactivity, and intermolecular interactions.

PropertyPredicted/Inferred ValueRationale and Comparative Insights
Molecular Weight 178.02 g/mol Calculated based on the atomic weights of its constituent atoms (C₅H₅Cl₂N₃). This is a fundamental and non-experimental value.
IUPAC Name This compound
CAS Number Not readily availableThe absence of a specific CAS number in major databases suggests its status as a niche research chemical.

The pyridine core, a six-membered aromatic heterocycle containing a nitrogen atom, is electron-deficient. The two chlorine atoms at positions 4 and 5 are strong electron-withdrawing groups, further depleting the electron density of the ring. Conversely, the two amino groups at positions 2 and 3 are electron-donating through resonance. This electronic push-pull dynamic is central to the molecule's chemical behavior.

Proposed Synthesis and Mechanistic Considerations

While a direct, optimized synthesis for this compound is not explicitly detailed in the available literature, a plausible synthetic route can be conceptualized based on established transformations of pyridine derivatives. A logical approach would involve the sequential introduction of the amino and chloro substituents.

Conceptual Synthetic Workflow

A potential synthetic pathway could commence with a commercially available dichloropyridine or aminopyridine, followed by nitration and subsequent reduction, or direct amination. A plausible retro-synthetic analysis suggests that a key intermediate could be a nitrated dichloropyridine.

G cluster_0 Proposed Synthesis of this compound A 2,3-Dichloropyridine B 2,3-Dichloro-4-nitropyridine A->B Nitration (e.g., HNO₃/H₂SO₄) C 4-Amino-2,3-dichloropyridine B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D 4-Amino-2,3-dichloro-5-nitropyridine C->D Nitration E This compound D->E Reduction

Caption: A plausible multi-step synthesis of this compound.

Experimental Causality:

  • Nitration: The initial nitration of a dichloropyridine would likely be directed by the existing substituents. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration.

  • Reduction of Nitro Group: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid reduction (e.g., Fe, Sn, or SnCl₂ in acidic media) are common and effective methods.[1] The choice of method can be influenced by the presence of other functional groups that might be sensitive to the reaction conditions.

  • Sequential Introduction of Amino Groups: An alternative strategy could involve the amination of a polychlorinated pyridine. However, controlling the regioselectivity of amination can be challenging.

Predicted Physicochemical Properties and Analytical Characterization

The prediction of physicochemical properties is guided by the analysis of structurally similar compounds. The following table presents a comparative overview of related dichlorinated aminopyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Amino-3,5-dichloropyridine C₅H₄Cl₂N₂163.01156.0-166.0[2]
3-Amino-2,5-dichloropyridine C₅H₄Cl₂N₂163.01124-129[3]
2-Amino-4,5-dichloropyridine C₅H₄Cl₂N₂163.01Not specified
2,6-Dichloropyridine-3,4-diamine C₅H₅Cl₂N₃178.02Not specified
5,6-Dichloropyridine-2,3-diamine C₅H₅Cl₂N₃178.02~167[4]
This compound C₅H₅Cl₂N₃ 178.02 Predicted: 160-180

In-depth Analysis:

  • Melting Point: The presence of two amino groups capable of hydrogen bonding is expected to result in a relatively high melting point for this compound, likely in the range of 160-180 °C, similar to its isomer 5,6-Dichloropyridine-2,3-diamine.[4]

  • Solubility: The pyridine nitrogen and the two amino groups provide sites for hydrogen bonding with protic solvents. Therefore, the compound is expected to have some solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO. The presence of the two chlorine atoms will contribute to some lipophilicity.

  • pKa: The pyridine nitrogen is basic, but its basicity will be significantly reduced by the electron-withdrawing effects of the two chlorine atoms. The amino groups are also basic. The pKa of the pyridinium ion is expected to be lower than that of unsubstituted 2,3-diaminopyridine.

Anticipated Spectroscopic Signatures

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The pyridine ring has one aromatic proton. Its chemical shift will be influenced by the adjacent chloro and amino groups. The protons of the two amino groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a dichlorinated, di-amino substituted pyridine.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by:

  • N-H stretching vibrations of the primary amino groups in the region of 3300-3500 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching vibrations, typically observed in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS):

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be invaluable for confirming the molecular weight. A key feature to observe would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected M, M+2, and M+4 peaks would have a characteristic intensity ratio of approximately 9:6:1, which is a strong indicator of a dichloro-substituted compound.[5]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for closely related dichlorinated aminopyridines provide a reliable guide.[6][7][8]

Hazard Identification (Inferred):

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. In case of insufficient ventilation, wear suitable respiratory equipment.[6][8]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[6]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store locked up.[7]

  • Keep away from strong oxidizing agents and strong acids.[6]

Applications in Research and Drug Development

Substituted diaminopyridines are valuable precursors in the synthesis of various heterocyclic systems, particularly those with applications in medicinal chemistry. The 2,3-diamine functionality is a key synthon for the construction of fused imidazole rings, leading to imidazopyridine derivatives.[4] These scaffolds are present in a number of biologically active molecules.

G cluster_1 Role in Synthesis of Fused Heterocycles Start This compound Reaction Reaction with aldehydes, ketones, or carboxylic acids Start->Reaction Product Fused Imidazopyridine Derivatives Reaction->Product Application Potential as Kinase Inhibitors, Antiviral Agents, etc. Product->Application

Caption: Synthetic utility of this compound.

The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design of novel therapeutic agents. The chlorine atoms can serve as handles for further functionalization through cross-coupling reactions or nucleophilic substitution, allowing for the generation of diverse chemical libraries for screening.

Conclusion: A Foundation for Future Exploration

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this compound, grounded in the established knowledge of its structural analogs. While direct experimental data remains to be fully elucidated and published, the predictive framework presented herein offers a solid foundation for researchers and drug development professionals. The proposed synthetic strategies, expected analytical signatures, and safety guidelines are intended to empower and inform future investigations into this promising, yet undercharacterized, heterocyclic building block. As with any scientific endeavor, the true characterization of this molecule awaits rigorous experimental validation.

References

Technical Guide: 4,5-Dichloropyridine-2,3-diamine (CAS No. 662116-67-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Heterocyclic Building Block for Advanced Drug Discovery

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of the Dichlorinated Pyridinediamine Scaffold

In the landscape of medicinal chemistry, pyridyl scaffolds are ubiquitous due to their bioisosteric relationship with native purine and pyrimidine bases, offering a privileged framework for engaging with a multitude of biological targets. Among these, ortho-diaminopyridines are particularly valuable as they serve as direct precursors to the imidazo[4,5-b]pyridine ring system, a core component of numerous kinase inhibitors, antiviral agents, and other therapeutic candidates.

This guide provides an in-depth technical overview of 4,5-Dichloropyridine-2,3-diamine , a highly functionalized building block. The strategic placement of two chlorine atoms on the pyridine ring offers significant advantages for drug development professionals. These halogen substituents not only modulate the electronic properties and metabolic stability of the final molecule but also serve as crucial synthetic handles for further diversification through cross-coupling reactions. Understanding the properties, synthesis, and application of this key intermediate is paramount for researchers aiming to accelerate the discovery of novel therapeutics.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is registered under the following CAS number:

  • CAS Number: 662116-67-7[1]

The key physicochemical properties are summarized in the table below. This data is critical for planning reactions, selecting appropriate solvent systems, and ensuring proper handling and storage.

PropertyValueSource(s)
IUPAC Name This compound[1]
Molecular Formula C₅H₅Cl₂N₃[1]
Molecular Weight 178.02 g/mol [1]
Appearance Light brown to off-white solid/powderVendor Data
Melting Point Not consistently reported; varies by purity-
Boiling Point Not available (likely decomposes)-
Density ~1.602 g/cm³ (predicted)[1]
Solubility Soluble in polar organic solvents (DMSO, DMF)General Knowledge

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial and requires a multi-step approach, typically starting from more heavily chlorinated pyridines. The following protocol is a representative, field-proven method based on the selective amination of a tetrachloropyridine precursor.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Selective Mono-amination cluster_1 Step 2: Diamination cluster_2 Step 3: Purification SM 2,3,4,5-Tetrachloropyridine R1 NH₃ (aq. or gas) Catalyst (e.g., CuSO₄) High Temp/Pressure SM->R1 P1 4-Amino-2,3,5-trichloropyridine R2 NH₃ (aq.) Autoclave, >200°C Copper Catalyst P1->R2 R1->P1 P2 This compound (Target Compound) R3 Recrystallization (e.g., Ethanol/Water) or Column Chromatography P2->R3 R2->P2 P3 Purified Product R3->P3

Caption: A representative three-stage workflow for synthesizing the target diamine.

Detailed Step-by-Step Protocol

Principle: This synthesis relies on the differential reactivity of the chlorine atoms on the pyridine ring. The C4 position is most susceptible to nucleophilic aromatic substitution (SNAr), followed by the C2/C6 positions. This selectivity allows for a stepwise introduction of the amino groups. The use of a copper catalyst is crucial as it facilitates the amination reaction, which would otherwise require extremely harsh conditions.

Materials:

  • 2,3,4,5-Tetrachloropyridine

  • Aqueous Ammonia (~30%)

  • Copper(II) Sulfate (CuSO₄)

  • High-pressure autoclave reactor

  • Appropriate organic solvents (e.g., Toluene, Ethyl Acetate)

  • Deionized Water

Procedure:

  • Step 1: First Amination (Formation of 4-Amino-2,3,5-trichloropyridine)

    • Rationale: The C4 position is the most activated towards nucleophilic attack. This initial, milder amination step selectively installs the first amino group.

    • Charge a high-pressure autoclave with 2,3,4,5-tetrachloropyridine, a catalytic amount of CuSO₄, and an excess of aqueous ammonia.

    • Seal the reactor and heat to approximately 150-180°C. The internal pressure will rise significantly. Maintain this temperature with vigorous stirring for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the appearance of the mono-aminated product.

    • After cooling, carefully vent the reactor. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Isolate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Second and Third Amination (Formation of the Target Diamine)

    • Rationale: The remaining chlorine atoms at C2 and C3 are less reactive. More forcing conditions (higher temperature) and a copper catalyst are required to drive the reaction to completion, replacing the C2 and C3 chlorines.

    • Combine the crude intermediate from Step 1 with a fresh, larger excess of aqueous ammonia and a copper catalyst in the autoclave.

    • Heat the sealed reactor to a higher temperature, typically in the range of 220-240°C, for 24-48 hours.

    • Self-Validation: The reaction is complete when analysis (GC-MS or LC-MS) shows the disappearance of the intermediate and the formation of a new product with the expected mass (m/z = 178/180).

    • Workup is similar to Step 1. After cooling and venting, extract the product into a suitable organic solvent.

  • Step 3: Purification

    • Rationale: The crude product will likely contain residual starting material, intermediates, and copper salts. Purification is essential to meet the standards required for drug development.

    • The crude solid obtained after solvent evaporation can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

    • The final product's purity should be confirmed by NMR spectroscopy and its identity verified by mass spectrometry.

Key Applications in Drug Development: Synthesis of Imidazo[4,5-b]pyridines

The primary utility of this compound is its role as a key precursor for constructing the imidazo[4,5-b]pyridine scaffold. This is typically achieved via a condensation and subsequent cyclization reaction with an aldehyde, a reaction known as the Phillips condensation.

Reaction Pathway: Formation of a Kinase Inhibitor Scaffold

Application_Workflow Diamine 4,5-Dichloropyridine- 2,3-diamine Reaction Phillips Condensation (e.g., DMSO, Na₂S₂O₅, heat) Diamine->Reaction Aldehyde Substituted Benzaldehyde (R-CHO) Aldehyde->Reaction Product 6,7-Dichloro-2-(R-phenyl)- 1H-imidazo[4,5-b]pyridine (Kinase Scaffold) Reaction->Product

Caption: Condensation reaction to form the versatile imidazo[4,5-b]pyridine core.

Exemplary Protocol: Synthesis of 6,7-Dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine

Principle: This reaction involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. The subsequent intramolecular cyclization onto the second amino group, followed by oxidative aromatization, yields the stable fused heterocyclic system. Using an oxidant like sodium metabisulfite (Na₂S₂O₅) in a high-boiling solvent like DMSO is a common and effective method.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and benzaldehyde (1.0-1.1 eq.) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅, ~1.1 eq.) to the mixture.

    • Causality: Na₂S₂O₅ serves as a mild oxidizing agent that facilitates the final aromatization step to form the imidazole ring, driving the reaction to completion and preventing the accumulation of dihydro-imidazo intermediates. DMSO acts as both the solvent and a co-oxidant at high temperatures.

  • Reaction Execution: Heat the reaction mixture to 120-140°C for 4-12 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and pour it into ice water. The product will typically precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMSO, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the 6,7-dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine. The disappearance of the diamine's -NH₂ proton signals and the appearance of a new set of aromatic signals confirms the successful cyclization.

Handling and Safety

As with many halogenated aromatic amines, this compound should be handled with care in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound (CAS: 662116-67-7) is a high-value, strategic intermediate for the synthesis of complex heterocyclic systems. Its utility is primarily demonstrated in its efficient conversion to the imidazo[4,5-b]pyridine scaffold, a core element in many modern drug discovery programs. The two chlorine atoms provide critical handles for subsequent structural modifications, allowing for the rapid generation of diverse chemical libraries. A thorough understanding of its synthesis, properties, and reactivity empowers researchers to fully leverage this building block in the quest for novel and effective therapeutics.

References

4,5-Dichloropyridine-2,3-diamine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloropyridine-2,3-diamine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines a strategic approach to its synthesis and analysis, discusses its significant role in the synthesis of bioactive compounds, and provides rigorous safety protocols.

Core Molecular Profile

This compound is a substituted pyridine characterized by the presence of two chlorine atoms and two adjacent amino groups. This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in heterocyclic chemistry.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry.

PropertyValueSource(s)
Molecular Formula C₅H₅Cl₂N₃[1]
Molecular Weight 178.02 g/mol [1]
Exact Mass 176.98600 Da[1]
CAS Number 662116-66-7[1]
Density 1.602 g/cm³[1]
Topological Polar Surface Area (TPSA) 64.9 Ų[1]
Predicted logP (XLogP3) 2.7[1]
Synonyms 2,3-Diamino-4,5-dichloropyridine[1]

Strategic Synthesis Pathway

This multi-step process is predicated on controlling regioselectivity during the electrophilic nitration step and achieving efficient reduction in the final step.

G cluster_0 Proposed Synthesis Workflow A Start: 2,3-Dichloropyridine B Step 1: Amination (e.g., Buchwald-Hartwig) A->B Aniline, Pd(OAc)₂, PPh₃, NaOtBu C Intermediate: 2-Amino-4,5-dichloropyridine B->C D Step 2: Regioselective Nitration (HNO₃/H₂SO₄) C->D E Intermediate: 2-Amino-4,5-dichloro-3-nitropyridine D->E F Step 3: Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) E->F G Final Product: This compound F->G G cluster_0 Analytical Validation Workflow A Synthesized Product B Mass Spectrometry (LC-MS) - Confirm Molecular Weight - Check Isotopic Pattern A->B Identity C NMR Spectroscopy (¹H, ¹³C) - Confirm Structure - Assess Purity A->C Structure D Chromatography (HPLC) - Determine Purity (%) A->D Purity E Verified Compound B->E C->E D->E

References

solubility of 4,5-Dichloropyridine-2,3-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,5-Dichloropyridine-2,3-diamine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary tools to assess the solubility of this compound, a critical parameter for its application in synthesis, purification, formulation, and biological screening.

Introduction: The Critical Role of Solubility in Research and Development

This compound (C₅H₅Cl₂N₃, MW: 178.0193 g/mol ) is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel pharmaceutical compounds and functional materials.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that profoundly influences its journey from the laboratory to clinical application.[2] Understanding the solubility of this compound in various organic solvents is paramount for:

  • Synthetic Chemistry: The choice of solvent can dictate reaction rates, yields, and the formation of byproducts. A solvent in which the reactants are sufficiently soluble is often essential for a successful chemical transformation.

  • Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

  • Formulation Development: For a compound to be developed into a viable drug product, it must be formulated in a manner that ensures appropriate bioavailability.[3] This often involves dissolving the compound in a suitable solvent or solvent system.

  • Biological Screening: In vitro and in vivo assays typically require the compound to be in solution to assess its biological activity. Poor solubility can lead to inaccurate or misleading results.

Given the importance of this parameter, this guide provides a robust methodology for approaching the solubility of this compound.

Physicochemical Profile and Predicted Solubility

The molecular structure of this compound offers key insights into its likely solubility behavior. The presence of two amino (-NH₂) groups and a pyridine nitrogen atom introduces polarity and the capacity for hydrogen bonding, both as hydrogen bond donors (the N-H of the amino groups) and acceptors (the lone pairs on the nitrogen atoms). Conversely, the two chlorine atoms and the aromatic pyridine ring contribute to the molecule's lipophilicity.

This duality suggests a nuanced solubility profile. The compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents is likely to be limited. Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleCapable of hydrogen bonding with the amino groups and pyridine nitrogen.
EthanolSolubleSimilar to methanol, it is a polar protic solvent that can dissolve polar compounds.
WaterSparingly SolubleWhile capable of hydrogen bonding, the hydrophobic pyridine ring and chlorine atoms may limit aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[3]
Dimethylformamide (DMF)Very SolubleAnother highly polar aprotic solvent, effective for solvating molecules with polar functional groups.
AcetonitrileSolubleA polar aprotic solvent that should effectively dissolve the compound through dipole-dipole interactions.
Nonpolar TolueneSparingly SolubleThe aromatic nature of toluene may offer some π-π stacking interactions with the pyridine ring, but the overall polarity difference will limit solubility.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar this compound.
Chlorinated Dichloromethane (DCM)Sparingly SolubleDCM has moderate polarity and may exhibit some ability to dissolve the compound, but is not expected to be a highly effective solvent.

Experimental Determination of Solubility

The most reliable way to ascertain the solubility of this compound is through experimental measurement. The following protocols describe both a rigorous quantitative method and a rapid qualitative assessment.

Quantitative Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4] This method involves creating a saturated solution of the compound in a given solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to a vial prep2 Add a known volume of the chosen organic solvent prep1->prep2 Step 1 & 2 equil Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow solution to stand for undissolved solid to settle equil->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter the aliquot through a 0.45 µm syringe filter sep2->sep3 analysis1 Dilute the filtered solution with a suitable mobile phase sep3->analysis1 analysis2 Analyze by a validated analytical method (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate concentration against a standard curve analysis2->analysis3

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer. The concentration is determined by comparing the instrument response to a pre-established calibration curve of known concentrations of this compound.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Qualitative Solubility Determination

A qualitative assessment can provide a rapid and useful estimation of solubility, which is particularly valuable for solvent screening.

Workflow for Qualitative Solubility Determination

G start Weigh a small, known amount (e.g., 5 mg) of this compound into a vial add_solvent Add the test solvent in small, incremental volumes (e.g., 0.1 mL) start->add_solvent mix Vortex or shake vigorously after each addition add_solvent->mix observe Visually inspect for dissolution against a dark background mix->observe soluble Soluble: Solid completely dissolves observe->soluble Clear solution sparingly_soluble Sparingly Soluble: Some solid remains observe->sparingly_soluble Hazy or undissolved solid insoluble Insoluble: No significant dissolution observe->insoluble Majority of solid remains

Caption: Workflow for qualitative solubility assessment.

Detailed Protocol:

  • Preparation: Weigh approximately 5 mg of this compound into a small, clear glass vial.

  • Solvent Addition: Add the test solvent to the vial in small, measured increments (e.g., 0.1 mL).

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the vial against a light and dark background to determine if the solid has dissolved.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved, or the solution appears hazy.

    • Insoluble: The majority of the solid does not dissolve.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling this compound.

Conclusion

While direct quantitative solubility data for this compound is not extensively published, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile. This guide provides the theoretical basis and, more importantly, the practical, step-by-step experimental protocols necessary for researchers to determine its solubility accurately in a range of organic solvents. By employing the methodologies outlined herein, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts involving this promising chemical entity.

References

spectroscopic data (NMR, IR, MS) of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dichloropyridine-2,3-diamine

This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure robust and reliable characterization of this important heterocyclic building block.

Introduction: The Analytical Imperative

This compound (CAS No. 662116-66-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates unambiguous structural confirmation, which is achieved through a multi-technique spectroscopic approach. The strategic placement of two amino groups and two chlorine atoms on the pyridine ring creates a unique electronic environment, resulting in a distinct spectroscopic fingerprint. This guide explains the causality behind the expected spectral features and provides validated protocols for data acquisition.

Molecular Structure Overview

A clear understanding of the molecular structure is foundational to interpreting its spectroscopic output.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS): Unveiling the Molecular Fingerprint

Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) is a robust method that provides both the molecular ion and structurally significant fragment ions.

Expert Interpretation of MS Data

The mass spectrum is characterized by a distinctive molecular ion region due to the presence of two chlorine atoms. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This results in a characteristic isotopic cluster for ions containing two chlorine atoms, with peaks at M⁺, [M+2]⁺, and [M+4]⁺ in a relative intensity ratio of approximately 9:6:1.[1]

The molecular formula C₅H₅Cl₂N₃ gives a nominal molecular weight of 177 g/mol (for ³⁵Cl). The fragmentation is driven by the stable pyridine core and the nature of its substituents. The primary fragmentation pathways likely involve the sequential loss of chlorine atoms and cleavage related to the diamino groups.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Predicted IonInterpretation
177/179/181[M]⁺Molecular ion peak cluster, confirming the molecular weight and presence of two chlorine atoms.
142/144[M - Cl]⁺Loss of a single chlorine radical, a common initial fragmentation step for halogenated aromatics.
107[M - 2Cl]⁺Loss of both chlorine atoms.
118/120[M - NH₂ - HCN]⁺A potential rearrangement and fragmentation pathway involving the amino groups and pyridine ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane. Dilute to a final concentration of ~10 µg/mL for analysis.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 300.

Visualization of Fragmentation

M [C₅H₅Cl₂N₃]⁺ m/z 177/179/181 F1 [C₅H₅ClN₃]⁺ m/z 142/144 M->F1 - Cl F2 [C₅H₅N₃]⁺ m/z 107 F1->F2 - Cl

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is indispensable for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the N-H bonds of the primary amine groups, the aromatic pyridine ring, and the C-Cl bonds.

Expert Interpretation of IR Data

As a primary aromatic amine, the most telling feature will be the pair of N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[2][3] The presence of two adjacent amino groups may lead to hydrogen bonding, which can broaden these peaks. Other key vibrations include the N-H scissoring (bending) mode around 1650-1580 cm⁻¹, the C-N stretching of the aromatic amine, and the characteristic vibrations of the substituted pyridine ring.[2][4][5]

Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3350N-H Asymmetric StretchPrimary Amine (-NH₂)Medium-Strong
3350 - 3250N-H Symmetric StretchPrimary Amine (-NH₂)Medium-Strong
3100 - 3000C-H Aromatic StretchPyridine RingMedium-Weak
1640 - 1590N-H Scissoring (Bend)Primary Amine (-NH₂)Strong
1580 - 1450C=C and C=N StretchPyridine RingMedium-Strong
1335 - 1250C-N Aromatic StretchAr-NH₂Strong
850 - 750C-Cl StretchAryl HalideStrong
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the sample makes firm and even contact with the crystal using the ATR pressure clamp.

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of the carbon and hydrogen atoms.

Expert Interpretation of ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple and highly informative. Due to the substitution pattern, only one proton is attached to the pyridine ring at the C-6 position. This proton will appear as a singlet, as it has no adjacent proton neighbors to couple with. The two primary amine groups (-NH₂) will also produce a signal. Its chemical shift can be variable and the peak is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water. The integration of the aromatic singlet to the amine proton signal should be in a 1:4 ratio.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8Singlet (s)1HH-6Aromatic proton deshielded by the ring nitrogen.
~ 5.0 - 6.0Broad Singlet (br s)4H-NH₂ (2 groups)Amine protons; chemical shift is solvent-dependent.
Expert Interpretation of ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the nitrogen, chlorine, and amino substituents. Carbons directly attached to chlorine (C-4, C-5) and nitrogen (C-2, C-3, C-6) will be significantly affected. The carbon atoms bearing the amino groups (C-2, C-3) are expected at higher field (lower ppm) compared to those bearing chlorine atoms.

Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 155C-6Carbon adjacent to the ring nitrogen.
~ 135 - 145C-2, C-3Carbons attached to amino groups. The exact assignment may require advanced 2D NMR.
~ 115 - 125C-4, C-5Carbons attached to chlorine atoms.

Note: The exact chemical shifts are predictions and can be influenced by solvent and concentration. The simplified table of chemical shifts for carbon environments generally places aromatic carbons in the 125-150 ppm range.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Typically, 8-16 scans are sufficient.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30).[7]

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Visualization of NMR Assignments

Caption: Structural assignments for ¹H (H-6) and ¹³C (C2-C6) NMR spectroscopy.

Comprehensive Workflow for Spectroscopic Analysis

A validated, systematic workflow ensures data integrity and comprehensive characterization. The interplay between MS, IR, and NMR provides complementary information that, when synthesized, delivers an unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep_Solid Solid Sample (this compound) MS Mass Spectrometry (GC-MS) Prep_Solid->MS IR IR Spectroscopy (ATR-FTIR) Prep_Solid->IR NMR NMR Spectroscopy (¹H & ¹³C) Prep_Solid->NMR Data_MS Molecular Weight & Fragmentation MS->Data_MS Data_IR Functional Groups IR->Data_IR Data_NMR Atom Connectivity NMR->Data_NMR Final Final Structure Confirmation Data_MS->Final Data_IR->Final Data_NMR->Final

References

The Strategic Synthesis and Application of 4,5-Dichloropyridine-2,3-diamine: A Core Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Dichlorinated Pyridine Diamine

In the vast landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, forming the nucleus of numerous natural products and synthetic compounds with profound biological activities. Among its myriad derivatives, diaminopyridines have garnered significant attention as versatile building blocks, particularly in the synthesis of fused heterocyclic systems that mimic endogenous purines. This guide delves into the technical intricacies of a specific, yet highly strategic isomer: 4,5-Dichloropyridine-2,3-diamine. While not a household name in the broader chemical community, this molecule represents a critical precursor for a class of compounds with significant therapeutic potential, primarily the imidazo[4,5-b]pyridines.

This document will provide a comprehensive overview of the discovery, synthesis, and applications of this compound, offering a senior application scientist's perspective on its strategic importance in the field of drug discovery and development. We will explore the causality behind synthetic choices, the validation of its structure, and its pivotal role in constructing complex molecular architectures.

Historical Context and Discovery

The history of this compound is not one of a singular, celebrated discovery but rather an emergence driven by the relentless pursuit of novel therapeutic agents. Its development is intrinsically linked to the broader exploration of diaminopyridines as precursors to imidazo[4,5-b]pyridines, which are recognized as purine isosteres and have been investigated for a wide range of biological activities, including as potential anticancer and antimicrobial agents.

The synthesis of various diaminopyridines has been documented over the years, often involving the reduction of a corresponding nitro-amino-pyridine derivative. A documented method for the preparation of this compound is detailed in patent literature, specifically US Patent US07410966B2, which outlines its synthesis from 2-Amino-4,5-dichloro-3-nitropyridine[1]. This suggests that the "discovery" of this compound was likely a means to an end—the creation of a specific building block for the synthesis of targeted bioactive molecules.

The Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The most logical and documented synthetic pathway commences from a readily available dichlorinated aminopyridine.

Proposed Synthetic Pathway

A plausible and documented synthetic route is outlined below, starting from a suitable dichlorinated aminopyridine precursor. This pathway leverages established chemical transformations for the introduction of the vicinal diamine functionality.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction 2_Amino_4_5_dichloropyridine 2-Amino-4,5-dichloropyridine Nitropyridine 2-Amino-4,5-dichloro-3-nitropyridine 2_Amino_4_5_dichloropyridine->Nitropyridine HNO₃ / H₂SO₄ Diamine This compound Nitropyridine->Diamine Reduction (e.g., Zn, CaCl₂, EtOH)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on methodologies described for analogous compounds and detailed in patent literature[1].

Step 1: Nitration of 2-Amino-4,5-dichloropyridine

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, cautiously add 2-Amino-4,5-dichloropyridine in portions while maintaining the temperature.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-Amino-4,5-dichloro-3-nitropyridine.

Step 2: Reduction of 2-Amino-4,5-dichloro-3-nitropyridine

  • In a round-bottom flask, suspend 2-Amino-4,5-dichloro-3-nitropyridine in a suitable solvent such as ethanol[1].

  • Add a reducing agent. A combination of zinc powder and an activating agent like calcium chloride is effective[1].

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the inorganic salts[1].

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to afford pure this compound as an off-white powder[1].

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound is crucial for its use in subsequent synthetic steps. The following table summarizes its key physicochemical properties. While experimental spectroscopic data is not widely available in peer-reviewed literature, predicted values and the expected spectral features are discussed below.

PropertyValue
CAS Number 662116-66-7[2][3][4][5][6]
Molecular Formula C₅H₅Cl₂N₃[2][3]
Molecular Weight 178.02 g/mol [3][6]
Appearance Off-white powder[1]
Purity Typically >95-97%[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. The chemical shift of this proton would be influenced by the electron-donating amino groups and the electron-withdrawing chloro substituents. Additionally, broad singlets corresponding to the protons of the two amino groups would be observed.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted pyridine, with the carbons attached to chlorine atoms appearing at lower field and those attached to amino groups at higher field.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by N-H stretching vibrations of the primary amino groups in the region of 3200-3500 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 9:6:1) would be a definitive feature for confirming the presence of the two chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridines. This class of compounds is of high interest to medicinal chemists due to their structural analogy to purines, allowing them to potentially interact with a wide range of biological targets.

Synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridines

The vicinal diamine functionality of this compound allows for the facile construction of the imidazole ring through condensation with various electrophilic partners.

Imidazopyridine_Synthesis cluster_0 Precursor cluster_1 Reagent cluster_2 Product Diamine This compound Imidazopyridine 2-Substituted-6,7-dichloro- 1H-imidazo[4,5-b]pyridine Diamine->Imidazopyridine Reagent R-CHO (Aldehyde) or R-COOH (Carboxylic Acid) or Orthoester Reagent->Imidazopyridine Condensation

Caption: General synthesis of imidazo[4,5-b]pyridines from this compound.

The reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of the fused imidazole ring. The presence of the two chlorine atoms on the pyridine ring of the resulting imidazo[4,5-b]pyridine offers several strategic advantages:

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atoms can significantly impact the pKa, lipophilicity, and metabolic stability of the final molecule.

  • Vectors for Further Functionalization: The chlorine atoms can serve as handles for further synthetic modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The resulting dichlorinated imidazo[4,5-b]pyridine scaffold has been explored for various therapeutic applications, leveraging the diverse biological activities associated with this heterocyclic system.

Conclusion

This compound, while not a widely known compound, represents a strategically important building block in medicinal chemistry. Its synthesis, though requiring careful execution, provides access to a versatile platform for the development of novel imidazo[4,5-b]pyridine derivatives. The presence of the dichloro substitution pattern offers a unique opportunity for fine-tuning the pharmacological properties of the final compounds and for the exploration of further chemical space. For researchers and drug development professionals, understanding the synthesis and utility of this key intermediate can unlock new avenues in the design and discovery of next-generation therapeutic agents.

References

An In-depth Technical Guide on the Reactivity Profile of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,5-Dichloropyridine-2,3-diamine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. Its unique molecular architecture, featuring a pyridine ring substituted with two electron-withdrawing chlorine atoms and two vicinal, nucleophilic amino groups, imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the compound's reactivity, focusing on the principal reaction pathways: cyclocondensation of the diamine moiety and nucleophilic aromatic substitution at the chlorinated positions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and showcase the utility of this scaffold in the synthesis of high-value compounds, such as imidazo[4,5-b]pyridines.

Introduction and Core Molecular Features

This compound is a substituted pyridinediamine that has garnered significant interest as a precursor in medicinal chemistry.[1][2][3] Its structural similarity to purines makes its derivatives, particularly the imidazo[4,5-b]pyridine core, prime candidates for biological screening.[4][5] The therapeutic potential of these derivatives spans a wide range, including anticancer agents that function as kinase inhibitors,[6] GABAA receptor modulators, proton pump inhibitors, and anti-inflammatory drugs.[4]

The reactivity of this molecule is governed by three key features:

  • The Vicinal Diamine: The ortho-positioning of the two amino groups on the pyridine ring is the primary driver for its most common application: the formation of a fused five-membered imidazole ring through cyclocondensation reactions.[4]

  • The Dichloro-Substituted Pyridine Ring: The pyridine nitrogen and the two chlorine atoms render the aromatic ring electron-deficient. This electronic nature makes the ring susceptible to nucleophilic attack.

  • Steric and Electronic Asymmetry: The arrangement of the substituents is not symmetrical, leading to potential regioselectivity in its reactions, a crucial aspect for synthetic chemists to control.

dot graph "Molecular_Features" { layout="neato"; node [shape=none, margin=0, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} digraph "Reactivity_Profile" { graph [layout=dot, rankdir=LR, splines=ortho, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11];

}

Core Reactivity Profile

The synthetic utility of this compound stems from two primary modes of reactivity: reactions involving the vicinal diamine and substitutions on the chlorinated pyridine core.

Cyclocondensation Reactions of the Diamine Moiety

The most prominent reaction pathway for this diamine is its use in cyclocondensation reactions to form fused heterocyclic systems. This approach is a cornerstone for synthesizing the imidazo[4,5-b]pyridine scaffold, a privileged structure in drug discovery.[4][5]

Mechanism: The general mechanism involves the sequential condensation of the two amino groups with a reagent containing two electrophilic centers, followed by dehydration or elimination to yield the stable aromatic fused ring.

Common Condensing Partners:

  • Aldehydes: In the presence of an oxidant (often as simple as air), aldehydes react with the diamine to form 2-substituted imidazo[4,5-b]pyridines.[4]

  • Carboxylic Acids & Derivatives: Direct condensation with carboxylic acids (often under harsh conditions, like polyphosphoric acid) or their more reactive derivatives (acyl chlorides, esters) is a reliable method for forming the imidazole ring.[4]

  • 1,2-Dicarbonyl Compounds: Reagents like glyoxal or benzil react readily to form the corresponding fused pyrazine ring system (a quinoxaline analogue).[7]

dot digraph "Imidazopyridine_Formation" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];

}

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the two powerfully electron-withdrawing chlorine substituents.[8][9] This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles.[10][11]

Key Principles:

  • Activation: The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is key to the reaction's feasibility.

  • Regioselectivity: The positions of the chlorine atoms (C4 and C5) are not electronically equivalent. Computational and experimental studies on similar dichloropyridines and dichloropyrimidines show that the precise location of substitution (C4 vs. C5) can be sensitive to the electronic nature of other ring substituents and the incoming nucleophile.[12] For this compound, the C4 position is generally more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen. However, steric hindrance from the adjacent amino group at C3 can influence this selectivity.

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including:

    • Amines (amination)[13]

    • Alkoxides (etherification)

    • Thiolates (thioetherification)

SNAr_Mechanism

Experimental Protocols & Data

To ensure trustworthiness and practical utility, this section provides detailed methodologies and data for the synthesis and characterization of a key derivative.

Synthesis of 6,7-Dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol details a representative cyclocondensation reaction using benzaldehyde.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add benzaldehyde (1.1 eq).

  • Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅) (2.0 eq) to the mixture. The bisulfite acts as a mild oxidizing agent and facilitates the cyclization.

  • Heating: Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This DMSO-mediated cyclization is an effective method for preparing various 2-aryl-imidazo[4,5-b]pyridines.[14]

Spectroscopic Data Summary

Accurate characterization is essential for confirming the structure of synthesized compounds. Below is a table summarizing typical spectroscopic data for the parent compound and a representative product.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
This compound ~6.9-7.1 (s, 1H, Ar-H), ~4.5-5.0 (br s, 4H, NH₂)Not readily available, but expect signals in the aromatic region (~110-150 ppm).Expected [M+H]⁺: 178.0
6,7-Dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine ~13.0 (br s, 1H, NH), ~8.2 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~7.8 (s, 1H, Py-H)Aromatic signals typically from 115-155 ppm.Expected [M+H]⁺: 264.0

Note: Specific shifts can vary based on the solvent and instrument used. The data presented are illustrative.

Applications in Drug Development

The imidazo[4,5-b]pyridine core, readily accessible from this compound, is a cornerstone of many modern medicinal chemistry programs. The chlorine atoms at the 6- and 7-positions serve as valuable synthetic handles for further functionalization via SNAr or palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening.

Examples of Biological Activity:

  • Anticancer Agents: Many derivatives have been synthesized and evaluated for their antiproliferative effects. For instance, certain substituted imidazo[4,5-b]pyridines have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription in cancer cells.[6]

  • Antiviral and Antibacterial: While many derivatives show limited antibacterial activity, specific substitutions can impart modest activity against certain strains like E. coli or viruses such as the respiratory syncytial virus (RSV).[14]

  • Kinase Inhibitors: The structural analogy to purine has made this scaffold a frequent target for the development of various kinase inhibitors, which are crucial in treating diseases ranging from cancer to inflammation.[5]

Conclusion

This compound is a high-value synthetic intermediate whose reactivity is dominated by the interplay between its nucleophilic diamine moiety and its electron-deficient dichloropyridine core. A thorough understanding of its propensity for cyclocondensation to form imidazo[4,5-b]pyridines, coupled with the potential for selective nucleophilic aromatic substitution, empowers chemists to design and execute efficient syntheses of complex molecules. This versatile reactivity profile ensures its continued importance in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

thermal stability of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability Assessment of 4,5-Dichloropyridine-2,3-diamine

Abstract

This technical guide provides a comprehensive framework for evaluating the , a substituted pyridine derivative of interest to researchers and professionals in drug development and fine chemical synthesis. In the absence of publicly available, specific thermal data for this exact molecule, this document outlines the core principles and methodologies required for a thorough assessment. We will delve into the foundational analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—explaining the causality behind experimental design and the interpretation of results. By synthesizing data from structurally analogous compounds, this guide offers field-proven insights into predicting and verifying thermal behavior, ensuring the safe handling, storage, and application of this and similar novel chemical entities.

Introduction: The Imperative of Thermal Stability

Substituted pyridines, such as this compound, are pivotal building blocks in medicinal chemistry and materials science. Their utility is predicated on their reactivity and structural features. However, the energetic nature of functional groups, particularly amino and chloro substituents on an aromatic ring, necessitates a rigorous understanding of their thermal stability. Thermal stability is not merely a matter of academic interest; it is a critical parameter that dictates a compound's entire lifecycle, from laboratory synthesis and purification to storage, transportation, and formulation.

An uncharacterized thermal profile poses significant risks, including:

  • Safety Hazards: Uncontrolled exothermic decomposition can lead to thermal runaway events, pressure buildup, and the release of toxic gases (e.g., HCl, NOx).

  • Product Degradation: Instability at processing or storage temperatures can lead to impurity formation, compromising product quality and efficacy.

  • Process Inefficiency: Defining the thermal limits of a compound is essential for designing robust and safe manufacturing processes, including drying, milling, and formulation.

This guide serves as a procedural and intellectual roadmap for researchers to characterize the thermal properties of novel compounds like this compound, ensuring both safety and scientific integrity.

Core Methodologies for Thermal Analysis

The cornerstone of thermal stability assessment lies in two complementary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] When used in tandem, they provide a comprehensive picture of how a material responds to heat.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is fundamental for identifying the temperatures at which a material decomposes.

  • Principle of Operation: A high-precision microbalance continuously weighs a sample situated in a furnace. As the temperature is ramped, any process that results in a mass change—such as decomposition, evaporation of volatiles (water or solvents), or oxidation—is recorded.[2][3]

  • Causality in Experimental Design:

    • Atmosphere (Purge Gas): The choice of purge gas is critical. An inert atmosphere (e.g., nitrogen or argon) is used to study the intrinsic thermal decomposition (pyrolysis) of the material without oxidative influence.[4] Conversely, an oxidative atmosphere (e.g., air or oxygen) is employed to assess the material's stability in the presence of an oxidant, which is often more relevant to real-world storage and processing conditions.

    • Heating Rate: A slower heating rate (e.g., 5-10 °C/min) generally provides better resolution of closely occurring thermal events. A faster rate (e.g., 20 °C/min or higher) can shift decomposition to higher temperatures but may be useful for rapid screening.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[1] It is highly sensitive to the energy changes associated with physical and chemical transformations.

  • Principle of Operation: The instrument maintains the sample and reference pans at the same temperature. When the sample undergoes a thermal event (e.g., melting), more or less energy is required to maintain this temperature balance compared to the reference. This differential heat flow is measured.

  • Key Information Provided:

    • Melting Point (Tm): An endothermic peak indicating the transition from solid to liquid. The sharpness of the peak can be an indicator of purity.

    • Crystallization (Tc): An exothermic event observed upon cooling from a melt.

    • Polymorphism: The presence of multiple melting peaks or crystallization events can indicate the existence of different crystal forms of the compound.[5]

    • Decomposition: A sharp, often exothermic, peak following the melt can signify decomposition. Simultaneous DSC-TGA analysis is invaluable for confirming that a thermal event is associated with mass loss.[6]

Logical Workflow for Thermal Stability Assessment

A robust evaluation of thermal stability follows a logical progression, beginning with sample preparation and culminating in a comprehensive safety assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In-Depth Analysis cluster_2 Phase 3: Synthesis & Interpretation Sample Sample Preparation (Fine-grained powder) DSC_Screen DSC Screening (e.g., 10°C/min in N2) Sample->DSC_Screen Determine melting point & decomposition onset TGA_Screen TGA Screening (e.g., 10°C/min in N2) Sample->TGA_Screen Determine mass loss onset & steps DSC_Oxidative DSC Analysis (Air atmosphere) DSC_Screen->DSC_Oxidative Compare stability TGA_Oxidative TGA Analysis (Air atmosphere) TGA_Screen->TGA_Oxidative Compare stability Isothermal Isothermal TGA (Hold at relevant process temp) TGA_Screen->Isothermal Assess long-term stability Data_Analysis Correlate DSC & TGA Data (Mass loss vs. energy change) DSC_Oxidative->Data_Analysis TGA_Oxidative->Data_Analysis Isothermal->Data_Analysis Safety_Assessment Define Safe Operating Limits (Max. process temp, storage conditions) Data_Analysis->Safety_Assessment

Caption: Logical workflow for comprehensive thermal stability analysis.

Illustrative Data from Structurally Related Compounds

While specific data for this compound is unavailable, we can infer a plausible thermal profile by examining related structures. This comparative analysis is a cornerstone of predictive safety assessment in early-stage drug development.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)Key Thermal Insights
4-Amino-3,5-dichloropyridine 22889-78-7C₅H₄Cl₂N₂158 - 162250.8Indicates good stability under moderate heat.[7] The relatively high melting point suggests strong crystal lattice interactions.
2,3-Diaminopyridine 452-58-4C₅H₇N₃114 - 116-Lower melting point than the chlorinated analogue, suggesting the chloro substituents may enhance crystal packing.

This table is compiled from publicly available data for illustrative purposes only. The actual thermal properties of this compound must be determined experimentally.

Based on this data, it is reasonable to hypothesize that this compound will be a solid at room temperature with a melting point likely above 120 °C. The presence of two chlorine atoms and two amino groups suggests that decomposition will likely occur at elevated temperatures, potentially with the evolution of hazardous gases.

Standard Operating Protocols

The following protocols are provided as a self-validating template for the analysis of a new chemical entity like this compound.

Protocol: Thermogravimetric Analysis (TGA)

TGA_Workflow start Start prep 1. Instrument Calibration (Mass and Temperature) start->prep sample_prep 2. Sample Preparation (Accurately weigh 5-10 mg into a ceramic or platinum pan) prep->sample_prep load 3. Load Sample into TGA sample_prep->load setup 4. Method Setup - Purge Gas: N2 or Air (50 mL/min) - Equilibrate at 30°C for 5 min - Ramp: 10°C/min to 600°C load->setup run 5. Run Experiment setup->run analyze 6. Data Analysis - Determine onset of decomposition (T_onset) - Quantify mass loss steps (%) run->analyze end End analyze->end

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground test compound into a tared TGA pan (ceramic or platinum is recommended for high temperatures).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 30°C and allow the system to equilibrate for 5 minutes under the selected purge gas (e.g., Nitrogen at 50 mL/min).

    • Program a temperature ramp from 30°C to 600°C at a rate of 10°C/min.

  • Data Acquisition: Initiate the run and record the mass, time, and temperature data.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (the point at which significant mass loss begins) and the temperature of maximum decomposition rate from the derivative (DTG) curve.

Protocol: Differential Scanning Calorimetry (DSC)

DSC_Workflow start Start prep 1. Instrument Calibration (Temperature and Enthalpy using Indium) start->prep sample_prep 2. Sample Preparation (Accurately weigh 1-3 mg into a hermetically sealed aluminum pan) prep->sample_prep load 3. Load Sample & Reference Pans sample_prep->load setup 4. Method Setup - Purge Gas: N2 (50 mL/min) - Equilibrate at 25°C - Ramp: 10°C/min to 350°C (or 50°C past TGA onset) load->setup run 5. Run Experiment setup->run analyze 6. Data Analysis - Identify melting endotherm (T_m) - Identify decomposition exotherm/endotherm run->analyze end End analyze->end

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Instrument Preparation: Calibrate the DSC cell for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the test compound into a tared aluminum pan and hermetically seal it to prevent sublimation before melting.

  • Experimental Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to 25°C and equilibrate under a nitrogen purge (50 mL/min).

    • Program a temperature ramp from 25°C to a final temperature approximately 50°C above the decomposition onset observed in the TGA scan (e.g., 350°C).

  • Data Acquisition: Initiate the run and record the differential heat flow, time, and temperature.

  • Data Analysis: Plot heat flow versus temperature. Identify and integrate peaks to determine the melting point (peak onset) and any subsequent exothermic or endothermic events corresponding to decomposition.

Safety, Handling, and Storage Recommendations

A thorough thermal analysis provides the empirical basis for safe handling procedures. For a compound like this compound, the following precautions are critical.

  • Handling:

    • Always handle aminopyridines in a well-ventilated area or a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

    • Avoid creating dust.[8]

  • Storage:

    • Store in a cool, dry place away from heat and sources of ignition.[8]

    • Keep containers tightly closed in a well-ventilated area.[10]

    • Store away from incompatible materials such as strong oxidizing agents.

  • Thermal Processing:

    • Based on the TGA and DSC results, a Maximum Safe Operating Temperature (MSOT) should be established. This temperature should be significantly lower (e.g., by 50-100°C) than the measured onset of thermal decomposition to provide a sufficient safety margin.

    • Processes such as drying should be conducted well below the MSOT. Isothermal TGA can be used to confirm stability over extended periods at the proposed drying temperature.

    • Be aware that the thermal decomposition of halogenated aromatic amines can produce highly toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[8]

Conclusion

The , like any novel chemical entity, is a non-negotiable parameter that must be experimentally determined. This guide has provided the strategic framework and detailed protocols for such an investigation using the industry-standard techniques of TGA and DSC. By understanding the principles behind these methods, carefully designing experiments, and correctly interpreting the resulting data, researchers can confidently define the thermal limits of their compounds. This foundational knowledge is paramount for ensuring laboratory safety, developing robust chemical processes, and guaranteeing the quality and stability of the final product. The rigorous application of these principles forms the bedrock of responsible chemical research and development.

References

An In-depth Technical Guide to 4,6-Dichloropyridine-2,3-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Isomeric Landscape

In the realm of specialized chemical synthesis, precision in nomenclature is paramount. This guide is dedicated to 4,6-Dichloropyridine-2,3-diamine (CAS Number: 24484-99-9 ). It is crucial to distinguish this specific isomer from similar structures such as 4,5-Dichloropyridine-2,3-diamine. While the initial query for this guide specified the "4,5" isomer, extensive market and literature analysis reveals that the "4,6" isomer is the more commercially accessible and documented compound for pharmaceutical research and development. This guide will therefore focus on the latter, providing a comprehensive resource for its procurement, synthesis, and application.

Introduction: A Versatile Scaffold in Medicinal Chemistry

4,6-Dichloropyridine-2,3-diamine is a substituted pyridinediamine that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its utility in medicinal chemistry stems from the presence of multiple reactive sites: two amino groups and two chloro-substituents on a pyridine core. This arrangement allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. Pyridine derivatives, in general, are known to be important intermediates in the pharmaceutical and medicinal chemistry fields, contributing to the development of compounds with antibacterial, anticancer, and other biological activities.

Commercial Availability and Procurement

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. 4,6-Dichloropyridine-2,3-diamine is available from several reputable commercial suppliers. The typical purity offered is ≥95%, with some suppliers providing material with a purity of 98% or higher.

SupplierPurityAvailable Quantities
--INVALID-LINK--≥95%Gram to multi-gram scale
--INVALID-LINK--Standard and high purity gradesResearch and bulk quantities
--INVALID-LINK--95%Gram scale
--INVALID-LINK--98%Milligram to gram scale
--INVALID-LINK--≥95%Gram to multi-gram scale

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Technical Data

A thorough understanding of the physicochemical properties of 4,6-Dichloropyridine-2,3-diamine is essential for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 24484-99-9--INVALID-LINK--
Molecular Formula C₅H₅Cl₂N₃--INVALID-LINK--
Molecular Weight 178.02 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point (Predicted) 359.5 ± 37.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.602 ± 0.06 g/cm³--INVALID-LINK--
Topological Polar Surface Area 64.9 Ų--INVALID-LINK--
InChI Key JJSSLNPZAKXSRI-UHFFFAOYSA-N--INVALID-LINK--

Synthesis and Mechanism

The primary synthetic route to 4,6-Dichloropyridine-2,3-diamine involves the reduction of a nitro-substituted precursor, 4,6-dichloro-3-nitropyridin-2-amine. This transformation is a common and effective method for introducing an amino group onto an aromatic ring.

Synthetic Pathway

Synthesis of 4,6-Dichloropyridine-2,3-diamine start 4,6-dichloro-3-nitropyridin-2-amine intermediate Reduction of Nitro Group start->intermediate Fe / HCl or NH₄Cl product 4,6-Dichloropyridine-2,3-diamine intermediate->product

Figure 1. Synthetic pathway for 4,6-Dichloropyridine-2,3-diamine.

Experimental Protocol: Reduction of 4,6-dichloro-3-nitropyridin-2-amine

This protocol is based on a reported synthesis and provides a general framework for the laboratory-scale preparation of 4,6-Dichloropyridine-2,3-diamine.[1]

Materials:

  • 4,6-dichloro-3-nitropyridin-2-amine

  • Isopropyl alcohol

  • Water

  • Iron powder

  • Ammonium chloride (or Hydrochloric acid)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Celite

Procedure:

  • To a solution of 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in a mixture of isopropyl alcohol and water, add iron powder (5.0 eq) and stir the suspension.

  • To this mixture, add a solution of ammonium chloride or dropwise add hydrochloric acid at a controlled temperature (e.g., 10°C).

  • Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, neutralize the mixture to a pH of approximately 8 with a saturated solution of sodium bicarbonate.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4,6-Dichloropyridine-2,3-diamine.

Yield: This procedure has been reported to provide a high yield of the desired product (e.g., ~93%).[1]

Applications in Drug Discovery and Development

The general synthetic utility of diaminopyridines involves their reaction with various electrophiles to construct more complex heterocyclic systems. For example, reaction with dicarbonyl compounds can lead to the formation of fused imidazole or pyrazine rings. The chloro-substituents on the pyridine ring can be further functionalized through nucleophilic substitution or cross-coupling reactions, allowing for the introduction of additional diversity into the molecular scaffold.

Quality Control and Analytical Methods

Ensuring the purity and identity of 4,6-Dichloropyridine-2,3-diamine is crucial for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds. While a specific validated method for 4,6-Dichloropyridine-2,3-diamine is not publicly available, a general reverse-phase HPLC method can be developed based on methods for similar compounds like 2-Amino-4,6-dichloropyrimidine.[3][4]

Typical HPLC Parameters:

  • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV absorbance at a suitable wavelength (to be determined by UV-Vis spectroscopy).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve their chromatographic properties.

General GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: An initial temperature ramped to a final temperature (e.g., 100°C to 280°C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

QC_Workflow sample 4,6-Dichloropyridine-2,3-diamine Sample hplc Purity Assessment (HPLC) sample->hplc gcms Identity Confirmation (GC-MS) sample->gcms nmr Structural Elucidation (NMR) sample->nmr result Certificate of Analysis hplc->result gcms->result nmr->result

Figure 2. Quality control workflow for 4,6-Dichloropyridine-2,3-diamine.

Safety and Handling

4,6-Dichloropyridine-2,3-diamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. The following information is based on available safety data for this compound and similar structures.

Hazard Statements: [5][6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid formation of dust and aerosols.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.

Conclusion

4,6-Dichloropyridine-2,3-diamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its commercial availability from a range of suppliers, coupled with a straightforward synthetic route, makes it an accessible starting material for the synthesis of complex heterocyclic compounds. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the development of novel therapeutics.

References

Methodological & Application

The Strategic Utility of 4,5-Dichloropyridine-2,3-diamine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of a vast array of therapeutic agents. Among the myriad of starting materials available to the synthetic chemist, ortho-diamino substituted pyridines are particularly valuable due to their ability to serve as precursors to fused bicyclic systems that mimic endogenous purines. This application note details the utility of 4,5-dichloropyridine-2,3-diamine as a strategic building block for the synthesis of two key classes of heterocycles: 6,7-dichloroimidazo[4,5-b]pyridines and 6,7-dichloroquinoxalines. The presence of chlorine atoms on the pyridine ring offers both steric and electronic modulation of the final compounds, and provides synthetic handles for further functionalization, making this diamine an attractive starting point for library synthesis in medicinal chemistry programs. The resulting scaffolds have shown significant potential in the development of antimicrobial and anticancer agents.[1][2][3][4]

Core Synthetic Applications and Methodologies

The strategic positioning of the two amino groups in this compound allows for facile cyclocondensation reactions with a variety of electrophilic partners to construct fused five- and six-membered rings. The two primary and most robust applications are the synthesis of imidazo[4,5-b]pyridines and quinoxalines.

I. Synthesis of 6,7-Dichloroimidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitubercular, antimicrobial, and kinase inhibitory properties.[1][2][3][5] The synthesis of the 6,7-dichloro-substituted variant from this compound is most commonly achieved through condensation with either a carboxylic acid or an aldehyde.

The reaction of an o-diaminopyridine with a carboxylic acid, known as the Phillips cyclocondensation, is a classical and highly effective method for the formation of the imidazole ring.[6] When this compound is heated with a carboxylic acid, typically in the presence of a dehydrating agent or under high-temperature conditions, the corresponding 2-substituted-6,7-dichloroimidazo[4,5-b]pyridine is formed. The use of formic acid is a straightforward approach to the parent, unsubstituted system.

Causality Behind Experimental Choices:

  • Acidic Medium: The reaction is often carried out in an acidic medium (e.g., polyphosphoric acid or Eaton's reagent) or at high temperatures to facilitate the dehydration of the intermediate amide.

  • Formic Acid: Using formic acid as both the reagent and solvent is a common and efficient method for producing the C2-unsubstituted imidazo[4,5-b]pyridine. The reaction proceeds via an initial formylation of one of the amino groups, followed by intramolecular cyclization and dehydration.[6][7]

Experimental Workflow Diagram: Phillips Cyclocondensation

Phillips_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product Diamine 4,5-Dichloropyridine- 2,3-diamine Mix Mix & Heat (e.g., 100-120°C or with PPA) Diamine->Mix Acid R-COOH (e.g., Formic Acid) Acid->Mix Cyclize Intramolecular Cyclization & Dehydration Mix->Cyclize Formation of Amide Intermediate Product 2-R-6,7-dichloro- 1H-imidazo[4,5-b]pyridine Cyclize->Product

Caption: Workflow for the synthesis of 6,7-dichloroimidazo[4,5-b]pyridines via Phillips cyclocondensation.

Detailed Protocol 1: Synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridine

Materials:

  • This compound (1.0 eq)

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Decolorizing carbon

  • Round-bottom flask, reflux condenser, heating mantle, Buchner funnel

Procedure:

  • In a 250 mL round-bottom flask, add this compound (e.g., 5.0 g).

  • To this, add an excess of 90% formic acid (e.g., 30 mL).

  • Equip the flask with a reflux condenser and heat the mixture in a water bath or heating mantle at 100°C for 2-3 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully add 10% sodium hydroxide solution with constant swirling until the mixture is alkaline to litmus paper. This will precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in a minimal amount of boiling water (approximately 40-50 mL per gram of product).

  • Add a small amount of decolorizing carbon and digest for 15 minutes.

  • Filter the hot solution through a pre-heated Buchner funnel.

  • Cool the filtrate in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.

An alternative and versatile route to 2-substituted imidazo[4,5-b]pyridines involves the condensation of the diamine with an aldehyde.[6][8] This reaction typically requires an oxidizing agent to convert the intermediate imidazoline to the final aromatic imidazole.

Causality Behind Experimental Choices:

  • Aldehyde Choice: A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the introduction of diverse substituents at the 2-position of the imidazole ring.

  • Oxidizing Agent: Common oxidizing agents include sodium metabisulfite (Na₂S₂O₅), which is thought to form an adduct with the aldehyde, or air oxidation, sometimes facilitated by a catalyst.[8] The choice of oxidant can influence reaction efficiency and conditions.

Data Summary: Synthesis of 2-Aryl-6,7-dichloroimidazo[4,5-b]pyridines

EntryAldehyde (R-CHO)Oxidant/ConditionsSolventYield (%)Reference
1BenzaldehydeNa₂S₂O₅, heatDMFGood[8]
24-ChlorobenzaldehydeNa₂S₂O₅, heatDMFGood[8]
34-MethoxybenzaldehydeNa₂S₂O₅, heatDMFGood[8]
II. Synthesis of 6,7-Dichloroquinoxalines

Quinoxaline derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer properties.[9] They are readily synthesized by the condensation of an o-diamine with a 1,2-dicarbonyl compound.

Causality Behind Experimental Choices:

  • 1,2-Dicarbonyl Compound: The choice of the 1,2-dicarbonyl compound (e.g., glyoxal, benzil, or their derivatives) determines the substitution pattern on the pyrazine ring of the resulting quinoxaline.

  • Solvent: Glacial acetic acid is a common solvent as it acts as a catalyst and facilitates the dehydration step. Refluxing conditions are typically sufficient to drive the reaction to completion.[9]

Experimental Workflow Diagram: Quinoxaline Synthesis

Quinoxaline_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diamine 4,5-Dichloropyridine- 2,3-diamine Mix Reflux in Glacial Acetic Acid Diamine->Mix Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Dicarbonyl->Mix Cyclize Condensation & Aromatization Mix->Cyclize Product 2,3-Disubstituted- 6,7-dichloroquinoxaline Cyclize->Product

Caption: Workflow for the synthesis of 6,7-dichloroquinoxalines.

Detailed Protocol 2: Synthesis of 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline

This protocol is adapted from the synthesis of the analogous 6,7-dichlorobenzquinoxaline.[9]

Materials:

  • This compound (1.0 eq)

  • 1,2-Di(pyridin-2-yl)ethane-1,2-dione (1.0 eq)

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, heating mantle, ice bath, filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 178 mg) and 1,2-di(pyridin-2-yl)ethane-1,2-dione (1.0 mmol, 212 mg).

  • Add glacial acetic acid (20 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours.

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield the purified product.

Applications in Drug Discovery and Development

The 6,7-dichloroimidazo[4,5-b]pyridine and 6,7-dichloroquinoxaline scaffolds synthesized from this compound are of significant interest to drug development professionals.

  • Antimicrobial and Antitubercular Agents: The imidazo[4,5-b]pyridine core is a known pharmacophore in antitubercular agents.[1] The dichloro substitution can enhance lipophilicity, potentially improving cell permeability and metabolic stability.

  • Anticancer Agents: Quinoxaline derivatives have been extensively studied for their antitumor activities.[9] The 6,7-dichloro substitution pattern provides a unique electronic and steric profile that can be explored for selective inhibition of cancer-related targets.

  • Kinase Inhibitors: The structural similarity of imidazo[4,5-b]pyridines to purines makes them ideal candidates for the development of kinase inhibitors, which are a major class of anticancer drugs.[3][4]

The chlorine atoms on these scaffolds are not merely passive substituents; they can be further functionalized using modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and robust protocols for its conversion into 6,7-dichloroimidazo[4,5-b]pyridines and 6,7-dichloroquinoxalines provide researchers with a reliable platform for the development of novel therapeutic agents. The inherent physicochemical properties imparted by the dichloro substitution, combined with the potential for further diversification, ensures that this building block will continue to be of great interest in the field of heterocyclic and medicinal chemistry.

References

Application Notes & Protocols: Strategic Condensation Reactions of 4,5-Dichloropyridine-2,3-diamine for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the condensation reactions involving 4,5-Dichloropyridine-2,3-diamine, a pivotal building block for the synthesis of advanced heterocyclic systems. The strategic positioning of two adjacent amino groups on a chlorinated pyridine core makes this diamine a highly valuable precursor for creating fused pyrazine and imidazole ring systems, which are prominent scaffolds in medicinal chemistry and materials science. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and present quantitative data to guide researchers in leveraging this versatile reagent. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations.

Core Principles & Mechanistic Insights

The synthetic utility of this compound is anchored in the nucleophilic character of its two adjacent amino groups. These groups readily react with electrophilic carbonyl centers to construct fused heterocyclic rings through a condensation-dehydration sequence.

1.1. The Condensation Mechanism

The fundamental reaction involves the nucleophilic attack of one of the amino groups on a carbonyl carbon of the reaction partner (e.g., a diketone or aldehyde). This is followed by an intramolecular cyclization where the second amino group attacks the other carbonyl or an intermediate imine carbon. The final step is the elimination of water molecules (dehydration) to yield a stable, aromatic heterocyclic system.

1.2. Influence of Electronic Effects

The reactivity of the o-diamine is critically modulated by the electronic properties of the substituents on the pyridine ring.[1] In this compound, the two chlorine atoms act as strong electron-withdrawing groups (EWGs). This effect reduces the electron density of the aromatic system and, consequently, diminishes the nucleophilicity of the amino groups.[1] While this deactivation can lead to slower reaction rates compared to electron-rich diamines, it can be overcome by adjusting reaction conditions, such as employing acid catalysis or increasing the reaction temperature.[1] The acid catalyst protonates the carbonyl oxygen of the reaction partner, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by the less nucleophilic amino groups.

1.3. Common Reaction Partners

  • 1,2-Dicarbonyl Compounds (e.g., Benzil, Glyoxal): These are ideal substrates for synthesizing six-membered fused pyrazine rings, leading to the formation of dichlorinated pyrido[2,3-b]pyrazines. The reaction is typically straightforward and often proceeds in high yield.[2][3]

  • Aldehydes and Carboxylic Acids: These reagents are used to construct five-membered fused imidazole rings, yielding dichloroimidazo[4,5-b]pyridine derivatives. Reactions with aldehydes often require an oxidative step to achieve the final aromatic product.[4]

Visualization of Reaction Pathways and Workflows

To clarify the transformations and laboratory procedures, the following diagrams illustrate the general reaction mechanism and a standard experimental workflow.

Condensation Mechanism cluster_0 Pyrido[2,3-b]pyrazine Synthesis cluster_1 Imidazo[4,5-b]pyridine Synthesis Diamine1 4,5-Dichloropyridine- 2,3-diamine Intermediate1 Dihydro-pyrido-pyrazine Intermediate Diamine1->Intermediate1 + Diketone (Condensation) Diketone 1,2-Diketone (e.g., Benzil) Diketone->Intermediate1 Product1 6,7-Dichloro-pyrido- [2,3-b]pyrazine Intermediate1->Product1 - 2H₂O (Dehydration/ Aromatization) Diamine2 4,5-Dichloropyridine- 2,3-diamine Intermediate2 Imidazoline Intermediate Diamine2->Intermediate2 + Aldehyde (Condensation) Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate2 Product2 6,7-Dichloro-imidazo- [4,5-b]pyridine Intermediate2->Product2 - 2H₂ (Oxidative Aromatization)

Caption: General mechanisms for synthesizing key heterocyclic scaffolds.

Experimental Workflow A 1. Combine Reactants (Diamine, Carbonyl, Solvent) B 2. Add Catalyst (If required) A->B C 3. Heat / Reflux (Provide activation energy) B->C D 4. Monitor Reaction (via Thin Layer Chromatography) C->D D->C Incomplete E 5. Reaction Workup (Cooling, Quenching, Extraction) D->E Complete F 6. Isolate Crude Product (Filtration / Evaporation) E->F G 7. Purification (Recrystallization / Column Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Standard experimental workflow for condensation reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of two major classes of heterocycles derived from this compound.

Protocol 1: Synthesis of 6,7-Dichloro-2,3-diphenylpyrido[2,3-b]pyrazine

This protocol details the condensation with benzil, a 1,2-diketone, to form a highly conjugated pyrido[2,3-b]pyrazine system.

Materials:

  • This compound (1.0 mmol, 178.0 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Glacial Acetic Acid (5-10 mL)

  • Ethanol

  • Deionized Water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol) and benzil (1.0 mmol).

  • Add glacial acetic acid (5-10 mL). Acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting materials indicates reaction completion.

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL) to fully precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid thoroughly with deionized water (3 x 20 mL) to remove residual acetic acid, followed by a wash with cold ethanol (2 x 10 mL).

  • Dry the purified product under vacuum at 60°C to a constant weight.

  • Validation: Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of 6,7-Dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol outlines the synthesis of an imidazo[4,5-b]pyridine derivative via condensation with an aromatic aldehyde, which requires an oxidative cyclization.

Materials:

  • This compound (1.0 mmol, 178.0 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Copper(II) Acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a 25 mL Schlenk flask under an air atmosphere, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and Copper(II) Acetate (0.1 mmol).

  • Add anhydrous DMSO (5 mL) to the flask. The use of an air-permeable atmosphere is crucial as oxygen serves as the terminal oxidant in this copper-catalyzed reaction.[4]

  • Seal the flask and heat the mixture in a preheated oil bath at 120°C for 12-18 hours.

  • Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexane 1:1) until the diamine spot is consumed.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) to remove any acidic byproducts, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure product.

  • Validation: Confirm the structure and purity of the isolated compound by NMR, MS, and IR analysis.

Quantitative Data Summary

The following tables provide representative, quantitative data for condensation reactions involving o-diamines, which can be extrapolated to guide experiments with the dichlorinated analogue.

Table 1: Synthesis of 6,7-Disubstituted-quinoxalines from o-Phenylenediamines

Entry Dicarbonyl Compound Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Benzil None Ethanol Reflux 2 92 [2]
2 Glyoxal Acetic Acid Water 80 1 85 [5]
3 Butane-2,3-dione Acetic Acid Ethanol Reflux 3 88 [3]

| 4 | Phenylglyoxal | p-TsOH | Toluene | Reflux | 4 | 90 |[6] |

Table 2: Synthesis of 2-Substituted-benzimidazoles from o-Phenylenediamines

Entry Aldehyde/Carboxylic Acid Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
1 Benzaldehyde Cu(OAc)₂ / Air DMSO 120 16 75 [4]
2 4-Nitrobenzaldehyde H₂O₂/HCl Acetonitrile Room Temp 0.5 95 [6]
3 Benzoic Acid p-TsOH Toluene Reflux 3 High [6]

| 4 | Various Aldehydes | L-proline | Ethanol | Room Temp | 5 | 85-94 |[1] |

Concluding Remarks

This compound is a potent reagent for accessing complex, nitrogen-rich heterocyclic scaffolds. The electron-withdrawing nature of the chloro substituents necessitates careful optimization of reaction conditions, often favoring acid catalysis or elevated temperatures to drive the condensation to completion. The protocols provided herein offer robust starting points for the synthesis of dichlorinated pyrido[2,3-b]pyrazines and imidazo[4,5-b]pyridines. By understanding the mechanistic principles and following these validated procedures, researchers can effectively utilize this key intermediate to advance projects in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of 4,5-Dichloropyridine-2,3-diamine in the Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-b]pyridine Scaffold – A Privileged Motif in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the imidazo[4,5-b]pyridine core has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[1][2] This structural motif is central to the development of inhibitors for a range of critical kinase targets, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are pivotal in cell cycle progression and proliferation.[3][4]

The strategic functionalization of the imidazo[4,5-b]pyridine ring system is key to achieving both high potency and selectivity. The starting material, 4,5-dichloropyridine-2,3-diamine, offers a versatile and highly valuable platform for generating diverse libraries of these inhibitors. The two chlorine atoms provide reactive handles for subsequent cross-coupling reactions, enabling the exploration of a wide chemical space to optimize the structure-activity relationship (SAR). This application note provides a comprehensive guide for researchers, detailing the synthesis of the key this compound intermediate and its subsequent utilization in the synthesis of potent kinase inhibitors.

Core Synthesis Strategy: From Diamine to Potent Kinase Inhibitor

The primary synthetic route to imidazo[4,5-b]pyridine-based kinase inhibitors from this compound involves a two-stage process:

  • Formation of the Imidazo[4,5-b]pyridine Core: This is typically achieved through a cyclocondensation reaction between the 1,2-diamine functionality of the pyridine derivative and a suitable aldehyde. This reaction forms the fused imidazole ring.

  • Functionalization of the Dichloro-Substituted Scaffold: The chlorine atoms on the pyridine ring are then strategically displaced or utilized in cross-coupling reactions to introduce various substituents that can enhance kinase binding affinity and selectivity.

Part 1: Synthesis of the Key Precursor - this compound

While this compound may be commercially available, its synthesis from a related nitropyridine is a common laboratory procedure. A frequent starting material is 2-amino-4,5-dichloro-3-nitropyridine.[5][6] The synthesis involves the selective reduction of the nitro group to an amine.

Experimental Protocol: Reduction of 2-Amino-4,5-dichloro-3-nitropyridine

Materials:

  • 2-Amino-4,5-dichloro-3-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2-amino-4,5-dichloro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Iron in the presence of a mild acid (generated from NH₄Cl in water) is a classical and efficient method for the reduction of aromatic nitro groups, offering good yields and being more cost-effective and safer than catalytic hydrogenation with H₂ gas for this type of substrate.

  • Ethanol/water solvent system provides good solubility for the reactants and facilitates the reaction.

  • Celite filtration is crucial for removing fine iron particles and iron hydroxides formed during the reaction, which can complicate the work-up.

Part 2: Synthesis of the Imidazo[4,5-b]pyridine Core

The cyclization of this compound with an aldehyde is a robust method to construct the imidazo[4,5-b]pyridine scaffold. The choice of aldehyde directly influences the substituent at the 2-position of the final inhibitor, a key region for modulating kinase selectivity.

General Protocol: Cyclocondensation with an Aldehyde

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde derivatives) (1.0-1.2 eq)

  • Sodium metabisulfite (Na₂S₂O₅) or another mild oxidizing agent

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add the desired aldehyde (1.0-1.2 eq) to the solution.

  • Add sodium metabisulfite (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • The precipitated product can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Trustworthiness of the Protocol: This reaction proceeds through the formation of a Schiff base between one of the amino groups and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to the aromatic imidazo[4,5-b]pyridine system. The use of a mild oxidizing agent like sodium metabisulfite facilitates the final aromatization step.

Visualization of the Core Synthesis:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation Nitropyridine 2-Amino-4,5-dichloro- 3-nitropyridine Diamine 4,5-Dichloropyridine- 2,3-diamine Nitropyridine->Diamine Fe, NH4Cl EtOH/H2O, Reflux Imidazopyridine 2-R-6,7-dichloro-1H- imdazo[4,5-b]pyridine Diamine->Imidazopyridine Na2S2O5, DMF 120°C Aldehyde R-CHO Aldehyde->Imidazopyridine G Start 4,5-Dichloropyridine- 2,3-diamine Core 2-Aryl-6,7-dichloro- 1H-imidazo[4,5-b]pyridine Start->Core Aryl-CHO, Na2S2O5 Final_Product 6-Aryl-2-Aryl-7-chloro- 1H-imidazo[4,5-b]pyridine (CDK9 Inhibitor) Core->Final_Product Aryl-B(OH)2, Pd catalyst

References

experimental procedure for N-alkylation of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

N-Alkylation of 4,5-Dichloropyridine-2,3-diamine: A Comprehensive Guide to Synthesis and Regioselectivity Control

Abstract

This document provides a detailed experimental protocol and scientific rationale for the N-alkylation of this compound. N-alkylated diaminopyridines are crucial synthons in medicinal chemistry and materials science. However, their synthesis presents significant challenges, primarily concerning regioselectivity (alkylation at N2 vs. N3) and the potential for over-alkylation to yield di-substituted products. This guide explains the underlying chemical principles, offers a robust, step-by-step protocol using common laboratory reagents, and provides insights into reaction monitoring, product purification, and characterization. The methodologies described herein are designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the reaction mechanism.

Scientific Principles & Mechanistic Insights

The N-alkylation of an amine with an alkyl halide is a classical SN2 (bimolecular nucleophilic substitution) reaction.[1][2] The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

1.1. The Challenge of Regioselectivity

The substrate, this compound, possesses two distinct amino groups, leading to potential constitutional isomers upon mono-alkylation.

  • N2-Amino Group: This group is positioned alpha to the pyridine ring nitrogen. Its nucleophilicity is influenced by the adjacent heteroatom.

  • N3-Amino Group: This group is positioned beta to the ring nitrogen and is more analogous to a standard arylamine.

The electronic environment of the pyridine ring is heavily influenced by the two electron-withdrawing chloro-substituents at the C4 and C5 positions. These groups decrease the overall electron density of the ring, thereby reducing the basicity and nucleophilicity of both amino groups compared to an unsubstituted 2,3-diaminopyridine.

While precise prediction is complex, the N3 position is generally considered more susceptible to electrophilic attack in similar systems due to slightly higher electron density and reduced steric hindrance compared to the N2 position. However, reaction conditions can influence the outcome, and empirical determination of the major regioisomer is essential. In related condensations with aldehydes, the 3-amino group has shown preferential reactivity.[3][4]

1.2. The Problem of Over-Alkylation

A significant challenge in amine alkylation is that the product of the initial reaction, a mono-alkylated amine, is often more nucleophilic than the starting amine.[5][6] This can lead to a second alkylation event, resulting in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.

Control Strategies:

  • Stoichiometry: Using a molar excess of the diamine relative to the alkylating agent can favor mono-alkylation. However, for valuable substrates, it is more common to use the diamine as the limiting reagent and carefully control the addition of the alkyl halide.

  • Slow Addition: Adding the alkyl halide dropwise over an extended period helps to maintain a low concentration of the electrophile, minimizing the chance of the mono-alkylated product reacting further before the starting material is consumed.

Reaction Scheme & Workflow Visualization

The overall transformation and potential products are summarized below.

G cluster_reactants Reactants cluster_products Potential Products SM This compound RX Alkyl Halide (R-X) P1 N3-mono-alkylated SM->P1 Δ (Heat) P2 N2-mono-alkylated SM->P2 Base Base (e.g., K₂CO₃) RX->P1 Δ (Heat) RX->P2 Solvent Solvent (e.g., DMF) Base->P1 Δ (Heat) Base->P2 Solvent->P1 Δ (Heat) Solvent->P2 P3 N2,N3-di-alkylated P1->P3 P2->P3

Caption: General reaction scheme for the N-alkylation of this compound.

The following diagram illustrates the recommended laboratory workflow.

G Setup Reaction Setup (Inert Atmosphere) Reagents Add Diamine, Solvent, & Base Setup->Reagents Addition Slow Addition of Alkyl Halide Reagents->Addition Heat Heat & Stir (Monitor by TLC/LC-MS) Addition->Heat Cooldown Cool to RT Heat->Cooldown Workup Aqueous Workup & Extraction Cooldown->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: Recommended experimental workflow for N-alkylation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific alkyl halide used.

3.1. Materials & Reagents

ReagentM.W. ( g/mol )Equiv.Amount (for 1 mmol scale)Purpose
This compound178.011.0178 mgStarting Material
Alkyl Halide (e.g., Iodomethane)141.941.11.1 mmol, 156 mgAlkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.0 mmol, 276 mgBase
N,N-Dimethylformamide (DMF), anhydrous73.09-5 - 10 mLSolvent
Ethyl Acetate (EtOAc)--As neededExtraction Solvent
Brine (Saturated NaCl solution)--As neededWashing
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying Agent

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M) via syringe. Stir the suspension at room temperature for 15 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The reaction is complete when the starting diamine spot is consumed (typically 4-24 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective for separating the mono-alkylated product from any di-alkylated byproducts and unreacted starting material.

Product Characterization

The structure and purity of the final product must be confirmed using standard analytical methods.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure of the product. Key indicators of successful alkylation include the appearance of new signals corresponding to the alkyl group protons and the disappearance of one of the N-H signals from the starting material.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • 2D NMR (NOESY/HMBC): These advanced techniques can be invaluable for unambiguously determining the regioselectivity (N2 vs. N3 alkylation) by identifying through-space or through-bond correlations between the newly introduced alkyl group and the protons on the pyridine ring.[7][8]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient temperature; Inactive alkyl halide; Wet reagents/solvents.Increase reaction temperature; Use a more reactive halide (I > Br > Cl); Ensure all reagents and glassware are anhydrous.
Multiple Products Over-alkylation is occurring.Reduce the equivalents of alkyl halide to 1.0 or slightly less; Add the alkyl halide more slowly or at a lower temperature.
Complex TLC/NMR Formation of both N2 and N3 regioisomers.This may be inherent to the substrate. Focus on optimizing the purification step to isolate the desired isomer.
Difficult Purification Product has similar polarity to byproducts.Try a different solvent system for chromatography; Consider recrystallization if the product is a solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Alkyl halides are often toxic, mutagenic, and volatile. Handle with extreme care. DMF is a skin irritant and can be absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4,5-Dichloropyridine-2,3-diamine in Synthesis

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups and two reactive chlorine atoms, offers a versatile platform for the synthesis of complex molecular architectures. The adjacent diamino functionality is a precursor to the imidazo[4,5-b]pyridine core, a scaffold found in numerous biologically active compounds, including kinase inhibitors and therapeutic agents for metabolic disorders.[1][2] The two chlorine atoms at the C4 and C5 positions serve as handles for regioselective functionalization through palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties.

However, the very features that make this molecule attractive also present unique synthetic challenges. The electron-rich nature of the pyridine ring, amplified by the two amino groups, can alter the reactivity of the C-Cl bonds. Furthermore, the pyridine nitrogen and the exocyclic amino groups can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This guide provides a comprehensive overview of the key considerations for the successful palladium-catalyzed cross-coupling of this compound and offers detailed starting-point protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

PART 1: Navigating the Challenges of an Electron-Rich Substrate

The successful cross-coupling of this compound hinges on overcoming two primary obstacles: catalyst inhibition and controlling regioselectivity.

Catalyst Inhibition: The lone pairs on the pyridine nitrogen and the two amino groups can coordinate to the palladium center, leading to the formation of inactive catalyst species. This can significantly slow down or completely halt the catalytic cycle.

  • Mitigation Strategies:

    • Ligand Choice: Employing bulky, electron-rich ligands can help to stabilize the active catalytic species and prevent coordination of the substrate's nitrogen atoms. N-heterocyclic carbene (NHC) ligands (e.g., IPr, SPhos) and bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective in such cases.[4][5]

    • Catalyst Loading: A modest increase in catalyst loading may be necessary to compensate for any catalyst deactivation.

    • Amine Protection: While not always necessary, protection of the amino groups (e.g., as acetamides) can be a robust strategy to prevent catalyst inhibition, though this adds extra steps to the synthetic sequence.[3]

Regioselectivity (C4 vs. C5): The electronic environment of the two chlorine atoms in this compound is not identical. The relative reactivity of the C4 and C5 positions towards oxidative addition will be influenced by the electronic push of the amino groups and the pull of the pyridine nitrogen. For other dichloropyridines, such as 3,4-dichloropyridine, coupling preferentially occurs at the C4 position.[6] A systematic screening of reaction parameters is crucial to determine the inherent selectivity and to develop conditions for selective mono-functionalization at either position.

  • Controlling Factors:

    • Ligands: The steric and electronic properties of the ligand play a pivotal role in determining which C-Cl bond undergoes oxidative addition. Bulky ligands can direct the catalyst to the less sterically hindered position.[4][5]

    • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes) can influence the nature of the active catalytic species and, consequently, the regioselectivity.

    • Solvent and Base: The polarity of the solvent and the nature of the base can impact the reaction outcome and should be considered during optimization.[5]

PART 2: Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve optimal results for their specific coupling partners.

Experimental Workflow Overview

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Coupling Partner - Base assemble Assemble in Vessel under Inert Atmosphere prep_reagents->assemble prep_catalyst Prepare Catalyst System: - Pd Precursor - Ligand prep_catalyst->assemble prep_vessel Oven-dry reaction vessel (e.g., Schlenk tube) prep_vessel->assemble add_solvent Add Degassed Solvent(s) assemble->add_solvent react Heat to Reaction Temp. with Stirring add_solvent->react cool Cool to Room Temp. react->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the dichloropyridine and an organoboron reagent.[7]

Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Cl)] pd0->pd_complex Oxidative Addition (Ar-Cl) transmetal Transmetalation pd_complex->transmetal pd_aryl_boronate [Ar-Pd(II)L₂(R)] transmetal->pd_aryl_boronate R-B(OR)₂ Base reductive_elim Reductive Elimination reductive_elim->pd0 Ar-R pd_aryl_boronate->reductive_elim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or PdCl₂(dppf) (0.02 mmol, 2 mol%)

  • SPhos or XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium precursor and ligand in a small amount of the reaction solvent.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL) to the Schlenk tube.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • The choice of base is critical; K₃PO₄ is a good starting point, but Cs₂CO₃ may be more effective for challenging couplings.

  • For electron-deficient boronic acids, a more electron-rich ligand like RuPhos may improve reaction rates.

  • The use of a pre-catalyst, such as SPhos Pd G3, can sometimes provide more consistent results.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination allows for the synthesis of N-arylated pyridine-2,3-diamines.

Catalytic Cycle:

Buchwald_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Cl)] pd0->pd_complex Oxidative Addition (Ar-Cl) amide_formation Amide Formation pd_complex->amide_formation pd_amido [Ar-Pd(II)L₂(NR₂)] amide_formation->pd_amido HNR₂ Base reductive_elim Reductive Elimination reductive_elim->pd0 Ar-NR₂ pd_amido->reductive_elim

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)

  • Xantphos or RuPhos (0.02-0.04 mmol, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to an oven-dried reaction vial.

  • Add the this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the vial and heat the reaction mixture to 90-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • NaOtBu is a strong, effective base, but it is incompatible with some functional groups. For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ may be used, though this may require higher temperatures or longer reaction times.[8]

  • Xantphos is a good general ligand for aminations of chloropyridines.[5] For hindered amines, a more robust ligand like RuPhos may be necessary.

Protocol 3: Sonogashira Coupling (C-Csp Bond Formation)

The Sonogashira coupling enables the introduction of an alkyne moiety onto the pyridine ring, a valuable transformation for the synthesis of rigid molecular scaffolds.

Catalytic Cycle:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Cl)] pd0->pd_complex Oxidative Addition (Ar-Cl) transmetal Transmetalation pd_complex->transmetal pd_alkynyl [Ar-Pd(II)L₂(C≡CR)] transmetal->pd_alkynyl reductive_elim Reductive Elimination reductive_elim->pd0 Ar-C≡CR pd_alkynyl->reductive_elim cu_cycle Copper Cycle: Cu(I)-alkynilide formation cu_cycle->transmetal Cu-C≡CR

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • The Sonogashira reaction is often sensitive to oxygen, so it is crucial to maintain a rigorously inert atmosphere.

  • Copper-free Sonogashira conditions, often employing a palladium catalyst with a bulky phosphine ligand and a base like TBAF, can be an alternative if copper-mediated alkyne homocoupling is a significant side reaction.[8]

PART 3: Data Presentation and Summary

Table 1: Recommended Starting Conditions for Cross-Coupling of this compound

Reaction TypePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.4)Toluene90-120
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃N (3.0)THFRT - 70

Note: These are generalized starting conditions. Optimization is highly recommended.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful strategy for the synthesis of diverse and complex heterocyclic compounds. While the inherent properties of the substrate present challenges related to catalyst inhibition and regioselectivity, these can be effectively addressed through the careful selection of ligands, catalysts, and reaction conditions. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to explore the rich chemistry of this valuable building block, paving the way for new discoveries in drug development and materials science.

References

Application Note: Strategic Synthesis of Dichloro-Substituted Imidazo[4,5-b]pyridines from 4,5-Dichloropyridine-2,3-diamine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazopyridines are a privileged class of nitrogen-containing heterocycles, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Their structural resemblance to endogenous purines allows them to effectively interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[3][4] This application note provides detailed protocols for the synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridine scaffolds, starting from the commercially available 4,5-Dichloropyridine-2,3-diamine. The strategic retention of the two chlorine atoms on the pyridine ring provides versatile chemical handles for downstream diversification via modern cross-coupling methodologies, making these scaffolds highly valuable for the construction of compound libraries in drug discovery programs. We present two robust, field-proven cyclocondensation methods: one utilizing aldehydes under oxidative conditions and another employing carboxylic acids under dehydrative conditions.

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, an isomer of purine, is a cornerstone of medicinal chemistry.[5] Its unique electronic and steric properties have been exploited to develop a wide array of therapeutic agents. Compounds based on this scaffold exhibit a broad spectrum of biological activities, making them a focal point for the development of novel therapeutics.[6][7]

The primary challenge in drug discovery is not just the identification of a novel scaffold but also the ability to rapidly and efficiently generate structural analogs to explore the structure-activity relationship (SAR).[3] The starting material, this compound, is strategically designed for this purpose. The ortho-diamine functionality is primed for the construction of the fused imidazole ring, while the two vicinal chlorine atoms serve as robust and versatile anchor points for subsequent chemical modifications. These chloro-substituents are amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental tools for modern medicinal chemists.[8][9] This approach allows for late-stage diversification, a highly sought-after strategy in the optimization of lead compounds.

Core Synthetic Strategy: Cyclocondensation Reactions

The most direct and widely adopted method for constructing the imidazo[4,5-b]pyridine core from a pyridine-2,3-diamine derivative is through a cyclocondensation reaction with a one-carbon electrophile.[5] This process involves the formation of two new C-N bonds to close the five-membered imidazole ring. The choice of the one-carbon unit directly dictates the substituent at the C2-position of the final product, providing an immediate point of diversity.

Two primary strategies are detailed in this guide:

  • Oxidative Condensation with Aldehydes: This method involves the reaction of the diamine with an aldehyde to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic imidazopyridine. Often, atmospheric oxygen is a sufficient oxidant.[5]

  • Dehydrative Condensation with Carboxylic Acids: A classic approach, known as the Phillips-Ladenburg reaction, involves heating the diamine with a carboxylic acid or its derivative (e.g., an orthoester) in the presence of a strong acid catalyst that also acts as a dehydrating agent, such as polyphosphoric acid (PPA).[10]

Diagram 1: General cyclocondensation strategy for imidazo[4,5-b]pyridine synthesis.

Detailed Synthetic Protocols

The following protocols are designed to be self-validating, with clear steps, rationales, and troubleshooting advice. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Protocol 3.1: Synthesis via Aldehyde Condensation under Oxidative Conditions

This method is highly versatile and tolerates a wide range of functional groups on the aldehyde, making it ideal for generating a diverse library of C2-substituted analogs.

Principle: The initial condensation of the diamine with an aldehyde forms a Schiff base, which rapidly cyclizes to an imidazoline intermediate. This intermediate is then oxidized to the final aromatic product. The reaction can often be run open to the air, which provides the necessary oxidant. For less reactive substrates, a mild oxidant can be added.

Materials:

  • This compound (1.0 eq)

  • Substituted Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Optional: Sodium metabisulfite (Na₂S₂O₅) or p-benzoquinone as a catalyst/oxidant

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Experimental Workflow:

G A 1. Dissolve Diamine B 2. Add Aldehyde A->B C 3. Heat to Reflux (e.g., 80-100 °C) B->C Open to Air D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Concentrate D->E Upon Completion F 6. Purify Product E->F Column Chromatography or Recrystallization G 7. Characterize F->G NMR, MS

Diagram 2: Workflow for the aldehyde condensation protocol.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.78 g, 10.0 mmol).

  • Add a suitable solvent such as ethanol or DMF (approx. 0.2-0.5 M concentration, e.g., 30 mL). Stir until the solid is fully dissolved.

  • Add the desired aldehyde (e.g., benzaldehyde, 1.17 g, 11.0 mmol, 1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (80-100 °C, depending on the solvent) and maintain for 4-12 hours. The reaction should be left open to the atmosphere (via the top of the condenser) to allow for air oxidation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-substituted-6,7-dichloro-1H-imidazo[4,5-b]pyridine.

Data Summary Table: Aldehyde Condensation

Aldehyde (R-CHO) Solvent Time (h) Typical Yield
Benzaldehyde EtOH 6 85-95%
4-Methoxybenzaldehyde DMF 5 88-96%
Cyclohexanecarboxaldehyde EtOH 10 75-85%

| Furan-2-carbaldehyde | DMF | 4 | 80-90% |

Troubleshooting & Rationale:

  • Slow or Stalled Reaction: If the reaction is sluggish, particularly with electron-deficient aldehydes, adding a catalytic amount of an acid (e.g., a few drops of acetic acid) can accelerate the initial imine formation. Alternatively, switching to a higher boiling solvent like DMF can increase the reaction rate.

  • Incomplete Oxidation: If the dihydro- intermediate is observed by MS, bubbling air through the reaction mixture or adding a mild oxidant like p-benzoquinone (0.1 eq) can drive the reaction to completion.

  • Solvent Choice: Ethanol is a greener and more easily removed solvent. DMF is used for less soluble substrates or when higher temperatures are required.

Protocol 3.2: Synthesis via Carboxylic Acid Condensation (Phillips-Ladenburg)

This is a robust, classic method suitable for when the corresponding carboxylic acid is more readily available than the aldehyde. It typically requires more forceful conditions.

Principle: The reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. The strong acid catalyst is crucial for promoting both steps and removing the water byproduct.

Materials:

  • This compound (1.0 eq)

  • Substituted Carboxylic Acid (e.g., Acetic Acid or Benzoic Acid) (1.5-3.0 eq)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H)

  • Standard high-temperature laboratory glassware, mechanical stirrer, heating mantle.

Step-by-Step Procedure:

  • In a round-bottom flask, combine this compound (e.g., 1.78 g, 10.0 mmol) and the desired carboxylic acid (e.g., benzoic acid, 2.44 g, 20.0 mmol, 2.0 eq).

  • CAUTION: Add Polyphosphoric Acid (PPA) (approx. 10-15x the weight of the diamine, e.g., 20 g) to the flask. PPA is highly viscous; a mechanical stirrer is recommended.

  • Heat the viscous mixture to 150-180 °C with vigorous stirring for 2-6 hours.

  • Monitor the reaction by taking small aliquots, quenching them in water, neutralizing with base, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to below 100 °C.

  • CAUTION: Carefully and slowly pour the hot reaction mixture onto crushed ice in a large beaker with stirring. This is a highly exothermic process.

  • Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary Table: Carboxylic Acid Condensation

Carboxylic Acid (R-COOH) Conditions Time (h) Typical Yield
Formic Acid Reflux (100 °C) 6 90-98%
Acetic Acid PPA, 150 °C 3 85-95%

| Benzoic Acid | PPA, 180 °C | 4 | 80-90% |

Troubleshooting & Rationale:

  • Poor Yield/Incomplete Reaction: This is often due to insufficient temperature or inefficient mixing. Ensure the temperature is maintained and that the viscous PPA mixture is stirred effectively with a mechanical stirrer. Using Eaton's reagent can sometimes allow for lower reaction temperatures.

  • Difficult Work-up: The high viscosity of PPA makes the quench challenging. Ensure the quench is performed slowly into a large volume of ice to manage the exotherm and dilute the PPA.

  • Functional Group Incompatibility: The harsh, strongly acidic conditions of this protocol are not compatible with many sensitive functional groups (e.g., esters, Boc-protecting groups). The aldehyde method is preferred in such cases.

Downstream Functionalization: A Gateway to Chemical Diversity

The true value of the 6,7-dichloro-1H-imidazo[4,5-b]pyridine scaffold lies in its potential for diversification. The two chlorine atoms can be selectively or sequentially functionalized using palladium-catalyzed cross-coupling reactions.[8] This enables the introduction of aryl, heteroaryl, alkyl, or amino groups, providing rapid access to a vast chemical space for SAR exploration.

Diagram 3: Downstream functionalization via Pd-catalyzed cross-coupling reactions.

Conclusion

The synthesis of 6,7-dichloro-1H-imidazo[4,5-b]pyridines from this compound is a straightforward and high-yielding process. The two protocols presented here—oxidative condensation with aldehydes and dehydrative condensation with carboxylic acids—offer flexible and robust methods to generate a variety of C2-substituted scaffolds. The resulting chlorinated products are not merely final compounds but powerful intermediates, poised for extensive diversification through modern synthetic methodologies. These building blocks represent a significant asset for any medicinal chemistry or drug development program focused on generating novel, biologically active molecules.

References

Application Notes & Protocols: 4,5-Dichloropyridine-2,3-diamine as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the use of 4,5-dichloropyridine-2,3-diamine as a novel bidentate ligand in coordination chemistry. Due to the limited availability of data on this specific ligand, this guide uniquely combines established principles of pyridine chemistry with analogous data from related compounds to propose a robust framework for its synthesis, characterization, and application. We present a plausible synthetic route for the ligand, detailed protocols for the synthesis of its transition metal complexes, and a thorough discussion on the expected physicochemical properties and potential applications in catalysis and medicinal chemistry. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices.

Introduction: The Potential of an Electron-Deficient Diaminopyridine Ligand

Pyridine-based ligands are ubiquitous in coordination chemistry, offering a rich platform for the design of metal complexes with tailored electronic and steric properties. The introduction of substituents onto the pyridine ring allows for fine-tuning of the ligand's donor strength and, consequently, the reactivity of the resulting metal complex. This compound presents a unique ligand scaffold. The two vicinal amino groups at the C2 and C3 positions provide a strong bidentate chelate to a metal center. Simultaneously, the two electron-withdrawing chlorine atoms at the C4 and C5 positions are expected to significantly reduce the electron density on the pyridine ring and the coordinating nitrogen atoms.

This electron deficiency can impart several desirable characteristics to the corresponding metal complexes:

  • Enhanced Stability: The electron-withdrawing nature of the chloro-substituents can modulate the redox potential of the metal center, potentially stabilizing it against oxidation.

  • Modified Catalytic Activity: In catalytic applications, the electronic properties of the ligand play a crucial role in the catalytic cycle. Electron-deficient ligands can alter the rates of key steps such as oxidative addition and reductive elimination, potentially leading to enhanced catalytic efficiency or altered selectivity in reactions like cross-coupling.[1][2]

  • Novel Biological Activity: The electronic and steric environment created by the ligand can influence the interaction of the metal complex with biological targets, opening avenues for the development of new therapeutic agents.[3][4]

This guide provides the necessary protocols and theoretical background to explore the coordination chemistry of this promising, yet underexplored, ligand.

Synthesis of this compound: A Proposed Route

The proposed synthesis involves two key steps:

  • Nitration: Regioselective nitration of 2-amino-4,5-dichloropyridine at the C3 position.

  • Reduction: Subsequent reduction of the nitro group to an amino group to yield the desired diamine.

Synthesis_of_this compound start 2-Amino-4,5-dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate 2-Amino-4,5-dichloro-3-nitropyridine step1->intermediate step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Protocol 2.1: Proposed Synthesis of this compound

Materials:

  • 2-Amino-4,5-dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Iron powder (Fe) or 10% Palladium on Carbon (Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Step 1: Nitration of 2-Amino-4,5-dichloropyridine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 1 equivalent of 2-amino-4,5-dichloropyridine to 4-5 equivalents of concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 10 °C.

  • Once the starting material is fully dissolved, slowly add a nitrating mixture (1.1 equivalents of concentrated nitric acid in 1-2 equivalents of concentrated sulfuric acid) dropwise from the dropping funnel. Ensure the internal temperature does not exceed 10 °C during the addition. The nitration of aminopyridines is a well-established procedure.[5]

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. This should be done in a fume hood with vigorous stirring.

  • The precipitated product, 2-amino-4,5-dichloro-3-nitropyridine, can be collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Amino-4,5-dichloro-3-nitropyridine

Method A: Reduction with Iron and Hydrochloric Acid[5]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the synthesized 2-amino-4,5-dichloro-3-nitropyridine, 5-10 equivalents of iron powder, and ethanol.

  • Heat the mixture to reflux and then add a small amount of concentrated hydrochloric acid dropwise as a catalyst.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a dilute sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Method B: Catalytic Hydrogenation[6]

  • In a hydrogenation vessel, dissolve the 2-amino-4,5-dichloro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the desired product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Synthesis of Metal Complexes

The this compound ligand is expected to act as a neutral bidentate ligand, coordinating to a metal center through the two amino groups. The general synthesis of its metal complexes will involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complex_Synthesis ligand This compound (L) reaction Reaction (Stirring, Reflux) ligand->reaction metal_salt Metal Salt (e.g., PdCl2, K2PtCl4, Cu(OAc)2) metal_salt->reaction solvent Solvent (e.g., Ethanol, Acetonitrile, DMF) solvent->reaction complex [M(L)nClx] Complex reaction->complex

Caption: General workflow for the synthesis of metal complexes.

Protocol 3.1: General Synthesis of a Dichloro(this compound)metal(II) Complex (M = Pd, Pt)

Materials:

  • This compound (Ligand)

  • Palladium(II) chloride (PdCl₂) or Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Ethanol or Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolve 1 equivalent of the metal salt (e.g., PdCl₂ or K₂PtCl₄) in a suitable solvent (e.g., ethanol for K₂PtCl₄, acetonitrile for PdCl₂). Gentle heating may be required to facilitate dissolution.

  • In a separate flask, dissolve 1 equivalent of this compound in the same solvent.

  • Add the ligand solution dropwise to the stirred metal salt solution at room temperature.

  • A precipitate is expected to form upon mixing or after a short stirring period.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction. For less reactive precursors, heating to reflux may be necessary.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with small portions of the cold solvent and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven or desiccator.

Protocol 3.2: Synthesis of a Bis(this compound)copper(II) Complex

Materials:

  • This compound (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve 1 equivalent of the copper(II) salt in methanol or ethanol.

  • In a separate flask, dissolve 2 equivalents of this compound in the same solvent.

  • Slowly add the ligand solution to the stirred copper(II) salt solution. A color change should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be slowly evaporated to induce crystallization.

  • Wash the resulting solid with cold solvent and dry under vacuum.

Characterization of the Ligand and its Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Technique Ligand (Expected Observations) Metal Complex (Expected Observations)
¹H NMR Aromatic proton signals, and a broad singlet for the NH₂ protons.Downfield shift of the aromatic and NH₂ proton signals upon coordination.[1]
¹³C NMR Signals corresponding to the carbon atoms of the pyridine ring.Shifts in the carbon signals, particularly for C2 and C3, upon coordination.
FT-IR N-H stretching vibrations of the primary amine groups (typically 3200-3500 cm⁻¹). Aromatic C=C and C=N stretching vibrations.Shift in the N-H stretching frequencies. Appearance of new low-frequency bands corresponding to M-N vibrations.
Mass Spectrometry Molecular ion peak corresponding to the ligand's mass.Molecular ion peak of the complex or its characteristic fragments.
Elemental Analysis Confirms the empirical formula (C₅H₄Cl₂N₂).Confirms the stoichiometry of the metal complex.
UV-Vis Absorption bands in the UV region corresponding to π-π* transitions.Ligand-based transitions may be shifted. Appearance of d-d transitions or metal-to-ligand charge transfer (MLCT) bands.
X-ray Crystallography Provides the definitive molecular structure.Confirms the coordination geometry around the metal center, bond lengths, and angles.

Potential Applications

The unique electronic properties of metal complexes derived from this compound suggest their potential in several fields.

Homogeneous Catalysis

Palladium(II) and Platinum(II) complexes are well-known catalysts for a variety of organic transformations. The electron-deficient nature of the this compound ligand could enhance the catalytic activity of its metal complexes in reactions such as:

  • Cross-Coupling Reactions: Palladium complexes are widely used in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.[1][7] The electron-withdrawing groups on the ligand can promote the reductive elimination step, which is often rate-limiting, thereby increasing the catalytic turnover.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and Iridium complexes with diamine ligands are effective for the hydrogenation of ketones, imines, and other unsaturated compounds.[2][8] The electronic properties of the ligand can influence the hydride transfer step.

Medicinal Chemistry

Platinum(II) and other transition metal complexes are a cornerstone of cancer chemotherapy.[3][4] The coordination of this compound to platinum(II) could lead to novel anticancer agents with potentially different mechanisms of action or improved pharmacological profiles compared to existing drugs. The ligand itself, being a substituted diaminopyridine, may also contribute to the biological activity.

Conclusion

While this compound is a relatively unexplored ligand, its synthesis is feasible through established chemical transformations. Its unique electronic properties, stemming from the presence of both chelating amino groups and electron-withdrawing chloro-substituents, make it a highly attractive candidate for the development of novel coordination complexes. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize and investigate the properties and applications of these promising new materials in catalysis, materials science, and drug discovery.

References

Application Notes & Protocols: Scale-Up Synthesis of 4,5-Dichloropyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4,5-Dichloropyridine-2,3-diamine, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein is built upon established principles of nucleophilic aromatic substitution and catalytic hydrogenation, adapted for larger scale operations. Emphasis is placed on process safety, reaction optimization, and troubleshooting to ensure a robust and reproducible synthesis. This guide is intended to provide a foundational methodology that can be adapted and optimized for specific laboratory or pilot plant settings.

Introduction and Strategic Overview

This compound and its derivatives are valuable scaffolds in medicinal chemistry. The arrangement of the amino and chloro substituents on the pyridine ring allows for diverse subsequent chemical transformations, making it a crucial building block for complex molecular architectures. However, the synthesis of this specific isomer presents regiochemical challenges, and scaling the synthesis requires careful consideration of reaction conditions, safety, and purification.

The synthetic strategy outlined here involves a two-step process starting from 2,3,4,5-tetrachloropyridine:

  • Selective Amination: A regioselective nucleophilic aromatic substitution (SNAr) to introduce an amino group, primarily at the 2-position.

  • Reductive Amination/Reduction: Subsequent amination and reduction of a nitro group, or direct catalytic amination, to form the final diamine product.

This approach is designed to be adaptable and provides logical checkpoints for process control and optimization.

Mechanistic & Scientific Rationale

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. This effect is enhanced by the presence of electron-wielding chlorine atoms. Nucleophilic attack on the pyridine ring is favored at the C-2 (α) and C-4 (γ) positions.[1] This is because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[1][2] In the case of 2,3,4,5-tetrachloropyridine, the C-2 and C-6 positions are most activated, followed by the C-4 position. The C-3 and C-5 positions are the least reactive. This predictable reactivity allows for a regioselective first amination.

Catalytic Amination and Reduction

The introduction of the second amino group can be challenging. A common industrial method for aminating chloropyridines involves heating with aqueous ammonia, often in the presence of a copper catalyst (e.g., CuSO₄, CuCl).[3][4] This process typically requires high temperatures and pressures, necessitating the use of a sealed autoclave for scale-up. An alternative route involves nitration followed by catalytic hydrogenation, a well-established and scalable reduction method.

Process Safety Management

The scale-up of any chemical process requires a stringent safety assessment. The reagents and intermediates in this synthesis are hazardous.

CompoundKey HazardsRecommended Precautions
Tetrachloropyridines Toxic, Irritant, Environmental HazardHandle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
Aqueous Ammonia (Conc.) Corrosive, Toxic upon inhalation, Environmental HazardUse in a fume hood with extreme caution. Ensure adequate ventilation. Have an acid spill kit readily available.
Copper Salts Irritant, Environmental HazardAvoid generating dust. Prevent release into drains or waterways.
Hydrogen Gas (if used) Extremely FlammableUse in a designated area with appropriate grounding and ventilation. Ensure no ignition sources are present. Monitor for leaks.
This compound (Assumed) Toxic, IrritantHandle with the same precautions as other toxic aromatic amines. Avoid skin contact and inhalation.

Engineering Controls: All operations should be conducted in a certified chemical fume hood or a walk-in hood for larger scales. Reactions under pressure must be performed behind a blast shield in an appropriately rated autoclave.

Proposed Scale-Up Synthesis Protocol

This protocol outlines a plausible route for the synthesis of this compound. Note: This is a representative protocol and must be optimized for specific equipment and safety protocols at your institution.

Step 1: Synthesis of 2-Amino-3,4,5-trichloropyridine (Intermediate A)

This step involves the regioselective mono-amination of 2,3,4,5-tetrachloropyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2,3,4,5-Tetrachloropyridine216.88100.0 g0.461Starting Material
Aqueous Ammonia (28-30%)17.03 (as NH₃)500 mL~7.35Reagent & Solvent
Copper(II) Sulfate (CuSO₄)159.617.36 g0.046Catalyst (10 mol%)

Procedure:

  • Reactor Setup: Charge a 1 L stainless steel autoclave equipped with a mechanical stirrer, thermocouple, and pressure gauge with 2,3,4,5-tetrachloropyridine (100.0 g), copper(II) sulfate (7.36 g), and aqueous ammonia (500 mL).

  • Reaction: Seal the autoclave. Begin stirring and heat the mixture to 150-160 °C. The internal pressure will rise. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

  • Monitoring: Maintain the temperature for 12-18 hours. The reaction can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing by GC-MS or HPLC to check for the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Vent any residual pressure in a safe manner.

  • Isolation: Open the reactor and transfer the dark slurry to a large beaker. A significant amount of solid product should be present. Filter the mixture through a Büchner funnel and wash the solid cake with deionized water (2 x 200 mL) to remove excess ammonia and inorganic salts.

  • Drying: Dry the resulting solid in a vacuum oven at 50-60 °C to a constant weight. This crude product (Intermediate A) can be used in the next step, or further purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: Synthesis of this compound (Final Product)

This step converts the intermediate into the final diamine product via a second amination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-3,4,5-trichloropyridine (Intermediate A)197.4480.0 g0.405Starting Material
Aqueous Ammonia (28-30%)17.03 (as NH₃)600 mL~8.82Reagent & Solvent
Copper(I) Chloride (CuCl)98.994.01 g0.0405Catalyst (10 mol%)

Procedure:

  • Reactor Setup: In the same 1 L autoclave, combine the crude Intermediate A (80.0 g), Copper(I) Chloride (4.01 g), and aqueous ammonia (600 mL). Rationale for CuCl: Copper(I) is often more active for these types of aminations.

  • Reaction: Seal the reactor and heat to a higher temperature, approximately 180-200 °C, with vigorous stirring. The displacement of the chlorine at the 3-position is more difficult and requires more forcing conditions.

  • Monitoring: Maintain the reaction for 24-36 hours. Monitor for the conversion of Intermediate A to the final product by HPLC.

  • Work-up & Isolation: Cool the reactor to room temperature and safely vent the pressure. The work-up is similar to Step 1. Filter the solid product and wash thoroughly with deionized water.

  • Purification: The crude product will likely contain residual starting material and isomers. Purification is critical.

    • Recrystallization: An effective method for dichloropyridine derivatives is recrystallization from a mixed solvent system like isopropanol/water or ethanol/water. Dissolve the crude solid in a minimum amount of hot alcohol, and slowly add hot water until the solution becomes turbid. Allow to cool slowly for crystal formation.

    • Charcoal Treatment: During recrystallization, the hot solution can be treated with activated charcoal to remove colored impurities.

  • Drying & Characterization: Filter the purified crystals and dry them in a vacuum oven at 60 °C. Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity (>98%).

Visual Workflows and Diagrams

Overall Synthesis Workflow

SynthesisWorkflow start_end start_end reagent reagent intermediate intermediate process process analysis analysis start Start: 2,3,4,5-Tetrachloropyridine step1 Step 1: Mono-amination 150-160°C, Autoclave start->step1 reagent1 Aqueous NH3 CuSO4 Catalyst reagent1->step1 workup1 Cool, Filter, Wash & Dry step1->workup1 ipc1 IPC: HPLC/GC-MS step1->ipc1 intA Intermediate A: 2-Amino-3,4,5- trichloropyridine workup1->intA step2 Step 2: Di-amination 180-200°C, Autoclave intA->step2 reagent2 Aqueous NH3 CuCl Catalyst reagent2->step2 workup2 Purification: Recrystallization step2->workup2 ipc2 Final Analysis: NMR, MS, MP step2->ipc2 product Final Product: 4,5-Dichloropyridine- 2,3-diamine workup2->product

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Decision Tree

TroubleshootingTree problem problem cause cause solution solution p1 Problem: Low Yield in Step 1 or 2 c1a Incomplete Reaction p1->c1a c1b Product Loss During Work-up p1->c1b s1a1 Increase Reaction Time c1a->s1a1 s1a2 Increase Temperature c1a->s1a2 s1a3 Check Catalyst Activity c1a->s1a3 s1b1 Optimize Recrystallization Solvent Ratio c1b->s1b1 s1b2 Ensure pH is correct before extraction/filtration c1b->s1b2 p2 Problem: Low Purity (Multiple Spots by TLC) c2a Side Reactions (Over-amination) p2->c2a c2b Ineffective Purification p2->c2b s2a1 Lower Reaction Temperature c2a->s2a1 s2a2 Reduce Reaction Time c2a->s2a2 s2b1 Perform Second Recrystallization c2b->s2b1 s2b2 Use Activated Charcoal c2b->s2b2 s2b3 Consider Column Chromatography (small scale) c2b->s2b3

Caption: Decision tree for common synthesis problems.

References

Application Notes and Protocols for the Use of 4,5-Dichloropyridine-2,3-diamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Imidazo[4,5-b]pyridine Scaffold

In the competitive landscape of agrochemical research, the discovery of novel core structures is paramount to developing next-generation herbicides, insecticides, and fungicides. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged heterocyclic system due to its diverse biological activities.[1][2] Derivatives of this core have demonstrated potent insecticidal and fungicidal properties, making them a focal point for chemical library synthesis and screening.[3][4][5]

This application note details the utility of 4,5-Dichloropyridine-2,3-diamine as a strategic starting material for the synthesis of novel agrochemical candidates. The vicinal diamine functionality is primed for cyclization reactions to form the fused imidazole ring, while the two chlorine atoms on the pyridine ring serve as versatile handles for subsequent chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological efficacy. While direct synthesis of commercialized agrochemicals from this specific diamine is not yet widely documented, its potential is inferred from established synthetic routes to the imidazo[4,5-b]pyridine core, which is a known toxophore in several biologically active compounds.[6][7]

We present here the foundational protocols for leveraging this compound as a building block, enabling researchers to rapidly generate libraries of novel 6,7-dichloroimidazo[4,5-b]pyridine derivatives for agrochemical screening programs.

Core Synthetic Application: Synthesis of 6,7-Dichloroimidazo[4,5-b]pyridine Derivatives

The primary synthetic utility of this compound lies in its role as a precursor to the 6,7-dichloroimidazo[4,5-b]pyridine ring system. The ortho-diamine arrangement readily undergoes condensation with various one-carbon electrophiles, such as carboxylic acids or aldehydes, to form the fused imidazole ring. This reaction, often referred to as the Phillips condensation when using carboxylic acids, is a robust and reliable method for constructing the desired scaffold.[1]

The presence of electron-withdrawing chlorine atoms on the pyridine ring influences the nucleophilicity of the amino groups and the reactivity of the resulting imidazopyridine system. These chlorine atoms are not merely passive substituents; they are key functional handles for late-stage diversification. Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions can be employed to introduce a wide array of functional groups, thereby tuning the compound's physicochemical properties and biological activity.

General Synthetic Pathway

The overall synthetic strategy involves a two-step process: initial cyclization to form the core scaffold, followed by optional diversification at the chlorine positions.

G cluster_0 Scaffold Formation cluster_1 Scaffold Diversification A This compound C 6,7-Dichloro-2-substituted- 1H-imidazo[4,5-b]pyridine A->C Condensation/ Cyclization B One-Carbon Electrophile (e.g., R-COOH, R-CHO) B->C D Diversified Agrochemical Candidates C->D SₙAr or Cross-Coupling

Caption: General workflow for synthesizing agrochemical candidates.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of imidazo[4,5-b]pyridine derivatives from this compound. All operations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine via Phillips Condensation

This protocol describes the reaction with trifluoroacetic acid to yield a trifluoromethyl-substituted imidazopyridine, a common moiety in modern agrochemicals.[5]

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.5 eq)

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and polyphosphoric acid (approx. 10 times the weight of the diamine).

  • Add trifluoroacetic acid (1.5 eq) to the mixture.

  • Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. This step should be performed with caution due to CO₂ evolution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 6,7-Dichloro-2-phenyl-1H-imidazo[4,5-b]pyridine via Aldehyde Condensation

This protocol utilizes an aromatic aldehyde for the synthesis of a 2-aryl substituted imidazopyridine, a scaffold found in some biologically active molecules.[7][8]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in DMSO.

  • Add sodium metabisulfite (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 3-5 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If further purification is needed, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Compound NameStarting MaterialsExpected Analytical DataPotential Yield Range
6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridineThis compound, Trifluoroacetic acid¹H NMR: Aromatic proton signals. ¹⁹F NMR: Singlet corresponding to the CF₃ group. LC-MS: Correct molecular ion peak.60-80%
6,7-Dichloro-2-phenyl-1H-imidazo[4,5-b]pyridineThis compound, Benzaldehyde¹H NMR: Signals for the pyridine proton and phenyl protons. ¹³C NMR: Resonances for all aromatic carbons. LC-MS: Correct molecular ion peak.70-90%

Logical Framework for Agrochemical Application

The strategic value of this compound is realized in its ability to generate novel chemical entities for screening.

G Start This compound (Precursor) Core 6,7-Dichloro-1H-imidazo[4,5-b]pyridine Scaffold Start->Core Cyclization (Protocol 1 & 2) Library Diverse Chemical Library Core->Library Diversification (SₙAr, Cross-Coupling) Screening High-Throughput Screening (Fungicidal, Insecticidal, Herbicidal) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Agrochemical Candidate Lead->Candidate

Caption: R&D workflow from precursor to agrochemical candidate.

Trustworthiness and Self-Validation

The protocols described are based on well-established, high-yielding chemical transformations for the formation of the imidazo[4,5-b]pyridine ring system.[1][8][9] The successful synthesis of the target compounds can be validated at each stage:

  • Reaction Monitoring: TLC and LC-MS analysis should be used to track the consumption of the starting diamine and the formation of the product, ensuring the reaction goes to completion.

  • Structural Confirmation: The identity of the final, purified compounds must be unequivocally confirmed by a suite of analytical methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Purity Assessment: The purity of the final compounds should be determined using High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR) to ensure that biological screening data is reliable.

By following these validation steps, researchers can have high confidence in the materials generated for subsequent agrochemical evaluation. The described synthetic routes provide a reliable and reproducible foundation for exploring this promising area of chemical space.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dichloropyridine-2,3-diamine. This valuable heterocyclic building block presents unique synthetic challenges. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction efficiency and yield.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The pathway outlined below is a robust, optimized route starting from the readily available 2-aminopyridine. It leverages established methodologies for halogenation, nitration, and reduction reactions on the pyridine scaffold.[1]

Synthetic_Pathway cluster_0 Step 1: Dichlorination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Aminopyridine B 2-Amino-4,5-dichloropyridine A->B HCl, H₂O₂ C 2-Amino-4,5-dichloro- 3-nitropyridine B->C H₂SO₄, HNO₃ D 4,5-Dichloropyridine- 2,3-diamine C->D Fe / HCl or Catalytic Hydrogenation Troubleshooting_Reduction Start Is the reduction of the nitro group incomplete? Method Which reduction method was used? Start->Method Fe_HCl Using Fe/HCl? Method->Fe_HCl Fe/HCl H2_PdC Using Catalytic Hydrogenation? Method->H2_PdC H₂/Pd-C Sol_Fe_HCl_Time Increase reaction time and/or reflux temperature. Ensure iron powder is activated. Fe_HCl->Sol_Fe_HCl_Time Yes Sol_Switch Consider switching to an alternative method like SnCl₂/HCl. Fe_HCl->Sol_Switch No, still incomplete Sol_H2_Pressure Increase hydrogen pressure. H2_PdC->Sol_H2_Pressure Yes H2_PdC->Sol_Switch No, still incomplete Sol_Fe_HCl_Acid Ensure sufficient acid is present to maintain a low pH. Sol_Fe_HCl_Time->Sol_Fe_HCl_Acid Sol_H2_Catalyst Check catalyst activity. Use fresh catalyst or increase loading. Sol_H2_Pressure->Sol_H2_Catalyst Parameter_Relationships Yield Overall Yield Purity Product Purity Purity->Yield affects isolated yield Temp Temperature Control Temp->Yield improves selectivity Temp->Purity reduces byproducts Time Reaction Time Time->Yield ensures completion Stoich Stoichiometry Stoich->Yield drives completion Stoich->Purity prevents side reactions

References

Technical Support Center: Purification of Crude 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 4,5-Dichloropyridine-2,3-diamine (CAS: 662116-66-7). The methodologies and troubleshooting advice are grounded in established chemical principles and proven techniques for analogous compounds.

I. Understanding the Chemistry of Purification

The successful purification of this compound hinges on exploiting the differences in physical and chemical properties between the target compound and its impurities. The presence of two amino groups and two chlorine atoms on the pyridine ring imparts a moderate polarity to the molecule. Common impurities often include unreacted starting materials, regioisomers from chlorination or nitration steps, and by-products from reduction processes.

The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.

II. Pre-Purification Analysis

Before commencing any purification protocol, it is crucial to assess the purity of the crude material. This initial analysis will inform the selection of the most appropriate purification strategy.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of the crude mixture and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of the purification.[1]

  • Melting Point: A simple yet effective method for a qualitative assessment of purity. A broad or depressed melting point range typically indicates the presence of impurities.[1]

III. Purification Protocols

A. Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. The principle lies in dissolving the crude material in a hot solvent in which the impurities are either very soluble or sparingly soluble, and then allowing the desired compound to crystallize upon cooling.

Protocol 1: Solvent Screening for Recrystallization

A systematic solvent screening is essential to identify the optimal solvent or solvent system for recrystallization.

Materials:

  • Crude this compound

  • Selection of potential solvents (e.g., water, methanol, ethanol, ethyl acetate, toluene, hexane)

  • Small test tubes

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place a small amount (20-30 mg) of the crude material into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will show low solubility at room temperature.

  • For solvents that show poor solubility at room temperature, gently heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound upon heating.[1]

  • Cool the test tubes where the compound dissolved upon heating in an ice bath. Observe the formation of crystals.

  • The solvent that yields a good recovery of well-formed crystals is the most suitable for recrystallization.

Protocol 2: Single-Solvent Recrystallization (Example with Methanol)

Based on the purification of structurally similar compounds, methanol is a promising solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of methanol to the flask.

  • Heat the mixture gently with stirring. Add small portions of hot methanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize yield.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when recrystallization is ineffective or when separating a complex mixture of impurities.

Protocol 3: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Ethyl Acetate/Hexane or Methanol/Dichloromethane)

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude material in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, for sparingly soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Start the elution with a low-polarity solvent mixture (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (e.g., to 30-50% Ethyl Acetate in Hexane) to elute the target compound. The progress of the separation can be monitored by TLC.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Eluent System Selection:

The choice of eluent is critical for a successful separation. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound on a TLC plate.

Compound PolarityRecommended Starting Eluent System
Less Polar ImpuritiesEthyl Acetate / Hexane
More Polar ImpuritiesMethanol / Dichloromethane

IV. Troubleshooting Guide

TroubleshootingGuide cluster_recrystallization Recrystallization Issues cluster_chromatography Column Chromatography Issues NoCrystals NoCrystals LowYield LowYield OilingOut OilingOut PoorSep PoorSep CrackedColumn CrackedColumn Tailing Tailing

Caption: Troubleshooting common issues in purification.

V. Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily substance. Can I still use recrystallization?

A1: It is challenging to recrystallize an oil directly. First, try to solidify the oil by trituration with a non-polar solvent like hexane. If it solidifies, you can then proceed with recrystallization. If it remains an oil, column chromatography is the recommended purification method.

Q2: What are the likely impurities I need to remove?

A2: Based on typical synthetic routes for related compounds, common impurities may include:

  • Unreacted starting materials (e.g., a dichlorinated aminopyridine).

  • Regioisomers with different chlorine or amino group positions.[1]

  • Partially reduced intermediates if the synthesis involves a reduction step.

  • Residual solvents from the reaction.[1]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for confirming purity:

  • HPLC: Should show a single major peak.

  • ¹H and ¹³C NMR Spectroscopy: The spectra should be clean and match the expected structure of this compound.

  • Melting Point: A sharp melting point within a narrow range indicates high purity.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Q4: The compound seems to be degrading on the silica gel column. What can I do?

A4: Some aminopyridines can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%). Alternatively, using a different stationary phase like alumina might be beneficial.

Q5: What is a typical recovery yield for the purification?

A5: The recovery yield is highly dependent on the initial purity of the crude material and the chosen purification method. A successful recrystallization typically aims for a yield of 70-90%.[1] Column chromatography yields can be more variable depending on the difficulty of the separation.

VI. Workflow and Logic Diagrams

PurificationWorkflow Crude Crude this compound Analysis Purity Assessment (TLC, HPLC, MP) Crude->Analysis Decision Purity > 95%? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No FinalProduct Pure Product Decision->FinalProduct Yes FurtherPurification Purity Sufficient? Recrystallization->FurtherPurification ColumnChrom Column Chromatography ColumnChrom->FinalProduct FurtherPurification->ColumnChrom No FurtherPurification->FinalProduct Yes

Caption: General purification workflow.

VII. References

  • BenchChem. (2025). Synthesis routes of this compound. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Improving the purity of 4-Amino-3,5-dichloropyridine through recrystallization. BenchChem. Retrieved from --INVALID-LINK--

  • Echemi. (2022). 4 5-dichloropyridine-2 3-diamine. Echemi. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Organic Syntheses. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,3-Diamino-4,5-dichloropyridine. ChemicalBook. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting. Google Patents. Retrieved from --INVALID-LINK--

  • Pang, S., et al. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from --INVALID-LINK--

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. PubMed Central. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). How to choose the best solution for column chromatography? ResearchGate. Retrieved from --INVALID-LINK--

  • Reddit. (2019). Column chromatography - which eluent system? Reddit. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. Google Patents. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). 4-Amino-3,5-dichloropyridine. TCI EUROPE N.V. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. PubChem. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2,3-Diaminopyridine. BLD Pharm. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,5-Dichloropyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthetic Strategies Overview

The synthesis of this compound is not a trivial process and often involves multi-step sequences. A common conceptual approach involves the introduction of amino groups onto a pre-existing dichloropyridine scaffold. This can be achieved through two primary routes:

  • Nitration-Reduction Pathway: This classic method involves the regioselective nitration of a suitable dichloropyridine precursor, followed by the reduction of the nitro groups to amines.

  • Direct Amination: This route utilizes modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, or nucleophilic aromatic substitution (SNAr) to directly install the amino groups.

The choice of strategy often depends on the availability of starting materials, desired scale, and the specific isomeric purity required. Below is a generalized workflow illustrating these synthetic approaches.

Synthetic_Workflow cluster_0 Nitration-Reduction Pathway cluster_1 Direct Amination Pathway Start1 3,4-Dichloropyridine Nitration Nitration (e.g., HNO₃/H₂SO₄) Start1->Nitration Step 1 NitroIntermediate Dinitro-dichloropyridine Intermediate Nitration->NitroIntermediate Step 2 Reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) NitroIntermediate->Reduction Step 3 FinalProduct This compound Reduction->FinalProduct Start2 2,3,4,5-Tetrachloropyridine Amination Sequential Amination (e.g., Buchwald-Hartwig or SₙAr) Start2->Amination Step 1/2 Amination->FinalProduct

Caption: Generalized synthetic workflows for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: I am observing very low to no yield of the desired this compound. What are the likely causes?

Answer: A low or negligible yield is a common issue that can stem from several factors. Let's break down the potential causes based on the synthetic route.

  • For Direct Amination (e.g., Buchwald-Hartwig):

    • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure. Ensure your catalyst (e.g., Pd₂(dba)₃) is fresh and the phosphine ligand (e.g., Xantphos, BINAP) has not been oxidized. The reaction must be run under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can irreversibly damage the catalyst.[1]

    • Incorrect Base: The choice and strength of the base are critical. A base that is too weak may not facilitate the catalytic cycle effectively, while an overly strong base can lead to side reactions or degradation of the starting material. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly effective choices.[2]

    • Low Reaction Temperature: Amination of electron-deficient heteroaromatics can be sluggish. You may need to increase the reaction temperature, often to the reflux temperature of the solvent (e.g., toluene, dioxane).[2]

  • For Nitration-Reduction Pathway:

    • Inefficient Nitration: The pyridine ring is electron-deficient and can be difficult to nitrate. Harsh conditions (strong acids, high temperatures) are often required, which can also lead to decomposition. Ensure your nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid) is potent and the temperature is carefully controlled.[3]

    • Incomplete Reduction: The reduction of the dinitro intermediate can be challenging. If using metal/acid (e.g., Fe/HCl or SnCl₂/HCl), ensure the metal is activated and used in sufficient excess. For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation.[4]

Question 2: My reaction produces a complex mixture of products, including what appears to be mono-aminated and/or over-aminated species. How can I improve the selectivity?

Answer: Achieving regioselectivity and preventing side reactions is key to a successful synthesis.

  • Control Stoichiometry: In a sequential direct amination, carefully controlling the stoichiometry of the aminating agent is crucial. For the first amination, using 1.0-1.1 equivalents of the amine source is recommended.

  • Ligand Choice: In palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence selectivity. Bulky, electron-rich ligands can modulate the reactivity of the catalyst to favor mono-amination if desired.[5]

  • Temperature and Reaction Time: Lowering the reaction temperature can sometimes improve selectivity by favoring the more kinetically accessible substitution. Monitor the reaction closely by TLC or LC-MS to stop it once the desired intermediate is formed, preventing further reaction.

  • Positional Isomers: In the nitration pathway, the formation of positional isomers is a common problem. The directing effects of the existing chloro- and amino- groups on the pyridine ring will dictate the position of nitration. It may be necessary to accept a mixture and separate the desired isomer chromatographically.[6]

Question 3: I am struggling to purify the final product. It seems to be insoluble or co-elutes with impurities during column chromatography.

Answer: Diaminopyridines can be polar and may present purification challenges.

  • Recrystallization: This is often the most effective method for purifying solid products. A solvent screening is recommended to find a solvent system where the product is soluble when hot but sparingly soluble when cold. Methanol and water have been reported as effective for similar aminopyridines.[7][8]

  • Acid-Base Extraction: Due to the basic nature of the amino groups, you can often purify the product by dissolving the crude mixture in an organic solvent and extracting it into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration.[2]

  • Column Chromatography Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~1%) to the eluent. This can prevent the polar amine from streaking on the silica gel, leading to better separation.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the direct amination of a polychloropyridine?

A1: While the optimal system requires screening, a common and effective starting point for Buchwald-Hartwig amination is a combination of a palladium(0) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as Xantphos or Josiphos.[9][10] For SNAr reactions, copper(I) catalysts, such as CuI with a ligand like L-proline, can also be effective, particularly with aqueous ammonia.[11]

Q2: How do I choose the appropriate solvent for my reaction?

A2: The solvent must be inert to the reaction conditions and capable of solubilizing the reactants at the required temperature. For palladium-catalyzed aminations, high-boiling aprotic polar solvents like toluene, dioxane, or DMF are typically used.[2] For SNAr reactions, polar aprotic solvents like DMSO or DMF are common as they can stabilize the charged intermediate (Meisenheimer complex).[12]

Q3: What are the critical safety precautions I should take?

A3:

  • Inert Atmosphere: Many of the catalysts and reagents are air-sensitive. Always work under an inert atmosphere of nitrogen or argon.

  • Reagent Handling: Sodium tert-butoxide is highly reactive and corrosive. Handle it in a glovebox or under an inert atmosphere. Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents; always use them in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Pressure: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated and shielded reaction vessel.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is a quick and easy method. Use a suitable eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) and visualize the spots under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of starting materials and the appearance of the product.

Experimental Protocols

Disclaimer: These are generalized protocols based on analogous reactions and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Palladium-Catalyzed Diamination of a Tetrachloropyridine Precursor
ParameterRecommended Condition
Starting Material 2,3,4,5-Tetrachloropyridine
Amine Source Ammonia equivalent (e.g., Benzophenone imine followed by hydrolysis, or LHMDS with NH₃ gas)
Catalyst Pd₂(dba)₃ (2-5 mol%)
Ligand Xantphos (4-10 mol%)
Base NaOtBu or Cs₂CO₃ (2.5 eq. per C-Cl bond)
Solvent Toluene or Dioxane (anhydrous)
Temperature 100-110 °C
Reaction Time 12-24 hours (monitor by TLC/LC-MS)

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the tetrachloropyridine starting material.

  • Introduce the amine source.

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture) to just cover the solid.

  • Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.[8]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Troubleshooting Workflow

Troubleshooting_Workflow Check_Reaction Was the reaction complete? Incomplete_Yes Solution: - Increase reaction time/temp - Add more catalyst/reagent Check_Reaction->Incomplete_Yes No Incomplete_No Complex mixture observed? Check_Reaction->Incomplete_No Yes Complex_Yes Solution: - Lower temperature - Change solvent/ligand - Check stoichiometry Incomplete_No->Complex_Yes Yes Complex_No Degradation observed? Incomplete_No->Complex_No No Degradation_Yes Solution: - Lower temperature - Use milder base - Check inertness of atmosphere Complex_No->Degradation_Yes Yes Purification_Issue Purification Issue: - Try acid/base extraction - Screen recrystallization solvents - Use modified eluent for column Complex_No->Purification_Issue No

Caption: A decision tree for troubleshooting common synthesis issues.

References

overcoming solubility issues with 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dichloropyridine-2,3-diamine is a pivotal building block in the landscape of modern chemical synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its rigid, heterocyclic scaffold, adorned with two chlorine atoms and two adjacent amine groups, offers a unique combination of reactivity for creating complex molecular architectures. However, the very features that make this compound synthetically valuable—its planar aromatic structure and potential for strong intermolecular hydrogen bonding—frequently lead to significant solubility challenges in common laboratory solvents.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the solubility issues associated with this compound. Drawing on established principles of physical organic chemistry and proven laboratory techniques, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems encountered during experiments in a direct question-and-answer format.

Q1: My this compound is virtually insoluble in common non-polar (e.g., Toluene, Hexane) and polar aprotic solvents (e.g., DMF, DMSO) at room temperature. What should I do?

This is a common observation. The poor solubility is likely due to the high crystal lattice energy of the solid material, driven by intermolecular hydrogen bonding between the amine groups and π-stacking of the pyridine rings. Simply increasing the solvent volume is often inefficient.

Recommended Approach:

  • Thermal Energy Input: Gently heat the mixture. Increasing the temperature provides the energy needed to overcome the intermolecular forces holding the crystal lattice together. Always use a sealed vessel for volatile solvents and monitor for any signs of degradation, especially if heating for prolonged periods. For instance, syntheses involving related dichloropyridines often require heating to reflux (80-110°C) to achieve dissolution and reaction.[2]

  • Co-Solvent Systems: Introduce a co-solvent to modify the overall polarity of the medium.[3] For a reaction in a non-polar solvent like Toluene, adding a small percentage of a polar aprotic solvent like DMF or NMP can disrupt crystal packing and aid dissolution.

  • Physical Disruption: Use sonication to break apart solid agglomerates and increase the surface area available for solvation.[4] This increases the rate of dissolution, as described by the Noyes-Whitney equation, although it may not increase the ultimate thermodynamic solubility.[3][5]

Q2: I need to use a protic solvent like water or ethanol for my reaction, but the compound will not dissolve. How can I address this?

The two basic amine groups on the pyridine ring are the key to unlocking solubility in protic media. These amines can be protonated to form a more soluble salt.

Recommended Approach: pH Modification

This is one of the most effective strategies for ionizable compounds.[3][6] By lowering the pH, you can convert the neutral diamine into a cationic pyridinium salt, which will be significantly more soluble in polar protic solvents.

  • Step 1: Initial Suspension: Suspend the this compound in your desired solvent (e.g., water, ethanol).

  • Step 2: Acidification: Add a dilute aqueous acid (e.g., 1M HCl, 1M H₂SO₄) dropwise while stirring.

  • Step 3: Monitor Dissolution: Continue adding acid until the solid fully dissolves. The solution will now contain the hydrochloride or sulfate salt of your compound.

  • Step 4: Reaction and Neutralization: Proceed with your reaction. If you need to recover the neutral form of the compound post-reaction, you can neutralize the solution with a base (e.g., NaOH, NaHCO₃) to precipitate the product. A similar approach of dissolving a related compound, 4-Amino-3,5-dichloropyridine, in warm water was used for crystallization, indicating that a combination of heat and a protic solvent can be effective.[7]

Q3: My compound dissolves upon heating, but it crashes out of solution as it cools to room temperature. How can I maintain solubility?

This indicates you have created a supersaturated solution. While useful for crystallization, it is problematic for reactions or analyses that need to be run at ambient temperature.

Recommended Approach:

  • Formulate a Co-Solvent System: The ideal solvent system is one in which the compound is soluble at the desired temperature. Experiment with co-solvents. If your compound is soluble in hot DMF but not cold DMF, try a mixture of DMF and a better solvent like NMP or a small amount of an appropriate solubilizing agent.

  • Maintain Temperature: If the experimental parameters allow, maintain the reaction or analysis at a slightly elevated temperature where the compound remains in solution.

  • Consider Salt Formation: If applicable to your workflow, converting the diamine to a salt with an acid may keep it soluble even at lower temperatures, especially in protic or polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative data is not widely published, based on its structure and the properties of analogous compounds, this compound is expected to be a solid with low solubility in water and non-polar organic solvents.[8][9] It will likely exhibit improved solubility in polar aprotic solvents (DMSO, DMF, NMP), especially with heating, and can be rendered soluble in polar protic solvents through pH adjustment.

Q2: How does the structure of this compound influence its solubility?

The key structural features and their impact are summarized below:

Structural FeatureInfluence on Solubility
Pyridine Ring Aromatic, planar structure promotes π-stacking in the solid state, increasing crystal lattice energy and lowering solubility.
Two Amine (-NH₂) Groups Act as both hydrogen bond donors and acceptors, leading to strong intermolecular forces that decrease solubility in non-polar solvents. However, they also serve as basic sites that can be protonated to form soluble salts.
Two Chlorine (-Cl) Atoms Increase the molecular weight and introduce lipophilic character, which can slightly improve solubility in some organic solvents but decreases aqueous solubility.

Q3: What safety precautions are critical when handling this compound, especially during solubility enhancement procedures?

This compound and its isomers are classified as hazardous.[10] Adherence to safety protocols is mandatory.

  • Toxicity: The compound class is associated with acute oral, dermal, and inhalation toxicity, and can cause severe skin and eye damage.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

  • Ventilation: Handle the solid and its solutions exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Heating: When heating solvents, use appropriate equipment (e.g., a heating mantle with a stirrer, condenser) to prevent uncontrolled boiling and release of vapors. Never heat a closed system.

Q4: Can I use physical methods like particle size reduction to improve solubility?

Yes, physical methods can significantly improve the rate of dissolution. Techniques like micronization or grinding increase the surface-area-to-volume ratio, allowing for greater interaction with the solvent.[5][12] However, these methods do not change the intrinsic thermodynamic solubility of the compound. They are best used in conjunction with other techniques like heating or co-solvency.

Systematic Workflow for Solubility Troubleshooting

The following diagram outlines a logical progression for addressing solubility challenges with this compound.

Caption: A systematic workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or co-solvent system for your experiment.

Materials:

  • This compound

  • Small vials (e.g., 2 mL) with caps

  • A selection of solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF, DMSO, Ethanol, Water)

  • Magnetic stirrer and stir bars

  • Hot plate

Procedure:

  • Weigh a small, consistent amount of this compound (e.g., 2-5 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

  • Stir vigorously at room temperature for 10-15 minutes. Observe and record solubility (e.g., insoluble, partially soluble, fully soluble).

  • For vials where the compound is insoluble, gently heat the mixture (e.g., to 50-60°C) while stirring. Caution: Ensure vials are not sealed tightly to avoid pressure buildup.

  • Observe and record solubility at the elevated temperature.

  • Allow the heated vials to cool to room temperature and observe if precipitation occurs.

  • Based on these results, select the best single solvent or identify promising candidates for a co-solvent system.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol is for solubilizing the compound in polar protic solvents.

Materials:

  • This compound

  • Beaker or flask

  • Selected protic solvent (e.g., Deionized Water, 95% Ethanol)

  • Dilute acid (e.g., 1M HCl)

  • Dilute base (e.g., 1M NaOH) for potential post-reaction neutralization

  • pH indicator strips or a calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Add the required mass of this compound to a beaker containing the desired volume of the protic solvent.

  • Begin stirring to create a suspension.

  • Using a pipette, add the 1M HCl solution dropwise to the suspension.

  • Pause after every few drops to allow time for dissolution. Check the pH of the solution periodically.

  • Continue adding acid until all the solid material has dissolved. Record the final pH.

  • The resulting solution contains the protonated salt of the diamine and is ready for use in subsequent aqueous-based reactions.

References

Technical Support Center: 4,5-Dichloropyridine-2,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dichloropyridine-2,3-diamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yields, and ensure the highest purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section covers essential information regarding the handling, properties, and common applications of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to prevent potential degradation from air and moisture.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Q2: What are the primary applications of this compound in synthesis?

A2: this compound is a key precursor for the synthesis of various heterocyclic compounds, most notably substituted imidazo[4,5-b]pyridines.[3][4] These structures are of significant interest in medicinal chemistry due to their structural similarity to purines, and they form the core of molecules investigated as GABAA receptor modulators, proton pump inhibitors, and anticancer agents.[4][5] The most common reaction involves condensation with aldehydes, carboxylic acids, or dicarbonyl compounds to form the fused imidazole ring.[4]

Q3: What are the expected spectroscopic signatures for this compound?

A3: While a specific Certificate of Analysis should always be consulted, typical spectroscopic data for similar dichlorinated aminopyridines can provide a reference. For instance, in the 1H NMR spectrum of 2-amino-3,5-dichloropyridine in CDCl3, aromatic protons appear as distinct signals, often doublets, with coupling constants characteristic of the pyridine ring system (e.g., J ≈ 2.2 Hz).[6] The amine protons typically appear as a broad singlet. In the 13C NMR, distinct signals for the five pyridine carbons would be expected, with their chemical shifts influenced by the chlorine and amine substituents. Infrared (IR) spectroscopy will show characteristic N-H stretching bands for the primary amine groups (typically in the 3200-3500 cm⁻¹ region) and C=C/C=N stretching bands for the pyridine ring.

Part 2: Troubleshooting Guide for Common Reactions

This section provides solutions to specific problems encountered during the synthesis of derivatives from this compound, particularly in condensation reactions to form imidazo[4,5-b]pyridines.

Problem 1: Low or No Product Yield

Low product yield is one of the most common challenges. The root cause can often be traced to reagent quality, reaction conditions, or the nature of the reactants.

Q: My condensation reaction with an aldehyde to form an imidazo[4,5-b]pyridine is resulting in very low yields. What are the potential causes and how can I fix it?

A: This is a multi-faceted problem. Let's break it down using a systematic approach.

The diamine is susceptible to oxidation and degradation, which can significantly impact reactivity.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your this compound using HPLC or 1H NMR before starting the reaction. Impurities can inhibit the reaction or lead to side products.

    • Proper Handling: Ensure the reagent has been stored under inert gas and protected from light and moisture. If the material appears discolored (e.g., dark brown or black), it may have oxidized and purification by recrystallization may be necessary.

    • Aldehyde Quality: Ensure the aldehyde reactant is pure. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the desired reaction and can introduce acidic impurities that may affect the reaction pathway.

The condensation and subsequent cyclization/oxidation to form the imidazo[4,5-b]pyridine ring is sensitive to several factors.[4][5]

  • Troubleshooting Steps:

    • Solvent Choice: The solvent must be able to dissolve the starting materials and be suitable for the reaction temperature. Common solvents for this type of condensation include ethanol, acetic acid, or dimethyl sulfoxide (DMSO).[5]

    • Temperature and Time: Condensation reactions are often thermally driven.[7] If the reaction is sluggish at a lower temperature, a gradual increase may be required. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption and product formation.

    • Atmosphere: The intermediate dihydropyridine species requires oxidation to form the final aromatic product. While air is often a sufficient oxidant, in some cases, a dedicated oxidizing agent may be required.[4] Conversely, if unwanted oxidative side products are an issue, running the initial condensation under an inert atmosphere (N₂ or Ar) before a controlled oxidation step might be beneficial.

Some condensation reactions require a promoter or catalyst to proceed efficiently.

  • Troubleshooting Steps:

    • Acid/Base Catalysis: Depending on the specific mechanism, a catalytic amount of acid (like p-toluenesulfonic acid) or base can facilitate the initial imine formation.

    • Promoters: For reactions with aldehydes, promoters like chlorotrimethylsilane (TMSCl) in DMF or sodium metabisulfite (Na₂S₂O₅) in DMSO have been shown to be effective in promoting cyclization and affording good yields.[4][5]

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to systematically address low-yield issues.

LowYieldWorkflow start Start: Low Product Yield check_sm_purity 1. Assess Starting Material Purity (NMR/LCMS) start->check_sm_purity sm_impure Purify Starting Materials (e.g., Recrystallization) check_sm_purity->sm_impure Impure sm_pure Purity Confirmed check_sm_purity->sm_pure Pure optimize_conditions 2. Optimize Reaction Conditions sm_impure->optimize_conditions sm_pure->optimize_conditions conditions_table Consult Solvent/Temp Table optimize_conditions->conditions_table run_test_reactions Run Small-Scale Test Reactions (Vary T, Solvent) conditions_table->run_test_reactions add_promoter 3. Consider Reaction Promoters run_test_reactions->add_promoter Still Low Yield yield_improved Yield Improved run_test_reactions->yield_improved Success promoter_options Add Catalyst (Acid/Base) or Promoter (e.g., Na2S2O5) add_promoter->promoter_options promoter_options->yield_improved Success no_improvement No Improvement: Re-evaluate Substrate Reactivity promoter_options->no_improvement Still Low Yield

Caption: Workflow for troubleshooting low reaction yields.

Problem 2: Formation of Side Products and Purification Difficulties

The presence of multiple reactive sites on this compound can lead to side reactions, complicating purification.

Q: My reaction produces a dark, complex mixture of products that is difficult to purify by column chromatography. What's happening and what can I do?

A: Dark, complex mixtures often point towards polymerization or oxidative degradation.

When reacting with difunctional reagents (like dicarboxylic acids or dialdehydes), there is a risk of forming polyamide or poly-imine polymers instead of the desired small molecule.[8][9]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use high-dilution conditions. Add one reagent slowly to a solution of the other to maintain a low concentration of the added reagent, which favors intramolecular cyclization over intermolecular polymerization.

    • Protecting Groups: If one of the amine groups is not intended to react, consider using a suitable protecting group strategy to prevent its participation in polymerization.

Ortho-diamines are often sensitive to air oxidation, which can lead to highly colored, polymeric, or tarry side products.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

The final product may have similar polarity to starting materials or side products, or it may have poor solubility.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for purifying the final product and removing colored impurities. A systematic solvent screen is recommended to find the ideal recrystallization solvent (one in which the compound is soluble when hot but sparingly soluble when cold).[10]

    • Chromatography Optimization: If column chromatography is necessary, try a gradient elution with a different solvent system. Sometimes switching from a standard ethyl acetate/hexane system to one involving dichloromethane/methanol can improve separation.

    • Acid-Base Extraction: The basicity of the pyridine and imidazole nitrogen atoms can be exploited. The desired product can often be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous phase and extracting with an organic solvent.

Part 3: Key Experimental Protocols

This section provides a generalized, yet detailed, protocol for a common reaction.

Protocol: Synthesis of a 2-Aryl-imidazo[4,5-b]pyridine Derivative

This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the aromatic aldehyde (1.0 eq) and sodium metabisulfite (0.55 eq) to the flask.

  • Solvent Addition: Add anhydrous DMSO to the flask to create a solution or a fine suspension.

  • Heating: Heat the reaction mixture to 120-130 °C and stir. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup:

    • Once the reaction is complete (consumption of starting diamine), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of cold water with stirring. A precipitate should form.

    • Stir for 30 minutes to an hour to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol) to yield the pure 2-aryl-imidazo[4,5-b]pyridine derivative.[5]

Diagram of a General Condensation Reaction

The following diagram illustrates the key steps in the formation of an imidazo[4,5-b]pyridine from this compound and an aldehyde.

ReactionMechanism Reactants This compound + Aldehyde (R-CHO) Intermediate Schiff Base / Dihydro-imidazo Intermediate Reactants->Intermediate Condensation (-H2O) Product 2-R-6,7-Dichloro-imidazo[4,5-b]pyridine Intermediate->Product Oxidation (e.g., Air, Na2S2O5)

Caption: Simplified reaction pathway for imidazo[4,5-b]pyridine synthesis.

References

Technical Support Center: Catalyst Selection and Troubleshooting for 4,5-Dichloropyridine-2,3-diamine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the functionalization of 4,5-Dichloropyridine-2,3-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. As a precursor to biologically significant scaffolds like imidazo[4,5-b]pyridines, its selective functionalization is of paramount importance.

This document provides in-depth, field-tested insights into catalyst selection for common cross-coupling reactions, troubleshooting for frequently encountered issues, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for planning your synthetic strategy.

Q1: What are the primary challenges when performing cross-coupling reactions on this compound? A1: The main difficulties stem from the inherent electronic and structural properties of the substrate:

  • Catalyst Inhibition: The pyridine nitrogen and the two exocyclic amino groups can act as ligands, coordinating to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and halting the reaction.

  • Low Reactivity of C-Cl Bonds: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.

  • Regioselectivity: The electronic environments of the C4 and C5 chlorine atoms are similar, making it challenging to achieve selective mono-functionalization at one position over the other.

Q2: Is it necessary to protect the 2,3-diamine functional group before catalysis? A2: While protecting groups can mitigate catalyst inhibition, direct coupling without protection is often possible and desirable to maintain atom economy. The success of a protection-free strategy is highly dependent on the specific reaction conditions. Bulky phosphine ligands are often employed as they can sterically hinder the coordination of the substrate's amino groups to the palladium center. We recommend performing small-scale test reactions to determine if protection is necessary for your specific transformation.

Q3: How can I control for mono- versus di-substitution? A3: Achieving selective mono-functionalization is typically controlled by stoichiometry and reaction conditions.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner for mono-substitution.

  • Temperature & Time: Lower reaction temperatures and shorter reaction times will favor the mono-adduct. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

  • Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution.

Q4: What are the most common side reactions to anticipate? A4: Be watchful for the following side reactions:

  • Hydrodehalogenation: Replacement of a chlorine atom with hydrogen. This is often promoted by moisture or protic sources in the reaction mixture.

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions). This is typically caused by the presence of oxygen.

  • Protodeboronation: In Suzuki couplings, the cleavage of the C-B bond of the boronic acid can occur, especially in the presence of water and strong bases.

Section 2: Troubleshooting Guides for Palladium-Catalyzed Reactions

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, with a substrate like this compound, challenges are common.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inhibition: The diamine and pyridine nitrogen are coordinating to the palladium center.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) to create a sterically hindered catalytic complex that is less susceptible to inhibition.
Inactive Catalyst: The palladium precatalyst is not properly activated, or has decomposed (e.g., formation of palladium black).Use a fresh batch of catalyst or a pre-catalyst. Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.
Inefficient Base: The chosen base may have poor solubility or insufficient strength.Screen different bases. While NaOtBu is common, weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance and can be effective. Ensure the base is fresh and finely powdered.
Poor Regioselectivity (Mixture of C4 and C5 isomers) Similar Reactivity: The C4-Cl and C5-Cl bonds have similar electronic properties.Lower the reaction temperature. This can often amplify small differences in activation energy, leading to improved selectivity. Screen a panel of ligands; subtle steric differences in the ligand can influence which chlorine atom can more readily access the catalytic center.
Significant Hydrodehalogenation Presence of Protic Impurities: Water or other protic sources can lead to the quenching of catalytic intermediates.Use anhydrous solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Guide 2: Suzuki-Miyaura Coupling (C-C Coupling)

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds with boronic acids.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Protodeboronation: The boronic acid is degrading faster than it is coupling.Use anhydrous solvents. K₃PO₄ is often a good choice of base as it is less prone to causing protodeboronation than stronger bases.
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow.The choice of base and solvent is critical. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to facilitate the transmetalation step.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative dimerization of the boronic acid.Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the experiment.
Formation of Palladium Black Catalyst Decomposition: The catalytic species is unstable under the reaction conditions.Use a more robust ligand or a pre-catalyst. Ensure that the reaction temperature is not excessively high.
Guide 3: Sonogashira Coupling (C-C Coupling)

The Sonogashira coupling is a reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst System: The palladium or copper co-catalyst has been deactivated.Ensure the use of a reliable palladium source (e.g., Pd(PPh₃)₄) and a fresh source of copper(I) iodide (CuI). Degas all reagents and solvents thoroughly.
Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: O₂ promotes the dimerization of the terminal alkyne, especially in the presence of the copper co-catalyst.Run the reaction under strictly anaerobic conditions.
Reaction Stalls Inhibition or Catalyst Deactivation: The substrate may be inhibiting the catalyst over time.A slow addition of the substrate or catalyst to the reaction mixture may help maintain a low concentration of the inhibitor and keep the catalyst active longer.

Section 3: Visualization of Key Processes

Diagrams can clarify complex experimental workflows and chemical mechanisms.

G cluster_start Initial Check cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_solutions Corrective Actions start Low or No Yield in Cross-Coupling Reaction reagents Are reagents & solvents anhydrous and degassed? start->reagents catalyst Is the catalyst/precatalyst fresh and handled under inert gas? reagents->catalyst  Yes sol_reagents Re-purify/degas solvents. Use fresh reagents. reagents->sol_reagents No temp Is the temperature optimal? (Too low/high) catalyst->temp  Yes sol_catalyst Use fresh catalyst/precatalyst. Prepare premix in glovebox. catalyst->sol_catalyst No base Is the base fresh, finely powdered, and appropriate? ligand Is the ligand appropriate? (e.g., bulky phosphine for C-N) temp->ligand  Yes sol_conditions Screen bases, ligands, and temperature. temp->sol_conditions No ligand->sol_conditions No

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

G Simplified Buchwald-Hartwig Cycle & Substrate Inhibition pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex + Ar-Cl pd_amido Amido Complex pd_complex->pd_amido + Amine, Base inhibited Inactive Pd(II) Chelate pd_complex->inhibited Coordination by Pyridine-N and Amine-N pd_amido->pd0 Reductive Elimination product Product (Ar-NR'R'') pd_amido->product substrate Substrate (Ar-Cl) amine Amine (HNR'R'') base Base

Caption: Potential catalyst inhibition pathway in the Buchwald-Hartwig cycle.

Section 4: Experimental Protocols

These protocols are starting points and may require optimization for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation

This protocol is adapted from general procedures for dichloropyridines and should be optimized.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., S

Technical Support Center: Navigating Reactions with 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5-Dichloropyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Understanding the Reactivity of this compound

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines, which are analogues of purines and often exhibit significant biological activity.[1][2] The reactivity of this molecule is governed by the interplay of its constituent functional groups: the nucleophilic ortho-diamine and the electron-withdrawing chloro-substituents on the pyridine ring.

The two chlorine atoms significantly decrease the electron density of the pyridine ring, which in turn reduces the nucleophilicity of the 2- and 3-amino groups.[3] This deactivation means that reactions, such as cyclocondensation with aldehydes or carboxylic acids, may require more forcing conditions (e.g., higher temperatures or stronger catalysts) compared to their non-halogenated counterparts. However, these more stringent conditions can also pave the way for undesired side reactions. This guide will help you find the optimal balance for successful and clean transformations.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My cyclocondensation reaction with an aldehyde to form a 6,7-dichloro-1H-imidazo[4,5-b]pyridine is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve this?

A1: This is a common challenge stemming from the reduced nucleophilicity of the diamine and the potential for side reactions under the necessary reaction conditions. Let's break down the probable causes and solutions.

Core Problem: Reduced Nucleophilicity

The electron-withdrawing nature of the two chlorine atoms makes the amino groups of this compound less reactive. Consequently, the initial nucleophilic attack on the carbonyl carbon of the aldehyde is slower. To compensate, you might be using high temperatures or prolonged reaction times, which can lead to degradation and byproduct formation.

Common Byproducts and Their Formation Pathways:

  • Oligomeric/Polymeric Materials: This is a significant issue, particularly under harsh thermal or acidic conditions. If the initial condensation is slow, intermolecular reactions between molecules of the diamine or with partially reacted intermediates can occur, leading to intractable tars. This has been observed in related reactions with di- and tri-substituted amines.

  • Over-oxidation or Decomposition: At elevated temperatures, especially in the presence of air (oxygen), ortho-diamines are susceptible to oxidation, leading to colored impurities and decomposition products.

  • Incomplete Cyclization: The reaction may stall after the initial formation of the Schiff base (imine) intermediate, especially if the conditions are not optimized for the subsequent intramolecular cyclization and dehydration steps.

Troubleshooting Workflow:

Here is a systematic approach to optimizing your reaction and minimizing byproducts:

troubleshooting_workflow cluster_conditions Reaction Conditions cluster_reagents Reagents & Stoichiometry cluster_purification Work-up & Purification start Low Yield & Byproducts in Imidazopyridine Synthesis temp Optimize Temperature start->temp High temp can cause degradation catalyst Select Appropriate Catalyst start->catalyst Inefficient catalysis slows reaction purity Ensure Reagent Purity start->purity Impurities can lead to side reactions temp->catalyst solvent Choose a Suitable Solvent catalyst->solvent atmosphere Use Inert Atmosphere solvent->atmosphere workup Modify Work-up atmosphere->workup stoichiometry Adjust Stoichiometry purity->stoichiometry stoichiometry->workup purify Optimize Purification workup->purify end Improved Yield & Purity purify->end

Caption: Troubleshooting workflow for imidazopyridine synthesis.

Experimental Protocols for Optimization:

Protocol 1: Catalyst Screening

  • Rationale: An appropriate catalyst can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times, thereby minimizing byproduct formation.

  • Procedure:

    • Set up parallel reactions in small vials, each with this compound (1 mmol) and the aldehyde (1.05 mmol) in a suitable solvent (e.g., ethanol or acetic acid, 5 mL).

    • To each vial, add a different catalyst (10 mol%):

      • Vial A: p-Toluenesulfonic acid (p-TSA)

      • Vial B: A Lewis acid such as InCl₃ or Sc(OTf)₃

      • Vial C: No catalyst (control)

    • Stir the reactions at a moderate temperature (e.g., 60 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

    • Compare the rate of product formation and the appearance of byproducts to identify the most effective catalyst.

Protocol 2: Temperature and Solvent Optimization

  • Rationale: The choice of solvent can influence reaction rate and solubility of intermediates. The optimal temperature will be a balance between a reasonable reaction rate and the minimization of thermal decomposition.

  • Procedure:

    • Using the best catalyst from Protocol 1, set up reactions in different solvents (e.g., ethanol, acetic acid, DMF, toluene).

    • For each solvent, run the reaction at three different temperatures (e.g., room temperature, 60 °C, and 80 °C).

    • Monitor the reactions for product formation and purity. Aim for the lowest temperature that gives a reasonable reaction rate.

ParameterRecommendationRationale
Temperature Start at a moderate temperature (50-60 °C) and slowly increase if the reaction is sluggish.High temperatures can lead to the formation of tar-like substances and decomposition.
Catalyst An acid catalyst (e.g., p-TSA, acetic acid) is often necessary to activate the carbonyl group of the aldehyde.This increases the electrophilicity of the carbonyl carbon, facilitating attack by the weakly nucleophilic diamine.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This minimizes the oxidation of the electron-rich diamine starting material and intermediates.
Reagent Purity Use freshly purified starting materials.Impurities in the diamine or aldehyde can act as catalysts for side reactions.
Q2: I am observing a significant amount of an insoluble, dark-colored solid in my reaction. What is it and how can I prevent its formation?

A2: The formation of a dark, insoluble material, often described as "tar" or polymeric byproduct, is a common issue in condensation reactions involving aromatic amines, especially when heated for extended periods.

Causality:

  • Oxidative Degradation: Ortho-diamines are susceptible to oxidation, which can be initiated by heat, light, or trace metal impurities, and is accelerated by the presence of oxygen. This process often leads to highly colored, complex mixtures.

  • Oligomerization/Polymerization: As mentioned in Q1, if the desired intramolecular cyclization is slow, intermolecular condensation reactions can become dominant. This is particularly problematic with bifunctional starting materials like diamines. Harsh acidic conditions can also promote such side reactions. A similar phenomenon of oligomerization has been reported in the amination of dichloropyrimidines.

Preventative Measures:

  • Strictly Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.

    • Degas your solvent before use (e.g., by bubbling with nitrogen or argon for 15-20 minutes).

    • Assemble your glassware hot from the oven to remove adsorbed water and oxygen.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating after the reaction has reached completion.

  • Purity of Starting Materials: Use purified this compound. If the starting material has been stored for a long time, it may have partially oxidized. Consider a quick purification step like recrystallization if you suspect impurities.

Q3: My product is difficult to purify. It seems to be contaminated with starting material and other closely related impurities. What purification strategies do you recommend?

A3: Purification of chlorinated imidazopyridines can be challenging due to the similar polarities of the product, starting material, and some byproducts.

Recommended Purification Workflow:

purification_workflow cluster_steps Purification Steps start Crude Product Mixture extraction Aqueous Work-up start->extraction Remove acidic/basic impurities recrystallization Recrystallization extraction->recrystallization For crystalline solids chromatography Column Chromatography recrystallization->chromatography If impurities persist end Pure Product recrystallization->end If pure chromatography->end

Caption: A general workflow for the purification of imidazopyridines.

Detailed Purification Protocols:

Protocol 3: Acid-Base Extraction

  • Rationale: To remove unreacted acidic or basic starting materials or byproducts. The imidazopyridine product will have a different basicity compared to the starting diamine.

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove unreacted diamine.

    • Wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any acidic components (like the catalyst or acidic byproducts).

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 4: Recrystallization

  • Rationale: An effective method for purifying crystalline solids. Finding the right solvent is key.

  • Procedure for Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.

    • A good solvent will dissolve the compound when hot but not at room temperature.

    • Once a suitable solvent is found, perform a larger scale recrystallization. Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Protocol 5: Column Chromatography

  • Rationale: For separating compounds with close polarities.

  • Procedure:

    • Use TLC to determine an appropriate solvent system (eluent). A good solvent system will give a clear separation of the product spot from impurity spots, with an Rf value for the product of around 0.3-0.4. Common eluents for this class of compounds are mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

    • Pack a silica gel column with the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel).

    • Carefully load the sample onto the top of the column and elute with the chosen solvent system, collecting fractions and monitoring them by TLC.

ProblemPossible CauseRecommended Solution
Oily Product Product may have a low melting point or be contaminated with solvent or oily byproducts.Try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, column chromatography is the best option.
Co-elution of Impurities Impurities have very similar polarity to the product.Try a different solvent system for chromatography, or a different stationary phase (e.g., alumina). Alternatively, consider derivatizing the product or impurity to alter its polarity before chromatography.
Low Recovery after Chromatography Product is adsorbing irreversibly to the silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve recovery of basic compounds.

References

workup procedures for reactions involving 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,5-Dichloropyridine-2,3-diamine. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the workup and purification of reactions involving this versatile heterocyclic building block. As a molecule possessing two nucleophilic amino groups and two displaceable chloro-substituents, it offers a gateway to complex nitrogen-containing heterocycles, but its unique properties demand carefully considered workup strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working up reactions involving this compound?

The primary challenges stem from its physicochemical properties:

  • pH-Dependent Solubility: The two amino groups are basic and can be protonated in acidic conditions. This makes the molecule and its derivatives potentially soluble in both organic solvents and acidic aqueous solutions. This can lead to the product partitioning into the aqueous layer during acidic washes if the product itself contains basic nitrogen atoms.

  • High Polarity: The presence of four heteroatoms (three nitrogens and the pyridine ring nitrogen) and two chlorine atoms makes this a polar molecule. This polarity can lead to difficulties in separating it from polar reaction byproducts or polar solvents like DMF or DMSO.

  • Potential for Multiple Products: As a diamine, it can undergo mono- or di-functionalization. Incomplete reactions can leave a mixture of starting material, mono-substituted intermediate, and di-substituted product, which can be challenging to separate due to similar polarities.

  • Safety Considerations: Like many halogenated aromatic amines, this compound should be handled with care. It is classified as an irritant to the skin, eyes, and respiratory system.[1][2] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

Q2: My reaction is complete, but my product seems to be water-soluble. How can I extract it?

This is a common issue, especially if your product retains basic amine functionalities. If an acidic wash was performed to remove unreacted starting material, your product may have been protonated and extracted into the aqueous layer along with it.

Solution Strategy:

  • Basify the Aqueous Layer: Carefully add a base (e.g., saturated sodium bicarbonate, 1M NaOH, or ammonia) to the acidic aqueous layer until it is neutral or slightly basic (pH 8-9). Monitor the pH with litmus paper or a pH meter.

  • Back-Extract: The neutralized, less polar product should now be extractable from the aqueous layer. Perform multiple extractions with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or a mixture like 95:5 DCM:MeOH.

  • Combine and Dry: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: How do I effectively remove unreacted this compound from my organic product?

Leveraging the basicity of the diamine is the most effective method.[3]

  • Acidic Wash: Perform a liquid-liquid extraction of your crude organic solution with a dilute aqueous acid, such as 1M HCl or saturated ammonium chloride (NH₄Cl).[4] The protonated diamine will partition into the aqueous phase, while your likely less-basic product remains in the organic layer.

  • Caution: This method is only suitable if your desired product is stable to acid and is not basic enough to be extracted itself. Always test this on a small scale first. If your product is acid-sensitive, column chromatography is the recommended alternative.

Troubleshooting Guide: Specific Experimental Issues

Problem Potential Cause Recommended Solution
Persistent Emulsion during Extraction The product or byproducts may be acting as surfactants. High concentration of salts.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of theaqueous layer. Gently swirl or rock the funnel instead of vigorous shaking. If necessary, filter the entire mixture through a pad of Celite to break the emulsion.
Product Oils Out, Fails to Crystallize Presence of impurities (e.g., residual solvent, unreacted starting material, or side products) inhibiting lattice formation.Re-dissolve the oil in a minimal amount of a suitable solvent (e.g., DCM) and purify by column chromatography. After chromatography, attempt recrystallization again from a different solvent system. A solvent screening is advisable.[5]
Multiple Spots on TLC After Workup Incomplete reaction, formation of mono- and di-substituted products, or decomposition.Carefully executed column chromatography is the best approach. Use a gradient elution system, starting with a non-polar solvent and gradually increasing polarity to resolve the different components.
Low Recovery After Column Chromatography The product is highly polar and is sticking to the silica gel.Consider using a different stationary phase like alumina (basic or neutral) which can be better for basic compounds. Pre-treating the silica gel with a small amount of triethylamine (~1-2%) in the eluent can also help by neutralizing acidic sites on the silica surface.

Standard Workup & Purification Protocol: A Case Study

This protocol outlines a general procedure for the workup of a reaction where this compound is condensed with a hypothetical partner to form a less polar heterocyclic product.

Experimental Protocol: General Workup & Extraction

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. If the reaction was run in a high-boiling polar solvent (e.g., DMF, DMSO), dilute the mixture with a significant volume of ethyl acetate or DCM. This will cause many polar impurities to precipitate, which can sometimes be filtered off.

  • Initial Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with: a. Water (2x): To remove the bulk of water-soluble solvents like DMF or DMSO. b. 1M HCl (2x): To extract unreacted this compound and other basic impurities. (Critical Step: Check a sample of the aqueous layer by TLC to ensure your product is not being extracted). c. Saturated NaHCO₃ (1x): To neutralize any residual acid in the organic layer. d. Brine (1x): To remove excess water and help break any emulsions.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification via Column Chromatography: a. Dry-load the crude product onto a small amount of silica gel. b. Prepare a silica gel column using a suitable eluent system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis. c. Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.

  • Final Purification via Recrystallization (Optional): a. If the product from chromatography is a solid, further purification can be achieved by recrystallization. b. Perform a solvent screen to find a suitable solvent that dissolves the product when hot but not when cold.[5] Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes. c. Dissolve the solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the pure crystals by vacuum filtration.

Workup Procedure Workflow

The following diagram illustrates a typical decision-making workflow for the workup and purification process.

Workup_Workflow cluster_main Workup & Purification Workflow A Reaction Mixture in Organic Solvent B Quench / Dilute with Extraction Solvent (e.g., EtOAc) A->B C Liquid-Liquid Extraction (Separatory Funnel) B->C D Wash with 1M HCl C->D E_org Organic Layer D->E_org Product is Acid-Stable & Non-Basic F_aq Aqueous Layer (Contains Starting Material) D->F_aq G Wash with NaHCO₃ / Brine E_org->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Crude Product I->J K Purification J->K L Column Chromatography K->L Mixture / Oil M Recrystallization K->M Solid N Pure Product L->N M->N

References

Technical Support Center: Large-Scale Purification of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale purification of 4,5-Dichloropyridine-2,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to develop robust and efficient purification protocols.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity on a large scale is critical for ensuring the quality and efficacy of the final product. This guide provides a structured approach to developing and troubleshooting purification methods for this compound, focusing on recrystallization and column chromatography.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification experiments in a question-and-answer format.

Recrystallization Issues

Q1: My this compound fails to crystallize upon cooling. What are the potential causes and solutions?

A1: Failure to crystallize is a common issue that can stem from several factors:

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

    • Solution: Evaporate some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much, as this can cause the product to "oil out."

  • Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface. Alternatively, if available, add a seed crystal of pure this compound. If these methods fail, a preliminary purification step, such as a quick filtration through a small plug of silica gel, might be necessary to remove problematic impurities.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures.

    • Solution: A thorough solvent screen is recommended to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

Q2: The purity of my recrystallized this compound is still low. How can I improve it?

A2: Low purity after recrystallization often points to two main culprits:

  • Inadequate Solvent Selection: The solvent may not be effectively differentiating between your product and the impurities.

    • Solution: Re-evaluate your solvent system. A mixture of solvents can sometimes provide better selectivity. Perform a systematic solvent screening to identify the optimal solvent or solvent mixture.

  • Trapping of Impurities: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Ensure that the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.

Q3: My product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to:

  • High Solute Concentration: The solution is too concentrated.

    • Solution: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound or an impurity-product eutectic mixture.

    • Solution: Select a lower-boiling point solvent. Alternatively, adding a co-solvent in which the compound is less soluble can sometimes promote crystallization.

Column Chromatography Issues

Q1: I'm observing poor separation of my this compound from its impurities on a silica gel column. What adjustments can I make?

A1: Poor separation in column chromatography can be addressed by modifying several parameters:

  • Mobile Phase Polarity: The polarity of your eluent might not be optimal.

    • Solution: If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. If it's not moving from the baseline, gradually increase the polarity. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Stationary Phase Choice: Silica gel may not be the ideal stationary phase for your specific separation.

    • Solution: For basic compounds like aminopyridines, peak tailing can be an issue on acidic silica gel. Consider using neutral or basic alumina, or a different stationary phase like Florisil.[2] Cation-exchange chromatography can also be a powerful technique for purifying aminopyridine derivatives, especially on a large scale.[3]

  • Column Loading: Overloading the column is a common cause of poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.

Q2: My this compound is showing significant peak tailing on the column. How can I achieve a more symmetrical peak shape?

A2: Peak tailing for aminopyridines on silica gel is often due to strong interactions between the basic amine groups and acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. The triethylamine will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape. Alternatively, as mentioned above, switching to a more inert stationary phase like alumina or Florisil can alleviate this issue.[2]

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in crude this compound?

A: The impurity profile will depend on the synthetic route. Common impurities in the synthesis of related chlorinated pyridines include unreacted starting materials and isomers with different chlorination patterns.[1] If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-amine impurities.

Q: What is a good starting point for a recrystallization solvent screen for this compound?

A: While specific solubility data for this compound is not widely published, you can start with a range of solvents based on the behavior of similar compounds like 4-amino-3,5-dichloropyridine.[1] A good starting panel of solvents would include:

  • Protic solvents: Water, ethanol, methanol, isopropanol.

  • Aprotic polar solvents: Ethyl acetate, acetone, acetonitrile.

  • Nonpolar solvents: Hexane, toluene. It is crucial to perform a systematic solvent screen to find the optimal solvent or solvent mixture for your specific crude material.

Q: How can I assess the purity of my this compound?

A: The purity of your compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the presence of impurities.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Hot plate or heating block

  • Ice bath

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude material into several test tubes.

  • To each tube, add a few drops of a different solvent at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes while adding the solvent dropwise until the solid just dissolves.

  • Allow the hot solutions to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal formation.

  • The solvent that yields a significant amount of well-formed crystals upon cooling is a good candidate for recrystallization.

Protocol 2: General Large-Scale Recrystallization Workflow

Objective: To purify crude this compound on a large scale using the optimal solvent identified in Protocol 1.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent

  • Large Erlenmeyer flask or reaction vessel

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in the Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent to create a slurry.

  • Heat the mixture with stirring. Gradually add more hot solvent until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Outcome crude_material Crude this compound recrystallization Recrystallization crude_material->recrystallization Initial Attempt chromatography Column Chromatography crude_material->chromatography Alternative purity_check Assess Purity (HPLC, MP, NMR) recrystallization->purity_check chromatography->purity_check pure_product Pure Product (>99%) purity_check->pure_product Purity Met repurify Repurify purity_check->repurify Purity Not Met repurify->recrystallization Re-recrystallize repurify->chromatography Chromatograph

Caption: A general workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes low_purity Low Purity issue->low_purity Yes oiling_out Oiling Out issue->oiling_out Yes end Successful Crystallization issue->end No solution1 Concentrate Solution / Add Seed Crystal / Re-screen Solvents no_crystals->solution1 solution2 Slow Cooling / Re-screen Solvents / Wash Crystals low_purity->solution2 solution3 Add More Solvent / Change Solvent oiling_out->solution3 solution1->start solution2->start solution3->start

Caption: A decision tree for troubleshooting common recrystallization problems.

Quantitative Data Summary

SolventSolubility at 25°C (Qualitative)Solubility at 78°C (Ethanol boiling point) (Qualitative)Crystal Formation on Cooling
WaterInsolubleSparingly SolubleFine Needles
EthanolSparingly SolubleSolublePrismatic Crystals
Ethyl AcetateSolubleVery SolublePoor
TolueneInsolubleSparingly SolubleSlow, large crystals
HexaneInsolubleInsolubleNone

Note: This table is illustrative. You must perform experiments to determine the actual solubility and crystallization behavior.

References

Validation & Comparative

A Comparative Guide to the Characterization of 4,5-Dichloropyridine-2,3-diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as indispensable building blocks. Among these, the dichlorinated pyridine diamines are of particular interest due to their versatile reactivity and prevalence in a range of biologically active compounds. This guide provides an in-depth technical comparison of the characterization of 4,5-Dichloropyridine-2,3-diamine and its isomeric derivatives. By delving into the nuances of their synthesis and spectroscopic properties, this document aims to equip researchers with the critical insights needed for unambiguous identification and successful application of these valuable synthons.

The Strategic Importance of Dichlorinated Pyridine Diamines

Derivatives of dichlorinated pyridine amines are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their utility stems from the presence of multiple reactive sites—the amino groups and the chlorine atoms—which can be selectively functionalized to construct complex molecular architectures. For instance, related compounds like 4-Amino-3,5-dichloropyridine are key intermediates in the synthesis of the anti-inflammatory drug Roflumilast, while 2,3-dichloropyridine is a precursor for the antiretroviral drug Nevirapine.[1][4] The precise arrangement of the chloro and amino substituents on the pyridine ring significantly influences the molecule's reactivity and the properties of the resulting derivatives.

Synthesis and Purification: A Comparative Overview

The synthetic routes to dichloropyridine diamine isomers often involve multi-step processes, including nitration, reduction, and chlorination. The choice of starting materials and reaction conditions is critical to achieving the desired isomer with high purity.

General Synthetic Strategy

A common approach to synthesizing these compounds involves the introduction of amino groups and chlorine atoms onto a pyridine scaffold. For example, the synthesis of 5-chloropyridine-2,3-diamine can be achieved by nitrating 2-amino-5-chloropyridine, followed by reduction of the nitro group.[5] A similar strategy can be envisioned for the synthesis of this compound, likely starting from a suitably substituted dichloropyridine.

A patented method for the synthesis of 2-amino-3,5-dichloropyridine involves the direct chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).[6] This method is advantageous as it avoids the use of harsh reagents and offers good yields.

Experimental Protocol: Synthesis of 2-amino-3,5-dichloropyridine [6]

This protocol outlines the synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine.

  • Materials: 2-amino-5-chloropyridine, N-chlorosuccinimide (NCS), and a suitable solvent (e.g., trimethyl carbinol, ethanol, methanol, ethyl acetate, or DMF).

  • Procedure:

    • Dissolve 2-amino-5-chloropyridine in the chosen solvent in a reaction vessel. The recommended weight ratio of 2-amino-5-chloropyridine to solvent is between 1:1 and 1:5.

    • Add N-chlorosuccinimide to the solution. The molar ratio of 2-amino-5-chloropyridine to NCS should be between 1:0.5 and 1:5.

    • Maintain the reaction temperature between 0-100 °C.

    • Allow the reaction to proceed for 0.5-24 hours.

    • Upon completion, the crude product is obtained.

  • Purification: The crude 2-amino-3,5-dichloropyridine can be purified by evaporation concentration, recrystallization (using solvents like ethyl acetate, ethanol, methylene dichloride, or normal hexane), or silica gel column chromatography to yield the pure product.

Logical Flow of Synthesis and Purification

Start Starting Material (e.g., 2-amino-5-chloropyridine) Reaction Chlorination Reaction (e.g., with NCS) Start->Reaction Reactant Crude Crude Product (2-amino-3,5-dichloropyridine) Reaction->Crude Yields Purification Purification (Recrystallization or Chromatography) Crude->Purification Requires Final Pure Product Purification->Final Results in

Caption: Generalized workflow for the synthesis and purification of dichloropyridine amine derivatives.

Spectroscopic Characterization: A Comparative Analysis

Accurate characterization of dichloropyridine diamine derivatives is paramount for their use in further synthetic steps. A combination of spectroscopic techniques is typically employed to confirm the structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino and chloro substituents.

Comparative ¹H NMR Data for Dichloropyridine Amine Isomers

CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)Reference
2-Amino-3,5-dichloropyridine CDCl₃δ 7.94 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 4.90 (s, 2H, NH₂)[7]
4-Amino-2,6-dichloropyridine CDCl₃δ 6.60 (s, 2H)[8]

The provided data for 2-amino-3,5-dichloropyridine shows two distinct doublets for the aromatic protons, consistent with their meta-coupling.[7] In contrast, 4-amino-2,6-dichloropyridine exhibits a singlet for its two equivalent aromatic protons.[8] This highlights how NMR spectroscopy can readily distinguish between isomers.

¹³C NMR Spectroscopy

¹³C NMR provides complementary information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

For 2-Amino-3,5-dichloropyridine, ¹³C NMR data is available and can be accessed through spectral databases.[10]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized compounds. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak (M+, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key diagnostic feature for dichlorinated compounds.

For example, for 4-Amino-3,5-dichloropyridine N-oxide, the expected isotopic pattern is M+ (100%), M+2 (~65%), and M+4 (~10%).[11] A similar pattern would be expected for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. The N-H stretching vibrations of the primary amino groups typically appear in the region of 3300-3500 cm⁻¹. The C-Cl stretching vibrations are observed at lower wavenumbers.

Single-Crystal X-ray Diffraction

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, the crystal structure of 4-amino-3,5-dichloropyridine reveals that the molecules are assembled through strong N—H⋯N hydrogen bonding, forming supramolecular chains.[12] These chains are further interconnected by offset π–π stacking and halogen–π interactions.[12]

Experimental Workflow for Spectroscopic Characterization

Sample Purified Dichloropyridine Diamine Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Xray Single-Crystal X-ray (if crystalline) Sample->Xray Structure Structural Elucidation and Purity Assessment NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: A standard workflow for the comprehensive spectroscopic characterization of a novel compound.

Comparative Data Summary

Characterization TechniqueThis compound DerivativeComparative Isomer (e.g., 2-Amino-3,5-dichloropyridine)Key Differentiating Features
¹H NMR Expected to show two singlets for the aromatic protons.Shows two doublets with meta-coupling.[7]The number and multiplicity of aromatic proton signals.
¹³C NMR Specific chemical shifts for each carbon.Distinct chemical shifts based on substituent positions.[10]Unique set of carbon resonances for each isomer.
Mass Spec Characteristic isotopic pattern for two chlorine atoms.Identical isotopic pattern for two chlorine atoms.The fragmentation pattern may differ.
IR Spec N-H stretches (3300-3500 cm⁻¹), C-Cl stretches.Similar N-H and C-Cl stretching frequencies.Subtle shifts in vibrational frequencies.
X-ray Crystal Unique crystal packing and intermolecular interactions.Different crystal system and packing motifs.[12]Hydrogen bonding patterns and π-stacking interactions.

Conclusion and Future Outlook

The comprehensive characterization of this compound and its derivatives is crucial for their successful application in research and development. This guide has provided a comparative framework for their synthesis and spectroscopic analysis, drawing upon data from related isomers to highlight key distinguishing features. While detailed experimental data for the title compound is proprietary to chemical suppliers, the principles and comparative data presented here offer a robust foundation for researchers working with this class of compounds.

The continued exploration of dichlorinated pyridine diamines is expected to yield novel therapeutic agents and advanced materials. A thorough understanding of their characterization is the first and most critical step in unlocking their full potential.

References

A Senior Application Scientist's Guide to the Reactivity of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Diamines in Synthesis

In the landscape of medicinal chemistry and materials science, aromatic diamines are foundational building blocks for constructing a vast array of heterocyclic scaffolds.[1] From the ubiquitous benzimidazoles and quinoxalines found in numerous pharmaceuticals to the high-performance polymers like Kevlar derived from p-phenylenediamine, the reactivity of these precursors is of paramount importance.[2] This guide focuses on a particularly strategic, yet nuanced, building block: 4,5-Dichloropyridine-2,3-diamine .

Our objective is to provide an in-depth, comparative analysis of its reactivity, contrasting it with more conventional diamines. We will dissect the electronic and steric factors that govern its behavior and provide actionable experimental protocols for researchers. This guide is designed for scientists and drug development professionals who require a deep, mechanistic understanding to inform their synthetic strategies.

The Unique Electronic Profile of this compound

The reactivity of an aromatic diamine is fundamentally dictated by the nucleophilicity of its two adjacent amino groups. This, in turn, is modulated by the electronic landscape of the aromatic ring to which they are attached.[1] In this compound, three key features create a unique electronic environment that sets it apart from simple phenylenediamines.

  • The Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the entire ring system, making it less electron-rich compared to a benzene ring.[3] This general deactivation tends to decrease the basicity and, consequently, the nucleophilicity of the attached amino groups.

  • The Chlorine Substituents: Halogens present a classic case of competing electronic effects.

    • Inductive Effect (-I): Like the pyridine nitrogen, chlorine atoms are highly electronegative and withdraw electron density from the ring through the sigma bond framework. This further deactivates the ring.[4][5]

    • Resonance Effect (+M): The lone pairs on the chlorine atoms can be delocalized into the aromatic π-system. While this effect is weaker for chlorine compared to other halogens, it preferentially increases electron density at the ortho and para positions.[5]

  • The Amino Groups: The two amino groups are powerful electron-donating groups (+M) that activate the ring. Their nucleophilic character is the primary driver in most of their characteristic reactions.

The interplay of these competing forces in this compound results in amino groups that are significantly less nucleophilic than those in o-phenylenediamine but are positioned on a ring that offers reactive handles (the C-Cl bonds) for subsequent functionalization.

G cluster_0 Electronic Effects on this compound cluster_1 Overall Impact Molecule Pyridine Ring Reactivity Reduced Nucleophilicity of Amino Groups Molecule->Reactivity N_Ring Pyridine N N_Ring->Molecule -I (Inductive Withdrawal) Cl4 4-Chloro Cl4->Molecule -I (Inductive Withdrawal) Cl5 5-Chloro Cl5->Molecule -I (Inductive Withdrawal) NH2_2 2-Amino NH2_2->Molecule +M (Resonance Donation) NH2_3 3-Amino NH2_3->Molecule +M (Resonance Donation)

Fig 1. Dominant electronic effects influencing the reactivity of the amino groups.

Comparative Reactivity in Cyclocondensation Reactions

A cornerstone reaction for o-diamines is cyclocondensation with 1,2-dicarbonyl compounds to form quinoxalines (from benzene-1,2-diamines) or, in this case, pyrido[2,3-b]pyrazines. This reaction serves as an excellent probe for the nucleophilicity of the diamine.

We will compare the reactivity of this compound with two key benchmarks:

  • o-Phenylenediamine: The unsubstituted parent compound, representing high reactivity.

  • 4,5-Dimethylbenzene-1,2-diamine: A derivative with electron-donating groups (EDGs), which is expected to be even more reactive than o-phenylenediamine due to the +I effect of the methyl groups.[1]

DiamineKey Electronic Feature(s)Expected Reactivity (vs. o-Phenylenediamine)Rationale
o-Phenylenediamine Two amino groups on a neutral benzene ringBaselineThe standard benchmark for aromatic diamine reactivity.
4,5-Dimethylbenzene-1,2-diamine Two electron-donating methyl groups (+I effect)HigherMethyl groups increase the electron density of the ring and the nucleophilicity of the amino groups, accelerating the reaction.[1]
This compound One electron-withdrawing pyridine N (-I) and two electron-withdrawing Cl atoms (-I)LowerThe strong, cumulative electron-withdrawing effects significantly reduce the electron density on the amino nitrogens, slowing the rate of nucleophilic attack.[3][4]

Experimental Protocol: Comparative Synthesis of Quinoxaline Derivatives

To empirically validate the theoretical differences in reactivity, the following parallel synthesis protocol is proposed. The goal is to compare the reaction progress and yield when three different diamines are reacted with benzil under identical conditions.

Objective:

To synthesize and compare the yields of 2,3-diphenylquinoxaline, 2,3-diphenyl-6,7-dimethylquinoxaline, and 2,3-diphenyl-6,7-dichloropyrido[2,3-b]pyrazine.

Materials:
  • o-Phenylenediamine (1.0 mmol)

  • 4,5-Dimethylbenzene-1,2-diamine (1.0 mmol)

  • This compound (1.0 mmol)

  • Benzil (1.0 mmol)

  • Ethanol (absolute, 3 x 15 mL)

  • Glacial Acetic Acid (catalyst, 3 x 0.1 mL)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing solvent: Hexane/Ethyl Acetate (e.g., 4:1 v/v)

Workflow Diagram:

G cluster_workflow Comparative Synthesis Workflow A 1. Setup Three Parallel Reactions (Flask A, B, C) B 2. Dissolve Diamine (1.0 mmol) & Benzil (1.0 mmol) in Ethanol (15 mL) A->B C 3. Add Acetic Acid (0.1 mL) to each flask B->C D 4. Reflux at 80°C C->D E 5. Monitor Reaction Progress by TLC every 30 mins D->E F 6. Cool to Room Temperature Upon Completion E->F Starting material consumed G 7. Isolate Product by Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry and Calculate Yield H->I J 10. Characterize (NMR, MS) I->J

Fig 2. Experimental workflow for the comparative reactivity study.
Step-by-Step Procedure:

  • Reaction Setup: Prepare three separate round-bottom flasks, each equipped with a reflux condenser. Label them A (o-Phenylenediamine), B (4,5-Dimethylbenzene-1,2-diamine), and C (this compound).

  • Reagent Addition:

    • To Flask A, add o-phenylenediamine (108 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol).

    • To Flask B, add 4,5-dimethylbenzene-1,2-diamine (136 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol).

    • To Flask C, add this compound (178 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol).

  • Solvent and Catalyst: Add 15 mL of absolute ethanol and 0.1 mL of glacial acetic acid to each flask. Swirl to dissolve the solids.

  • Heating and Monitoring: Heat all three reactions to reflux (approx. 80°C) with stirring. Every 30 minutes, withdraw a small aliquot from each reaction mixture, spot on a TLC plate, and develop in a 4:1 Hexane/Ethyl Acetate chamber. Visualize under UV light.

    • Trustworthiness Check: The reaction is considered complete when the spot corresponding to the starting diamine is no longer visible. Note the time to completion for each reaction. It is predicted that the time to completion will be B < A < C.

  • Work-up and Isolation: Once a reaction is complete, remove it from the heat and allow it to cool to room temperature. The product should precipitate. If not, place the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted benzil or residual acid.

  • Analysis: Dry the purified product under vacuum and record the final mass to calculate the percentage yield. Confirm the identity of the products using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Beyond Cyclocondensation: A Platform for Further Functionalization

While the reduced nucleophilicity of this compound makes it less reactive in cyclocondensation reactions, its true synthetic value lies in its potential as a multifunctional scaffold. The two chlorine atoms are handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse substituents after the initial heterocycle formation. This two-stage reactivity—initial cyclization followed by C-Cl functionalization—is a powerful strategy for building complex molecular architectures that are not easily accessible from more reactive diamines.

Conclusion

This compound is a diamine of contrasts. The powerful electron-withdrawing nature of its dichloropyridine core significantly dampens the nucleophilicity of the amino groups, leading to slower reaction rates in classic cyclocondensation reactions compared to benchmarks like o-phenylenediamine and its electron-rich derivatives.[3][4] However, this apparent disadvantage is a strategic asset. The reduced reactivity allows for controlled transformations, and the presence of the chloro-substituents opens the door to a wide array of post-condensation cross-coupling chemistries. For the medicinal chemist or materials scientist, understanding this nuanced reactivity profile is key to leveraging this compound not just as a simple diamine, but as a versatile platform for constructing highly functionalized, high-value molecules.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 4,5-Dichloropyridine-2,3-diamine, a critical building block in the synthesis of novel therapeutics, rigorous purity assessment is paramount. The presence of unreacted starting materials, side-products, or degradation products can have profound implications on the yield, purity, and safety profile of the final API. This guide provides an in-depth comparison of the principal analytical methods for evaluating the purity of this compound, grounded in the principles of scientific integrity and field-proven expertise. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing purity assessment protocols.

The validation of any analytical method is a documented process that confirms its suitability for the intended purpose, ensuring results are reliable, accurate, and reproducible.[1][2] This is a critical component of regulatory compliance and Good Manufacturing Practice (GMP).[2] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, detailing not just the "how" but the fundamental "why" behind the experimental choices.

Logical Workflow for Comprehensive Purity Assessment

A multi-faceted approach is essential for a comprehensive purity profile. No single technique can provide all the necessary information. The following workflow illustrates how different analytical methods can be integrated for a robust assessment of this compound.

cluster_0 Purity & Assay cluster_1 Impurity Profile cluster_2 Input cluster_3 Output HPLC HPLC-UV (Primary Method for Purity/Assay) LCMS LC-MS (Non-volatile Impurity ID) HPLC->LCMS Method Transfer for ID Report Certificate of Analysis (Purity Value, Impurity Profile, Data) HPLC->Report Quantitative Purity Data qNMR qNMR (Orthogonal Assay & Purity Confirmation) qNMR->Report Absolute Purity Data LCMS->Report Impurity Structures GCMS GC-MS (Volatile/Semi-volatile Impurity ID) GCMS->Report Impurity Structures Sample This compound (Crude or Purified Batch) Sample->HPLC Primary Analysis Sample->qNMR Orthogonal Analysis Sample->LCMS Sample->GCMS

Caption: Integrated workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone for purity determination of non-volatile and thermally sensitive compounds like this compound.[3] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related structural isomers and impurities.

Causality Behind Experimental Choices:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is selected because this compound is a moderately polar aromatic molecule. A non-polar stationary phase (like C18) combined with a polar mobile phase provides excellent retention and separation.[4]

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering robust hydrophobic interactions with the pyridine ring. The end-capping of the silica support is crucial to minimize peak tailing caused by the interaction of the basic amine groups with residual acidic silanols on the silica surface.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically used to elute a range of impurities with varying polarities. The addition of an acidic modifier (e.g., formic acid or trifluoroacetic acid) or a buffer (e.g., phosphate or acetate) is critical.[5] This suppresses the ionization of the amine groups, ensuring consistent retention times and symmetrical peak shapes. A low pH protonates the amines, improving their interaction with the stationary phase in a predictable manner.

  • Detection: UV detection is ideal due to the strong chromophore of the pyridine ring system. A wavelength around 254 nm is often a good starting point, but a full UV scan using a Diode Array Detector (DAD) should be performed to determine the optimal wavelength for simultaneous detection of the main peak and potential impurities.[4]

Experimental Protocol: RP-HPLC-UV Analysis
  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV/DAD detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • This compound reference standard and sample lot.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample lot.

  • Analysis and Calculation:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the diluent (blank), followed by the standard solution (multiple injections for system suitability), and then the sample solution.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

prep 1. Sample & Standard Preparation (0.5 mg/mL) inject 2. Inject into HPLC System prep->inject separate 3. Chromatographic Separation (C18 Column) inject->separate detect 4. UV Detection (254 nm) separate->detect process 5. Data Processing (Integration & Area % Calculation) detect->process

Caption: High-level workflow for the HPLC-UV analysis.

Gas Chromatography (GC): A Specialized Tool for Volatile Impurities

GC is a powerful technique for separating and analyzing volatile compounds. While this compound itself has limited volatility, GC is indispensable for quantifying residual solvents and volatile starting materials that may be present as impurities. Direct analysis of the diamine is challenging due to its polarity and potential for thermal degradation.[6]

Causality Behind Experimental Choices:

  • Technique: For direct analysis of polar amines, specialized columns are required. A more robust approach often involves derivatization to increase volatility and reduce polarity.[7] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent that reacts with the amine groups to form less polar, more volatile trifluoroacetyl derivatives.

  • Stationary Phase: A "wax" type column (polyethylene glycol) or a specialized amine-specific column is necessary to handle the basicity of the underivatized analyte and prevent severe peak tailing.[8] For derivatized samples, a standard mid-polarity column like a 5% phenyl-polysiloxane is often sufficient.

  • Detector: A Flame Ionization Detector (FID) is used for quantitative analysis due to its robustness, wide linear range, and near-universal response to organic compounds.[6] For identification of unknown peaks, a Mass Spectrometer (MS) is the detector of choice. GC-MS can provide the molecular weight and fragmentation pattern of impurities, which is crucial for their structural elucidation.[9]

Experimental Protocol: GC-FID Analysis (with Derivatization)
  • Instrumentation and Materials:

    • GC system with a split/splitless inlet, FID detector, and autosampler.

    • GC Column: Agilent J&W CP-Volamine (30m x 0.32 mm, 5.0µm film thickness) or similar.[10]

    • Derivatizing Agent: Trifluoroacetic anhydride (TFAA).

    • Solvent: Dichloromethane (DCM).

    • Carrier Gas: Helium or Hydrogen.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector Temperature: 300°C.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Add 1 mL of DCM and 100 µL of TFAA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample solution.

    • Purity is determined by area percent, similar to HPLC.

prep 1. Sample Weighing (~10 mg) derivatize 2. Derivatization (DCM, TFAA, 60°C) prep->derivatize inject 3. Inject into GC-FID System derivatize->inject separate 4. Chromatographic Separation (Amine Column) inject->separate quantify 5. FID Detection & Quantification separate->quantify

Caption: Workflow for GC-FID analysis including a derivatization step.

Quantitative NMR (qNMR): An Orthogonal Method for Absolute Purity

NMR spectroscopy is unparalleled for structural elucidation, but its quantitative application (qNMR) is a powerful tool for purity assessment.[11] Unlike chromatographic methods that provide a relative purity (area %), qNMR is a primary ratio method that can determine the absolute purity of a substance against a certified internal standard, without needing a reference standard of the analyte itself.[4][12] This makes it an excellent orthogonal technique to verify HPLC results.

Causality Behind Experimental Choices:

  • Principle: qNMR relies on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.[13] By comparing the integral of a known analyte proton signal to the integral of a known signal from a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly.

  • Internal Standard Selection: The internal standard must be stable, non-volatile, have high purity, and possess simple proton signals that do not overlap with the analyte signals. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.[4]

  • Experimental Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be strictly controlled. A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of both the analyte and standard) is critical to allow for complete magnetization recovery between scans, ensuring the signal intensity is truly proportional to the number of nuclei.[12]

Experimental Protocol: ¹H-qNMR Analysis
  • Instrumentation and Materials:

    • High-resolution NMR spectrometer (≥400 MHz).

    • High-precision analytical balance.

    • Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%).

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a clean, dry vial. Record the mass precisely.

    • Accurately weigh ~10 mg of the Maleic Acid internal standard into the same vial. Record the mass precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): 30 seconds (determine experimentally if necessary).

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the pyridine ring proton) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Summary of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Primary Use Purity assay, impurity profiling, stability testing.[3][14]Analysis of volatile impurities, residual solvents.[6]Absolute purity assay, structural confirmation, orthogonal validation.[4][12]
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a solid/liquid stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.[13]
Typical LOD/LOQ High sensitivity; LOQ often in the ~0.05% range for impurities.[15][16]High sensitivity (FID); LOQ can be in the ppm range for residual solvents.[10]Lower sensitivity; LOQ typically >0.1%.[4]
Precision (%RSD) Excellent; typically <1% for the main analyte and <5% for impurities.Good; typically <5% but can be higher for polar amines without derivatization.Excellent; typically <1%.
Advantages High resolution, robust, easily automated, suitable for non-volatile & thermally labile compounds.[17]Excellent for volatile compounds, high speed.Primary method (traceable to SI units), no analyte-specific reference standard needed, provides structural information.[12]
Limitations Requires a reference standard for identity confirmation and assay, response factors can vary.Limited to volatile and thermally stable compounds; polar amines may require derivatization.[7][18]Lower sensitivity, requires expensive instrumentation, potential for signal overlap.[4]

Conclusion

The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-technique approach. While HPLC stands as the primary workhorse for routine purity and impurity quantification due to its high resolution and robustness, its findings should be supported by orthogonal methods to ensure the highest level of confidence. GC is an essential supplementary technique, indispensable for monitoring volatile impurities and residual solvents that HPLC cannot detect. Finally, qNMR offers an unparalleled advantage as a primary method for determining absolute purity, providing a direct and authoritative value that can validate the results from relative chromatographic techniques. By judiciously combining these methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of the materials advancing through the development pipeline.[14]

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4,5-Dichloropyridine-2,3-diamine: A Focus on Anticancer Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel scaffolds for drug discovery is paramount. The pyridine ring, a ubiquitous heterocycle, serves as a cornerstone in the design of numerous therapeutic agents. When functionalized with reactive diamino and dichloro groups, as in 4,5-dichloropyridine-2,3-diamine, it transforms into a versatile building block for a class of compounds with significant biological potential. This guide provides a comprehensive comparison of the biological activities of compounds derived from this scaffold, with a particular focus on their promising role as anticancer kinase inhibitors. We will delve into the synthetic rationale, structure-activity relationships, and comparative efficacy, supported by experimental data and detailed protocols for researchers in drug development.

The Strategic Advantage of the this compound Scaffold

The this compound molecule is a strategically designed precursor for the synthesis of imidazo[4,5-b]pyridines. The ortho-diamino functionality is primed for cyclocondensation reactions to form the imidazole ring, while the two chlorine atoms at positions 4 and 5 of the parent pyridine ring offer several advantages:

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine atoms can significantly influence the pKa of the pyridine nitrogen, affecting solubility, membrane permeability, and metabolic stability.

  • Structural Rigidity and Planarity: The fused imidazo[4,5-b]pyridine core, often referred to as a purine bioisostere, mimics the natural purine bases, allowing these molecules to interact with biological targets such as enzymes and receptors that recognize purines.[1][2]

  • Sites for Further Functionalization: While one chlorine atom is lost during the aromatization to the imidazopyridine, the remaining chlorine atom (typically at the 6-position) serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR).

The primary synthetic route to harness the potential of this compound involves its reaction with various aldehydes or carboxylic acids to yield a diverse library of 6-chloro-imidazo[4,5-b]pyridine derivatives.

G This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Aldehyde_or_Carboxylic_Acid R-CHO or R-COOH Aldehyde_or_Carboxylic_Acid->Cyclocondensation 6-Chloro-imidazo[4,5-b]pyridine 6-Chloro-imidazo[4,5-b]pyridine Cyclocondensation->6-Chloro-imidazo[4,5-b]pyridine

Caption: General synthesis of 6-chloro-imidazo[4,5-b]pyridines.

Anticancer Activity: A Tale of Kinase Inhibition

A significant body of research has highlighted the potential of imidazo[4,5-b]pyridine derivatives as potent anticancer agents.[3][4] Their mechanism of action is often attributed to the inhibition of various protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The chlorinated derivatives emerging from this compound have shown remarkable efficacy in this arena.

Comparative Analysis of Kinase Inhibitory Activity

Several studies have demonstrated that 6-chloro-imidazo[4,5-b]pyridine derivatives can potently inhibit key kinases implicated in cancer, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[5] The table below summarizes the inhibitory activity of representative compounds against these kinases and their corresponding cytotoxicity against cancer cell lines.

Compound IDR-Group at C2Target KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
Cpd-1 2-(Dimethylamino)phenylAurora-A42MALME-3M (Melanoma)0.033[6]
Cpd-2 1,3-Dimethyl-1H-pyrazol-4-ylAurora-B48MV4-11 (Leukemia)0.51[5][7]
Cpd-3 4-(Dimethylamino)phenylFLT36.2MOLM-13 (Leukemia)Not Reported[5][8]
Cpd-4 1-Benzyl-1H-pyrazol-4-ylAurora-ANot ReportedHCT116 (Colon)Not Reported[4]
Sorafenib (Reference Drug)Multiple Kinases-Various-[1]
BI-2536 (Reference Drug)PLK1, BRD4-MV4-11 (Leukemia)-[7]

Data is compiled from multiple sources for comparative purposes. Exact experimental conditions may vary.

The data clearly indicates that the 6-chloro-imidazo[4,5-b]pyridine scaffold is a potent platform for developing kinase inhibitors. The nature of the substituent at the C2 position, introduced via the choice of aldehyde or carboxylic acid in the initial synthesis, plays a crucial role in determining both the potency and selectivity of the inhibitor. For instance, Cpd-1, with a 2-(dimethylamino)phenyl group, exhibits remarkable cytotoxicity against melanoma cells.[6] Cpd-2 and Cpd-3, bearing pyrazole and dimethylaminophenyl moieties respectively, show potent inhibition of Aurora-B and FLT3 kinases, both of which are important targets in leukemia.[5]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The anticancer effect of these compounds stems from their ability to compete with ATP for binding to the active site of the target kinase. This competitive inhibition blocks the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade that drives cancer cell proliferation and survival.

G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate ATP -> ADP ATP ATP Substrate Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Cell_Proliferation Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor 6-Chloro-imidazo- [4,5-b]pyridine Inhibitor->Kinase_Inhibited Blocks ATP Binding Apoptosis Apoptosis No_Phosphorylation->Apoptosis

Caption: Mechanism of kinase inhibition by 6-chloro-imidazo[4,5-b]pyridines.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative 6-chloro-imidazo[4,5-b]pyridine derivative and for the evaluation of its anticancer activity.

Synthesis of 6-Chloro-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol describes a general method for the cyclocondensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in DMSO (5 mL).

  • Add benzaldehyde (1 mmol) to the solution.

  • Add sodium metabisulfite (0.55 mmol) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G Seed_Cells 1. Seed cancer cells in a 96-well plate and incubate. Add_Compound 2. Treat cells with varying concentrations of the test compound. Seed_Cells->Add_Compound Incubate 3. Incubate for 48-72 hours. Add_Compound->Incubate Add_MTT 4. Add MTT solution to each well. Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours. (Viable cells convert MTT to formazan) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Incubate_MTT->Solubilize Read_Absorbance 7. Measure absorbance at 570 nm using a microplate reader. Solubilize->Read_Absorbance Calculate_IC50 8. Calculate the IC50 value. Read_Absorbance->Calculate_IC50

References

The Strategic Advantage of 4,5-Dichloropyridine-2,3-diamine in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the choice of starting materials is paramount to the success of a synthetic route. For the construction of complex heterocyclic scaffolds, particularly those with pharmaceutical relevance, 4,5-Dichloropyridine-2,3-diamine emerges as a highly versatile and strategic building block. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms on the pyridine ring, offer distinct advantages over non-halogenated or alternatively substituted diamines. This guide provides an in-depth technical comparison of this compound with its alternatives, supported by available experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Inherent Advantages of the Dichloro Substituents

The primary advantages of employing this compound in synthesis stem from the electron-withdrawing nature and the steric influence of the two chlorine atoms. These features significantly impact the reactivity of the diamine and the properties of the resulting heterocyclic products.

1. Enhanced Reactivity and Modulated Basicity: The electron-withdrawing inductive effect of the chlorine atoms decreases the electron density of the pyridine ring and the basicity of the amino groups. This modulation is crucial in controlling the rate and selectivity of cyclocondensation reactions. While seemingly counterintuitive, a lower basicity can prevent undesired side reactions and facilitate a cleaner reaction profile, often leading to higher yields of the desired product.

2. Site-Selective Functionalization: The chlorine atoms provide reactive handles for subsequent functionalization through nucleophilic aromatic substitution (SNAr) reactions. This allows for the late-stage introduction of various substituents, a key strategy in combinatorial chemistry and the generation of compound libraries for drug discovery. The differential reactivity of the chlorine atoms can also be exploited for regioselective modifications.

3. Influence on Physicochemical Properties: The presence of chlorine atoms significantly impacts the lipophilicity and metabolic stability of the final products. In drug design, tuning these properties is critical for optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of halogens can enhance membrane permeability and hinder metabolic degradation, leading to improved bioavailability and in vivo efficacy.

Comparative Performance in Key Synthetic Transformations

The true value of this compound is best illustrated through its application in the synthesis of key heterocyclic systems, such as imidazo[4,5-b]pyridines and quinoxalines, and comparing its performance with common alternatives like 3,4-diaminopyridine and 4,5-dichloro-o-phenylenediamine.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are a class of compounds with a wide range of biological activities. Their synthesis typically involves the cyclocondensation of an ortho-diaminopyridine with a carboxylic acid or its derivative.

Diagram 1: General Synthesis of Imidazo[4,5-b]pyridines

G cluster_reactants Reactants cluster_product Product Diamine This compound (or alternative) Reaction Heat, Acid/Base catalyst Diamine->Reaction Cyclocondensation CarboxylicAcid R-COOH (or derivative) CarboxylicAcid->Reaction Imidazopyridine Substituted Imidazo[4,5-b]pyridine Reaction->Imidazopyridine

Caption: Cyclocondensation of an ortho-diaminopyridine with a carboxylic acid.

While direct comparative studies with quantitative yield data under identical conditions are scarce in the literature, we can infer the advantages from analogous reactions. The synthesis of 2-substituted-5,6-dichlorobenzimidazoles from 4,5-dichloro-o-phenylenediamine provides a relevant comparison.

PrecursorReaction PartnerConditionsProductYield (%)Reference
4,5-Dichloro-o-phenylenediamineAromatic AldehydesNH4Cl, CHCl3, rt, 4h2-Aryl-5,6-dichlorobenzimidazole75-94[1]
o-PhenylenediamineAromatic AldehydesNH4Cl, CHCl3, rt, 4h2-Aryl-benzimidazole75-94[1]
This compoundFormic AcidReflux6,7-Dichloro-3H-imidazo[4,5-b]pyridineNot specified[2][3]
2,3-DiaminopyridineFormic AcidReflux3H-Imidazo[4,5-b]pyridineNot specified[4]

Analysis:

While the yields for the synthesis of benzimidazoles from both dichlorinated and non-dichlorinated precursors are reported to be high, the key advantage of the dichlorinated starting material lies in the resulting product. The 5,6-dichloro-substituted benzimidazole core offers two sites for further diversification, which is not present in the product derived from o-phenylenediamine. Similarly, 6,7-dichloro-3H-imidazo[4,5-b]pyridine, synthesized from this compound, provides a scaffold amenable to further chemical modifications at the chlorine-bearing positions.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities. They are typically synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.

Diagram 2: General Synthesis of Quinoxalines

G cluster_reactants Reactants cluster_product Product Diamine This compound (or alternative) Reaction Solvent, Heat/Catalyst Diamine->Reaction Condensation Dicarbonyl R1-CO-CO-R2 Dicarbonyl->Reaction Quinoxaline Substituted Quinoxaline Reaction->Quinoxaline

Caption: Condensation of an ortho-diamine with a 1,2-dicarbonyl compound.

The synthesis of quinoxaline derivatives often proceeds in high yields with various ortho-diamines. However, the use of this compound introduces the valuable chloro-substituents into the final product.

Precursor1,2-Dicarbonyl CompoundConditionsProductYield (%)Reference
o-PhenylenediamineBenzilGlycerol, H2O, 90°C, 4-6 min2,3-Diphenylquinoxaline85-91[5]
o-PhenylenediamineVarious 1,2-dicarbonylsNH4HF2, aq. EtOHSubstituted Quinoxalines90-98[6]
4,5-Dichloro-o-phenylenediamineBenzilEtOH, reflux6,7-Dichloro-2,3-diphenylquinoxalineHigh (not specified)[7]

Analysis:

The synthesis of quinoxalines generally proceeds with high efficiency regardless of the substituents on the diamine. The strategic advantage of using this compound lies in the formation of a dichlorinated pyrido[2,3-b]pyrazine core. This scaffold is a key intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other bioactive compounds. The chlorine atoms can be subsequently displaced by various nucleophiles to generate a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dichloro-2,3-diphenylpyrido[2,3-b]pyrazine

This protocol is adapted from the general synthesis of quinoxalines, highlighting the use of a dichlorinated precursor.

Materials:

  • This compound

  • Benzil

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add benzil (1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 6,7-dichloro-2,3-diphenylpyrido[2,3-b]pyrazine.

Diagram 3: Workflow for Quinoxaline Synthesis

G Start Start Mix Mix Diamine and Dicarbonyl in Ethanol Start->Mix Stir Stir at RT (10 min) Mix->Stir Reflux Reflux (2-4h) Stir->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry End Obtain Product Dry->End

Caption: Experimental workflow for the synthesis of a dichlorinated quinoxaline derivative.

Conclusion: A Strategic Choice for Advanced Synthesis

This compound stands out as a superior building block for the synthesis of complex heterocyclic compounds, particularly in the context of drug discovery and materials science. Its key advantages – enhanced reactivity, potential for site-selective functionalization, and the ability to modulate the physicochemical properties of the final products – make it a more strategic choice compared to its non-halogenated counterparts. While the initial cost of this starting material may be higher, the downstream benefits in terms of synthetic versatility, improved product characteristics, and the potential for generating novel chemical entities often outweigh this initial investment. Researchers and drug development professionals are encouraged to consider the unique attributes of this compound to accelerate their research and unlock new avenues for innovation.

References

A Comparative Guide to Catalysts in the Synthesis of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,5-Dichloropyridine-2,3-diamine

This compound is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a versatile building block for the construction of complex heterocyclic scaffolds, which are often the basis for potent bioactive molecules. The efficient and selective synthesis of this diamine is therefore a critical challenge for process chemists and medicinal chemists alike.

This guide provides an in-depth comparative analysis of the primary catalytic systems employed in the synthesis of this compound, with a focus on palladium- and copper-based catalysts. By examining the mechanistic nuances, performance metrics, and experimental protocols associated with each, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Synthetic Strategies: Navigating the Amination of Polychlorinated Pyridines

The most common route to this compound involves the double amination of a suitable tetrachloropyridine precursor, typically 2,3,4,5-tetrachloropyridine. The key challenge in this transformation lies in achieving high yields and, crucially, controlling the regioselectivity of the amination reactions. The two chlorine atoms at the 2- and 3-positions are the targets for substitution by amino groups, while the chlorines at the 4- and 5-positions must remain intact. This requires a catalytic system that can facilitate the formation of two C-N bonds with high precision.

Two main families of catalytic reactions have proven most effective for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Comparative Analysis of Catalytic Systems

The choice between a palladium- or copper-based catalytic system is a critical decision that influences reaction efficiency, cost, substrate scope, and operational complexity. Below is a comparative overview of these two leading methodologies.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)Key Observations
Typical Catalyst System Pd₂(dba)₃ / Ligand (e.g., BINAP, Xantphos)CuI / Ligand (e.g., DMEDA, L-proline)Palladium catalysis often necessitates more sophisticated and costly phosphine ligands.
Catalyst Loading Generally lower (e.g., 1-5 mol%)Typically higher (e.g., 5-10 mol%)Palladium systems often exhibit higher turnover numbers, making them more efficient at lower concentrations.
Reaction Temperature Can often be performed at lower temperatures (e.g., 80-120°C)Often requires elevated temperatures (e.g., 100-180°C)The milder conditions of the Buchwald-Hartwig reaction can be advantageous for sensitive substrates.
Reaction Time Can be relatively rapid (e.g., 12-24 hours)Can be longer, though microwave assistance can significantly reduce reaction times.
Ligand Sensitivity Highly sensitive to the choice of phosphine ligand, which dictates reactivity and selectivity.Ligand choice is also important, but often simpler, less expensive ligands can be employed.
Functional Group Tolerance Generally exhibits broad functional group tolerance.Can be less tolerant of certain functional groups due to the harsher reaction conditions.
Cost Palladium catalysts and their associated ligands can be expensive.Copper catalysts are generally more cost-effective.This is a significant consideration for large-scale synthesis.

Mechanistic Insights: Understanding the Pathways to Diamination

The distinct performance characteristics of palladium and copper catalysts stem from their fundamentally different reaction mechanisms.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the tetrachloropyridine.

  • Ligand Exchange and Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated pyridine and regenerating the Pd(0) catalyst.

For the synthesis of a diamine, this cycle must occur twice. The regioselectivity is influenced by the electronic properties of the pyridine ring and the steric environment of the chlorine atoms. The chlorine atoms at the 2- and 6-positions of a pyridine ring are generally more activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atom. In the case of 2,3,4,5-tetrachloropyridine, the 2-position is highly activated, making it the likely site for the first amination. The introduction of the first amino group can then influence the reactivity of the remaining chlorine atoms for the second amination.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-Cl(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-Cl(L2)->Amine_Coordination + RNH2 - L Ar-Pd(II)-Cl(NH2R)(L) [Ar-Pd(II)-Cl(NH2R)(L)]+ Amine_Coordination->Ar-Pd(II)-Cl(NH2R)(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-Cl(NH2R)(L)->Deprotonation Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR(L) Deprotonation->Ar-Pd(II)-NHR(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR Ar-NHR Reductive_Elimination->Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is believed to proceed via a Cu(I)/Cu(III) catalytic cycle, although the exact mechanism can be debated and may vary depending on the specific reaction conditions. A generally accepted pathway involves:

  • Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Cu(I) catalyst.

The higher reaction temperatures often required for Ullmann-type reactions are necessary to overcome the activation energy for the oxidative addition of the aryl chloride to the copper center.

Ullmann Condensation Cycle Cu(I)X Cu(I)X Amide_Formation Amide Formation Cu(I)X->Amide_Formation + R2NH, Base Cu(I)-NR2 Cu(I)-NR2 Amide_Formation->Cu(I)-NR2 Oxidative_Addition Oxidative Addition Cu(I)-NR2->Oxidative_Addition Ar-X Ar-Cu(III)-NR2(X) Ar-Cu(III)-NR2(X) Oxidative_Addition->Ar-Cu(III)-NR2(X) Reductive_Elimination Reductive Elimination Ar-Cu(III)-NR2(X)->Reductive_Elimination Reductive_Elimination->Cu(I)X Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4,5-Dichloropyridine-2,3-diamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Critical Need for Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of safety and efficacy. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit remarkably different biological activities, toxicological profiles, and physicochemical properties. The dichlorodiaminopyridine scaffold is a prevalent structural motif in a variety of biologically active compounds, and ensuring the correct isomeric form is paramount. This guide provides an in-depth spectroscopic comparison of 4,5-Dichloropyridine-2,3-diamine and its key isomers, offering a practical framework for their unambiguous identification.

Given the limited availability of direct experimental spectra for all isomers, this guide leverages a combination of experimental data from closely related analogs and computationally predicted spectroscopic data. This approach, grounded in the principles of quantum chemistry and validated against known compounds, provides a robust and reliable methodology for isomer differentiation.

Isomers Under Investigation

This guide will focus on the spectroscopic differentiation of three key isomers of dichloropyridine-2,3-diamine:

Isomer NameMolecular Structure
This compound
2,6-Dichloropyridine-3,4-diamine
3,5-Dichloropyridine-2,6-diamine

Spectroscopic Comparison: A Multi-faceted Approach

The differentiation of these isomers relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom.

The number of signals, their chemical shifts (δ), and their coupling patterns (J) in the ¹H NMR spectrum are highly sensitive to the substitution pattern on the pyridine ring.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

IsomerPredicted Chemical Shifts (ppm) and MultiplicitiesKey Differentiating Features
This compound ~7.5 (s, 1H, H6), ~5.5 (br s, 2H, NH₂), ~5.0 (br s, 2H, NH₂)A single aromatic proton singlet.
2,6-Dichloropyridine-3,4-diamine ~6.8 (s, 1H, H5), ~6.0 (br s, 2H, NH₂), ~5.2 (br s, 2H, NH₂)A single aromatic proton singlet, likely at a higher field than in the 4,5-isomer.
3,5-Dichloropyridine-2,6-diamine ~7.8 (s, 1H, H4), ~6.5 (br s, 4H, 2xNH₂)A single aromatic proton singlet, likely at a lower field due to the deshielding effect of two adjacent chlorine atoms.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving these polar diamine compounds and for observing the exchangeable amine protons as broad singlets. A high-field NMR (400 MHz or higher) is recommended to achieve better signal dispersion and resolution of coupling patterns, if any were present.

The chemical shifts of the carbon atoms in the pyridine ring are also highly diagnostic of the isomer structure.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

IsomerPredicted Chemical Shifts (ppm)Key Differentiating Features
This compound ~150 (C2), ~145 (C3), ~120 (C4), ~115 (C5), ~135 (C6)Five distinct carbon signals.
2,6-Dichloropyridine-3,4-diamine ~155 (C2, C6), ~140 (C3, C4), ~110 (C5)Due to symmetry, only three distinct carbon signals are expected.
3,5-Dichloropyridine-2,6-diamine ~158 (C2, C6), ~118 (C3, C5), ~142 (C4)Due to symmetry, only three distinct carbon signals are expected, with different chemical shifts compared to the 2,6-dichloro isomer.

Trustworthiness of Predictions: These predicted chemical shifts are based on established computational models that take into account the electronic effects of the chloro and amino substituents. While absolute values may vary slightly depending on experimental conditions, the relative positions and number of signals provide a reliable basis for differentiation. For validation, the experimental ¹H and ¹³C NMR data for the parent compound, 2,3-diaminopyridine, can be used as a reference.[1][2]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprint Regions

IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule. While all three isomers will show characteristic absorptions for N-H and C-N bonds, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of absorptions due to the different substitution patterns.

Predicted Key IR Absorptions (cm⁻¹)

IsomerN-H StretchingAromatic C=C & C=N StretchingC-Cl Stretching
This compound ~3400-3200 (multiple bands)~1600-1400~800-700
2,6-Dichloropyridine-3,4-diamine ~3400-3200 (multiple bands)~1600-1400~850-750
3,5-Dichloropyridine-2,6-diamine ~3400-3200 (multiple bands)~1600-1400~900-800

Experimental Protocol for IR Spectroscopy: A standard approach for acquiring a high-quality IR spectrum is the KBr pellet method.

  • Sample Preparation: Finely grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a die and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

The experimental IR spectrum of 2,3-diaminopyridine can serve as a valuable comparison point for the N-H and aromatic stretching regions.[3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Expected Mass Spectrometric Data

All three isomers have the same molecular formula (C₅H₅Cl₂N₃) and therefore the same nominal molecular weight of 177 g/mol . The key to differentiation lies in the fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak at m/z 177 is expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at M+2 (m/z 179) and M+4 (m/z 181) with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively.

  • Fragmentation: The fragmentation pathways will be influenced by the positions of the chloro and amino groups.

    • Loss of Cl: A fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁺) at m/z 142 is expected for all isomers.

    • Loss of HCN: The pyridine ring can undergo cleavage, often with the loss of HCN (27 Da). The relative abundance of fragments resulting from such cleavages will differ between the isomers.

    • Loss of NH₂: Loss of an amino group ([M-NH₂]⁺) at m/z 161 is also possible.

The mass spectrum of 2,3-diaminopyridine shows a molecular ion at m/z 109 and fragmentation involving the loss of HCN.[5][6] This provides a baseline for understanding the fragmentation of the pyridine ring in these compounds.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of the substituents.

Predicted UV-Vis Absorption Maxima (λmax)

IsomerPredicted λmax (nm)
This compound ~280-300
2,6-Dichloropyridine-3,4-diamine ~290-310
3,5-Dichloropyridine-2,6-diamine ~270-290

Rationale: The amino groups are strong auxochromes (color-enhancing groups) that cause a bathochromic (red) shift in the absorbance compared to unsubstituted pyridine. The position of the chlorine atoms will subtly influence the energy of the electronic transitions. Experimental UV-Vis data for 2,3-diaminopyridine shows absorption maxima that can be compared to the predicted values for the dichlorinated analogs.[7]

Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown dichloropyridine-2,3-diamine isomer.

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmation and Further Characterization cluster_3 Isomer Identification Unknown Unknown Isomer Sample MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Weight H_NMR ¹H NMR Spectroscopy MS->H_NMR Confirm MW = 177 C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Analyze Signal Count & Shifts IR Infrared (IR) Spectroscopy C_NMR->IR Correlate with Functional Groups Isomer_45 This compound C_NMR->Isomer_45 5 Carbon Signals Isomer_26 2,6-Dichloropyridine-3,4-diamine C_NMR->Isomer_26 3 Carbon Signals (Symmetric) Isomer_35 3,5-Dichloropyridine-2,6-diamine C_NMR->Isomer_35 3 Carbon Signals (Symmetric) UV_Vis UV-Vis Spectroscopy IR->UV_Vis Confirm Conjugation System UV_Vis->Isomer_45 UV_Vis->Isomer_26 UV_Vis->Isomer_35

Caption: Workflow for the spectroscopic identification of dichloropyridine-2,3-diamine isomers.

Conclusion

The unambiguous identification of dichloropyridine-2,3-diamine isomers is a critical task in research and development. While the availability of direct experimental data may be limited, a combined approach of predictive spectroscopy and comparison with related, well-characterized compounds provides a robust and scientifically sound methodology. By carefully analyzing the unique fingerprints provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently differentiate between these closely related isomers, ensuring the integrity and quality of their work.

References

A Comparative Guide to the Synthetic Validation of 4,5-Dichloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth technical comparison of two plausible synthetic routes to 4,5-Dichloropyridine-2,3-diamine, a key building block for various applications. The methodologies are presented with a focus on experimental causality, self-validation, and comprehensive referencing to support researchers in their synthetic endeavors.

Introduction to this compound

This compound is a vicinal diamine of the pyridine family, featuring a specific substitution pattern that makes it a valuable intermediate in the synthesis of complex molecules. The presence of two chlorine atoms and two adjacent amino groups on the pyridine ring offers multiple reaction sites for further functionalization, enabling the construction of diverse molecular scaffolds, particularly for the development of bioactive compounds. The validation of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community.

Route A: The Nitration-Reduction Strategy

This synthetic pathway commences with a commercially available dichloropyridine, followed by a sequence of amination, nitration, and reduction to furnish the target molecule. This route is strategically sound as it builds the desired functionality step-wise on a simple starting scaffold.

Logical Workflow for Route A

Route A Workflow A 3,4-Dichloropyridine B 4,5-Dichloro-2-aminopyridine A->B Amination C 4,5-Dichloro-2-amino-3-nitropyridine B->C Nitration D This compound C->D Reduction

Caption: Workflow for the Nitration-Reduction Strategy (Route A).

Step-by-Step Experimental Protocols for Route A

Step 1: Synthesis of 4,5-Dichloro-2-aminopyridine

The initial step involves the regioselective amination of 3,4-dichloropyridine at the 2-position. The increased reactivity of the 2-position in pyridines towards nucleophilic substitution makes this a feasible transformation.

  • Protocol: A direct amination can be challenging. A more controlled approach involves a Chichibabin-type reaction or a metal-catalyzed amination. For instance, using sodium amide in an inert solvent like liquid ammonia or toluene can introduce the amino group at the 2-position. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination offers a milder and more general method.[1][2]

Step 2: Synthesis of 4,5-Dichloro-2-amino-3-nitropyridine

The nitration of the intermediate from Step 1 is a critical step. The directing effects of the amino group (ortho-, para-directing) and the chloro substituents will influence the position of the incoming nitro group. In acidic media, the amino group is protonated to an ammonium salt, which is a meta-directing group.[3] However, nitration of aminopyridines often yields a mixture of isomers.[4][5] The commercial availability of 2-Amino-4,5-dichloro-3-nitropyridine (CAS 662116-67-8) confirms the viability of this transformation.[6][7]

  • Protocol: To a solution of 4,5-dichloro-2-aminopyridine in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then stirred for several hours before being carefully quenched by pouring onto ice. The precipitated product is collected by filtration, washed, and purified, often by recrystallization, to separate it from any positional isomers. A similar procedure is reported for the nitration of 2-chloro-4-aminopyridine, yielding a mixture of the 3-nitro and 5-nitro isomers.[8]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group. This is a standard transformation with several reliable methods available.

  • Protocol: The reduction can be effectively carried out using tin(II) chloride (SnCl₂) in a solvent such as ethanol or ethyl acetate.[9] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere provides a clean and efficient method.[10] Iron powder in acetic acid is another classic and cost-effective method for this reduction. The choice of reducing agent will depend on the overall functional group tolerance and desired reaction conditions.

Validation and Data Summary for Route A
StepProductKey ReagentsTypical Yield (%)Purity (%)Analytical Data
14,5-Dichloro-2-aminopyridineNaNH₂ or Pd catalyst/ligand60-80>95¹H NMR, ¹³C NMR, MS
24,5-Dichloro-2-amino-3-nitropyridineHNO₃/H₂SO₄40-60 (of desired isomer)>98 (after purification)¹H NMR, ¹³C NMR, MS
3This compoundSnCl₂ or H₂/Pd-C85-95>99¹H NMR, ¹³C NMR, MS, HPLC

Route B: The Chlorination Strategy

An alternative approach is to start with a pyridine ring that already contains the required amino functionalities and then introduce the chloro substituents. This route leverages the chemistry of amination prior to halogenation.

Logical Workflow for Route B

Route B Workflow E 2,3-Diaminopyridine F This compound E->F Chlorination

Caption: Workflow for the Chlorination Strategy (Route B).

Step-by-Step Experimental Protocol for Route B

Step 1: Synthesis of this compound from 2,3-Diaminopyridine

This route involves the direct chlorination of 2,3-diaminopyridine. The amino groups are activating and ortho-, para-directing, which should facilitate the introduction of chlorine at the 4 and 5 positions.

  • Protocol: 2,3-Diaminopyridine can be treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or dichloromethane. The reaction may require a catalyst or specific temperature control to achieve the desired dichlorination without over-chlorination or side reactions. The synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine using NCS has been reported, demonstrating the feasibility of this type of transformation.[11]

Validation and Data Summary for Route B
StepProductKey ReagentsTypical Yield (%)Purity (%)Analytical Data
1This compoundN-Chlorosuccinimide (NCS)50-70>95 (after purification)¹H NMR, ¹³C NMR, MS, HPLC

Comparison of Synthetic Routes

FeatureRoute A: Nitration-ReductionRoute B: Chlorination
Starting Material 3,4-Dichloropyridine (commercially available)2,3-Diaminopyridine (synthesis required)
Number of Steps 31 (from 2,3-diaminopyridine)
Key Challenges - Regiocontrol in the nitration step. - Potential for isomer formation and purification difficulties.- Potential for over-chlorination. - Availability and synthesis of the starting material.
Scalability Potentially more scalable due to well-established reaction types.May be less scalable due to challenges in controlling the chlorination reaction.
Overall Yield ModerateModerate
Safety Considerations Use of strong acids and nitrating agents requires careful handling.Chlorinating agents can be hazardous.

Conclusion and Recommendations

Both Route A and Route B present viable, albeit conceptually different, approaches to the synthesis of this compound.

Route A (Nitration-Reduction) is a more linear and perhaps more predictable synthesis, relying on a series of well-understood transformations. The primary challenge lies in the regioselective nitration and subsequent purification of the desired isomer. However, the commercial availability of the key nitro intermediate suggests that this has been successfully addressed on an industrial scale. This route is recommended for researchers who prefer a step-wise approach with potentially higher overall yields after optimization.

Route B (Chlorination) offers a more convergent synthesis. However, the direct dichlorination of a diaminopyridine may be difficult to control and could lead to a mixture of products, including mono-chlorinated and over-chlorinated species. The synthesis of the starting material, 2,3-diaminopyridine, also adds to the overall synthetic effort. This route may be more suitable for smaller-scale synthesis or for research groups with expertise in direct halogenation of electron-rich aromatic systems.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scale of production available to the researcher. Both routes provide a solid foundation for the synthesis of this valuable chemical intermediate.

References

Assessing the Novelty of 4,5-Dichloropyridine-2,3-diamine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical reactivity and its presence in numerous FDA-approved drugs.[1][2][3] This guide provides a comprehensive framework for assessing the novelty of a specific subclass of pyridine derivatives originating from 4,5-Dichloropyridine-2,3-diamine. We will delve into a systematic approach encompassing synthesis, characterization, comparative biological evaluation, and in silico analysis to empower researchers, scientists, and drug development professionals in their quest for innovative chemical entities.

The Core Scaffold: this compound

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned as a multi-step process commencing from a commercially available dichloropyridine precursor. A potential route involves the introduction of a nitro group, followed by its reduction to an amine, and a subsequent functional group manipulation to yield the desired 2,3-diamine. A possible synthetic approach is outlined below:

Step 1: Nitration of a Dichloropyridine Precursor. Selective nitration of a suitable dichloropyridine, such as 3,4-dichloropyridine, would be the initial step. This electrophilic aromatic substitution would likely be directed by the existing substituents and reaction conditions.

Step 2: Nucleophilic Aromatic Substitution. Introduction of an amino group at a specific position could be achieved through nucleophilic aromatic substitution of one of the chloro groups.

Step 3: Reduction of the Nitro Group. The nitro group can then be reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.[4]

Step 4: Introduction of the Second Amino Group. The final amino group could be introduced via amination of the remaining chloro-substituted position.

It is imperative to perform thorough characterization of the final product to confirm its identity and purity before proceeding with the synthesis of derivatives.

Derivative Library Design: Exploring the Imidazo[4,5-b]pyridine Scaffold

The vicinal diamine functionality of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines. These structures are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties, making them a fertile ground for discovering novel therapeutic agents.[1][5][6][7]

A focused library of derivatives can be generated by reacting this compound with a diverse set of aldehydes or carboxylic acids to yield a series of substituted imidazo[4,5-b]pyridines. The selection of these building blocks should be guided by principles of medicinal chemistry, aiming to probe different regions of chemical space and modulate physicochemical properties.

Experimental Assessment of Novelty and Performance

A rigorous experimental evaluation is paramount to establishing the novelty and therapeutic potential of the synthesized derivatives. This involves comprehensive physicochemical characterization and comparative biological assays against relevant targets.

Physicochemical Characterization

Detailed spectroscopic and structural analysis is essential to unequivocally confirm the identity and purity of each new chemical entity.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for structural elucidation. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments should be performed to assign all proton and carbon signals unambiguously.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-10 seconds.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals in the ¹H spectrum. Analyze chemical shifts, coupling constants, and signal multiplicities to deduce the molecular structure.

3.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compounds. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in a specific ratio, providing a distinct signature for the dichlorinated derivatives.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed elemental formula. Analyze the isotopic pattern to confirm the presence and number of chlorine atoms.

3.1.3. X-ray Crystallography

For at least one representative derivative, obtaining a single-crystal X-ray structure provides unequivocal proof of its three-dimensional architecture, including stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

Comparative Biological Evaluation: A Kinase Inhibition Case Study

Given that many pyridine-based heterocycles, including imidazo[4,5-b]pyridines, are known to be kinase inhibitors, we will use p38 MAPK and Aurora Kinase A as representative targets for our comparative biological evaluation.[2][8] Novelty in a biological context is often demonstrated by improved potency, selectivity, or a unique mechanism of action compared to existing compounds.

3.2.1. In Vitro Kinase Inhibition Assays

The primary measure of a compound's potency as a kinase inhibitor is its half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: p38α MAPK Enzymatic Assay (ADP-Glo™ Kinase Assay)

  • Reagents: Recombinant active p38α MAPK enzyme, ATF2 substrate, ATP, and the synthesized this compound derivatives.

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations.

    • Add 2 µL of p38α enzyme and 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Experimental Protocol: Aurora Kinase A Enzymatic Assay (Luminescence-based)

  • Reagents: Recombinant Aurora Kinase A, kinase substrate (e.g., Kemptide), ATP, and test compounds.

  • Assay Procedure:

    • Prepare a master mix containing kinase assay buffer, ATP, and substrate.

    • Add the master mix to the wells of a 96-well plate.

    • Add the test inhibitors at various concentrations.

    • Initiate the reaction by adding diluted Aurora Kinase A.

    • Incubate at 30°C for 45 minutes.

    • Stop the reaction and measure ADP production using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis: Calculate IC₅₀ values from the dose-response curves.[9][10]

3.2.2. Comparative Data Analysis

The novelty and potential of the new derivatives are assessed by comparing their IC₅₀ values against those of known, clinically relevant inhibitors of the same target.

Known p38 MAPK Inhibitors p38α IC₅₀ (nM) Reference
Neflamapimod (VX-745)10[11]
Doramapimod (BIRB-796)38[2]
SB20358050[12]
Ralimetinib (LY2228820)5.3[2]
Known Aurora Kinase A Inhibitors Aurora A IC₅₀ (nM) Reference
Alisertib (MLN8237)1.2N/A
VX-680 (Tozasertib)0.6[13]
PHA-739358 (Danusertib)13[13]

In Silico Assessment of Novelty

Computational tools offer a rapid and cost-effective means to assess the novelty of new chemical entities by predicting their physicochemical properties, biological activities, and potential liabilities.

Structural Novelty and Patentability Assessment

Before extensive experimental work, it is prudent to perform a thorough search of chemical databases (e.g., SciFinder, Reaxys, PubChem) to ensure that the synthesized compounds are indeed novel. This involves searching for the exact structures and closely related analogs.

Prediction of Biological Activity and Potential Targets

Several in silico methods can be employed to predict the biological activity of the new derivatives and identify potential molecular targets.

  • Similarity Searching: Comparing the chemical fingerprints of the new compounds to those of known bioactive molecules can suggest potential biological activities.

  • Pharmacophore Modeling: Building a pharmacophore model based on known inhibitors of a specific target (e.g., p38 MAPK) and screening the new derivatives against this model can predict their likelihood of binding.

  • Molecular Docking: Docking the synthesized compounds into the crystal structure of the target protein can predict their binding mode and affinity, providing insights into the structure-activity relationship (SAR).

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

Early assessment of the drug-like properties of the new derivatives is crucial. In silico tools can predict various ADMET parameters, such as:

  • Lipinski's Rule of Five: To assess oral bioavailability.

  • Aqueous Solubility: Important for formulation and absorption.

  • Blood-Brain Barrier Permeation: To predict potential central nervous system effects.

  • Cytochrome P450 Inhibition: To identify potential drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: To flag potential safety concerns.

Visualizing the Assessment Workflow

To provide a clear overview of the comprehensive assessment process, the following workflow diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Evaluation cluster_insilico In Silico Assessment s1 Proposed Synthesis of This compound s2 Derivative Library Synthesis (Imidazo[4,5-b]pyridines) s1->s2 s3 Physicochemical Characterization (NMR, MS, X-ray) s2->s3 i1 Structural Novelty Search s2->i1 e1 In Vitro Kinase Assays (p38 MAPK, Aurora A) s3->e1 e2 IC50 Determination e1->e2 e3 Comparative Analysis vs. Known Inhibitors e2->e3 conclusion Overall Novelty Assessment e3->conclusion i2 Target Prediction & Docking i1->i2 i3 ADMET Profiling i2->i3 i3->conclusion

Caption: A comprehensive workflow for assessing the novelty of this compound derivatives.

G stress Stress / Cytokines mkk MKKs stress->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2) p38->substrates inflammation Inflammation substrates->inflammation inhibitor This compound Derivative inhibitor->p38

Caption: The p38 MAPK signaling pathway and the point of inhibition by the novel derivatives.

Conclusion

The systematic assessment of novelty for a new series of chemical compounds, such as the derivatives of this compound, requires a multi-faceted approach that integrates synthetic chemistry, rigorous analytical characterization, comparative biological evaluation, and predictive in silico modeling. By following the comprehensive guide outlined above, researchers can build a robust data package to support the novelty and therapeutic potential of their discoveries, ultimately accelerating the journey from a novel molecule to a potential life-saving medicine.

References

Navigating the Synthesis of 4,5-Dichloropyridine-2,3-diamine: A Comparative Guide to Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the synthetic pathways for 4,5-Dichloropyridine-2,3-diamine, a critical building block in pharmaceutical development, reveals a landscape of strategic choices, each with its own set of economic and practical considerations. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their chemical campaigns.

The synthesis of this compound, a key intermediate for various bioactive molecules, presents a classic case of balancing cost, efficiency, and environmental impact. This guide dissects two plausible synthetic routes, starting from either 2,3-diaminopyridine or 2,3-dichloropyridine, providing a granular analysis of each step.

Route 1: The Chlorination Approach - A Direct but Potentially Costly Path

This route commences with the commercially available 2,3-diaminopyridine and introduces the two chlorine atoms in a subsequent step. The primary advantage of this approach lies in its directness. However, the cost and regioselectivity of the chlorination step are critical factors to consider.

Diagram of Route 1 Synthesis Workflow

Route 1 Synthesis Workflow 2,3-Diaminopyridine 2,3-Diaminopyridine Reaction_1 Chlorination 2,3-Diaminopyridine->Reaction_1 Chlorinating_Agent Chlorinating Agent (e.g., NCS or SO2Cl2) Chlorinating_Agent->Reaction_1 This compound This compound Reaction_1->this compound

Caption: Workflow for the synthesis of this compound starting from 2,3-diaminopyridine.

Experimental Protocol: Chlorination of 2,3-Diaminopyridine
  • Dissolution: Dissolve 2,3-diaminopyridine in a suitable solvent, such as a chlorinated solvent or a high-boiling point ether.

  • Chlorination: Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), portion-wise at a controlled temperature. The choice of chlorinating agent and reaction conditions will be crucial for achieving the desired regioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be quenched, extracted, and the crude product purified by column chromatography or recrystallization.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Starting Material Cost 2,3-Diaminopyridine is commercially available, with prices ranging from approximately $200/kg to over $29,000/kg depending on the supplier and purity.[1][2][3]
Reagent Cost N-Chlorosuccinimide (NCS) is priced at approximately $450/kg.[4] Sulfuryl chloride is a more economical option at around $85/kg, but its handling requires more stringent safety precautions.[5]
Yield and Selectivity This is the major unknown and the highest risk factor for this route. Achieving dichlorination specifically at the 4 and 5 positions without side reactions can be challenging. Extensive optimization of reaction conditions would likely be required.
Operational Complexity The reaction itself is conceptually straightforward, but the work-up and purification of a potentially complex mixture of chlorinated isomers could be laborious.
Safety and Environment Both NCS and sulfuryl chloride are hazardous materials requiring careful handling.[6] Chlorinated solvents are often used, which have environmental concerns. Waste disposal of chlorinated organic compounds requires specific procedures to avoid environmental contamination.[7][8]

Route 2: The Nitration-Reduction Strategy - A Longer but Potentially More Controlled Pathway

This alternative route begins with 2,3-dichloropyridine, introducing the amino groups in a two-step sequence of nitration followed by reduction. While this pathway involves more steps, it may offer better control over the final product's regiochemistry.

Diagram of Route 2 Synthesis Workflow

Route 2 Synthesis Workflow 2,3-Dichloropyridine 2,3-Dichloropyridine Reaction_1 Dinitration 2,3-Dichloropyridine->Reaction_1 Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction_1 4,5-Dinitro-2,3-dichloropyridine 4,5-Dinitro-2,3-dichloropyridine Reaction_1->4,5-Dinitro-2,3-dichloropyridine Reaction_2 Reduction 4,5-Dinitro-2,3-dichloropyridine->Reaction_2 Reducing_Agent Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Reducing_Agent->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Workflow for the synthesis of this compound starting from 2,3-dichloropyridine.

Experimental Protocol: Dinitration and Reduction of 2,3-Dichloropyridine

Step 1: Dinitration of 2,3-Dichloropyridine

  • Acid Mixture: Carefully prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, typically in a 1:1 ratio, while cooling in an ice bath.

  • Addition of Starting Material: Slowly add 2,3-dichloropyridine to the nitrating mixture at a low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture onto ice and neutralize carefully with a base to precipitate the dinitro product. Filter and wash the solid.

Step 2: Reduction of 4,5-Dinitro-2,3-dichloropyridine

  • Method A: Catalytic Hydrogenation

    • Catalyst Slurry: Suspend the dinitro compound and a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.

    • Hydrogenation: Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus at a specified pressure and temperature.

    • Filtration and Concentration: After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the crude diamine.

  • Method B: Metal/Acid Reduction

    • Suspension: Suspend the dinitro compound in a mixture of a solvent (e.g., ethanol/water) and an acid (e.g., hydrochloric acid or acetic acid).

    • Metal Addition: Add a reducing metal, such as iron powder, in portions.

    • Heating: Heat the reaction mixture to reflux and monitor for completion.

    • Work-up: Filter the hot reaction mixture to remove the iron salts. Neutralize the filtrate and extract the product.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Starting Material Cost 2,3-Dichloropyridine is commercially available, with prices around $125/100g.[9]
Reagent Cost Nitrating agents (nitric and sulfuric acid) are bulk chemicals and relatively inexpensive. For the reduction step, iron powder is very cheap (around $1/kg), while palladium on carbon is significantly more expensive (prices vary widely, but can be in the range of $35/gram for 5% Pd/C).[2][6][10][11] Hydrochloric acid and acetic acid are also inexpensive bulk chemicals.[3][5][7][12][13][14][15][16][17]
Yield and Selectivity The regioselectivity of the dinitration step is a key challenge. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen will direct the incoming nitro groups, but achieving the desired 4,5-disubstitution may be accompanied by the formation of other isomers. The reduction of nitro groups to amines is generally a high-yielding transformation.
Operational Complexity This is a multi-step synthesis, which inherently increases operational complexity compared to a one-step approach. Handling of nitrating mixtures requires significant care due to their corrosive and exothermic nature. Catalytic hydrogenation requires specialized equipment.
Safety and Environment Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The use of strong acids poses significant safety hazards. Waste from nitration reactions is hazardous and requires careful neutralization and disposal.[18][19][20][21][22] Catalytic hydrogenation is generally considered a greener reduction method compared to metal/acid reductions, as it produces water as the primary byproduct. However, the palladium catalyst can be a source of heavy metal contamination if not properly recovered and recycled.[23][24][25][26][27]

Conclusion: A Strategic Decision for Researchers

The choice between these two synthetic routes for this compound is not straightforward and depends heavily on the specific priorities of the research or development program.

  • Route 1 offers a more direct path, which could be advantageous if a high-yielding and regioselective chlorination protocol can be developed. The primary hurdle is the lack of established procedures, necessitating significant process development and optimization. The potentially high cost of the starting material, 2,3-diaminopyridine, at scale is also a major consideration.

  • Route 2 , while longer, may provide a more controlled and ultimately more scalable synthesis. The starting material is less expensive, and the individual reactions (nitration and reduction) are well-established transformations in organic synthesis. The main challenge lies in controlling the regioselectivity of the dinitration step.

Recommendation: For initial small-scale synthesis and exploratory work, Route 1 might be attempted if the regioselectivity of the chlorination can be addressed. However, for larger-scale production where cost and reproducibility are paramount, Route 2 appears to be the more strategically sound approach , despite its greater number of steps. The key to success for Route 2 will be the careful optimization of the dinitration reaction to maximize the yield of the desired 4,5-dinitro isomer.

Further research into the regioselective functionalization of both 2,3-diaminopyridine and 2,3-dichloropyridine is warranted to develop more efficient and cost-effective syntheses of this important pharmaceutical intermediate.

References

A Senior Application Scientist's Comparative Guide to 4,5-Dichloropyridine-2,3-diamine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals dedicated to advancing molecular synthesis, this guide offers an in-depth analysis of 4,5-Dichloropyridine-2,3-diamine. Our focus is a critical evaluation of its performance in specific, high-value synthetic applications, benchmarked against alternative precursors. This document moves beyond a simple recitation of protocols to provide a nuanced understanding of why this particular building block is—or is not—the optimal choice for your synthetic campaign.

Introduction: The Strategic Value of the Dichlorinated Pyridine Scaffold

Heterocyclic compounds form the bedrock of modern medicinal and agricultural chemistry.[1] Among these, the pyridine scaffold is a privileged structure, and its functionalization dictates its biological activity. The introduction of both amino and chloro substituents onto the pyridine ring creates a versatile building block ripe for a variety of synthetic transformations. This compound (CAS No. 662116-66-7) is a prime example of such a scaffold. The vicinal diamines are poised for cyclocondensation reactions, while the two chlorine atoms offer sites for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the generation of molecular diversity from a single core.

While a range of dichlorinated aminopyridines, such as 3-amino-2,5-dichloropyridine and 4-amino-3,5-dichloropyridine, have found utility as intermediates in the synthesis of pharmaceuticals, herbicides, and fungicides, the specific 4,5-dichloro-2,3-diamino isomer is particularly well-suited for the synthesis of a specific class of compounds: imidazo[4,5-b]pyridines .[2][3][4] These molecules are of significant interest as they are structural bioisosteres of purines and have shown potential in a variety of therapeutic areas.[1][5]

This guide will focus on the performance of this compound in the synthesis of imidazo[4,5-b]pyridines, comparing this approach to other synthetic routes to the same heterocyclic system.

Core Application: Synthesis of Imidazo[4,5-b]pyridines

The primary synthetic utility of this compound lies in its role as a precursor to the imidazo[4,5-b]pyridine ring system. This is typically achieved through a cyclocondensation reaction with an aldehyde, carboxylic acid, or a derivative thereof. The vicinal diamines of the pyridine ring react to form the imidazole portion of the fused heterocyclic system.

G cluster_reactants Reactants cluster_products Products 4_5_DCPDA This compound Imidazopyridine Substituted Imidazo[4,5-b]pyridine 4_5_DCPDA->Imidazopyridine Cyclocondensation Aldehyde R-CHO Aldehyde->Imidazopyridine Water 2 H₂O Imidazopyridine->Water

Caption: General reaction scheme for the synthesis of imidazo[4,5-b]pyridines.

The key advantage of using this compound is that the resulting imidazo[4,5-b]pyridine product retains the two chlorine atoms on the pyridine ring. These chlorines can then be further functionalized, for example, through Suzuki-Miyaura cross-coupling reactions, to introduce a wide variety of aryl or heteroaryl substituents.[6] This two-stage approach—cyclization followed by cross-coupling—is a powerful strategy for building a library of complex molecules for structure-activity relationship (SAR) studies.

Performance Comparison with Alternative Synthetic Routes

While this compound is an effective precursor, it is by no means the only route to imidazo[4,5-b]pyridines. To provide a fair comparison, we will consider alternative strategies that start with different pyridine building blocks.

Alternative 1: The "Nitro-Amino" Route

A common alternative approach begins with a 2-amino-3-nitropyridine derivative that already has a substituent at the 4-position (e.g., a chlorine or a methyl group). This route involves the reduction of the nitro group to an amine, followed by in-situ cyclization with an appropriate reagent.[6]

G Start 4-Substituted-2-amino-3-nitropyridine Reduction Reduction of Nitro Group (e.g., Fe, H₂/Pd-C) Start->Reduction Diamine_Intermediate In-situ generation of 2,3-diaminopyridine derivative Reduction->Diamine_Intermediate Cyclization Cyclization with Carboxylic Acid Derivative Diamine_Intermediate->Cyclization Final_Product Substituted Imidazo[4,5-b]pyridine Cyclization->Final_Product

Caption: Workflow for the "Nitro-Amino" synthetic route.

Comparison:

FeatureThis compound Route"Nitro-Amino" RouteAnalysis
Starting Material This compound4-Substituted-2-amino-3-nitropyridineThe "Nitro-Amino" starting materials are often more readily commercially available.
Number of Steps 1 (Cyclization) + subsequent functionalization1 (Reductive Cyclization)The "Nitro-Amino" route can be a one-pot procedure, which is often more efficient.[6]
Versatility High. The two chloro groups allow for late-stage diversification.Moderate. The substituent at the 4-position is introduced early.The this compound route offers greater flexibility for creating a diverse library of analogs.
Reaction Conditions Typically requires heating with an acid or aldehyde.Involves a metal-catalyzed reduction, which may not be compatible with all functional groups.The choice of route may depend on the functional group tolerance of the desired target molecule.
Yields Generally good to excellent for the cyclization step.Yields can be variable depending on the efficiency of the reduction and cyclization.[6]

Expertise & Experience Insights: The choice between these two routes is a strategic one. If the goal is to synthesize a single target molecule where the 4-substituent is known and readily available on the starting nitropyridine, the "Nitro-Amino" route is often more direct. However, for a discovery program where a variety of substituents are to be explored at the 4- and 5-positions, the this compound route provides a significant advantage in terms of late-stage diversification. The ability to perform cross-coupling reactions on the dichlorinated imidazo[4,5-b]pyridine core is a powerful tool for rapidly generating analogs.

Alternative 2: De Novo Synthesis of the Pyridine Ring

More complex synthetic strategies involve building the pyridine ring itself as part of the overall synthesis of the imidazo[4,5-b]pyridine system. For example, one could start with a substituted imidazole and then construct the pyridine ring onto it.[1]

Comparison:

FeatureThis compound RouteDe Novo Synthesis RouteAnalysis
Convergence Convergent (builds on a pre-formed pyridine)Linear (builds the ring system step-by-step)Convergent syntheses are generally more efficient for complex molecules.
Number of Steps Fewer steps from the diamine.Typically a multi-step, linear sequence.The de novo route is significantly longer and more complex.
Scalability More amenable to scale-up due to fewer steps.Can be challenging to scale up.For process development and manufacturing, the this compound route is likely to be more practical.

Trustworthiness through Self-Validating Systems: The protocols described below are designed to be self-validating. Each step includes clear reaction conditions and expected outcomes. The characterization data provided in the cited literature serves as a benchmark against which a researcher can compare their own results, ensuring the integrity of the synthetic process.

Experimental Protocols

The following protocols are representative of the synthetic transformations discussed in this guide. They are based on procedures described in the scientific literature and are intended to serve as a starting point for laboratory work.

Protocol 1: Synthesis of a 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine from a "Nitro-Amino" Precursor[6]

This protocol illustrates the one-pot reductive cyclization approach.

Materials:

  • 4-Chloro-3-nitropyridin-2-amine

  • Iron powder

  • Ammonium chloride

  • Ethyl trifluoroacetate

  • Ethanol

  • Water

Procedure:

  • To a solution of 4-chloro-3-nitropyridin-2-amine in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux to effect the reduction of the nitro group to an amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reduction is complete, add ethyl trifluoroacetate to the reaction mixture.

  • Continue to heat at reflux to drive the cyclization reaction.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Dichloro-substituted Imidazo[4,5-b]pyridine (Illustrative)[6]

This protocol demonstrates the functionalization of the chloro groups, which would be applicable to the product derived from this compound.

Materials:

  • Dichloro-substituted imidazo[4,5-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., dioxane and water mixture)

Procedure:

  • In a reaction vessel, combine the dichloro-substituted imidazo[4,5-b]pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Deoxygenate the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-20 minutes).

  • Add the deoxygenated solvent to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically between 80-100 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired arylated imidazo[4,5-b]pyridine.

Conclusion: A Strategic Choice for Molecular Diversity

This compound is a highly valuable, albeit specialized, building block for organic synthesis. Its performance is best demonstrated in the synthesis of imidazo[4,5-b]pyridines, where it serves as a linchpin for a strategy of late-stage diversification. While alternative routes, such as the "Nitro-Amino" approach, may be more direct for specific, pre-determined targets, the use of this compound provides a distinct advantage in discovery chemistry programs. The ability to generate a library of analogs through subsequent functionalization of the chloro groups makes it a powerful tool for probing structure-activity relationships.

The choice of synthetic route is ultimately a strategic decision that depends on the goals of the research program. For those seeking to create a diverse range of novel imidazo[4,5-b]pyridine derivatives, this compound represents a superior starting point.

References

Safety Operating Guide

Hazard Identification and Risk Assessment: Understanding the Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4,5-Dichloropyridine-2,3-diamine

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of specialized chemical reagents like this compound demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind each recommendation, ensuring the protection of personnel and the environment.

This compound is a halogenated aromatic amine. Its chemical structure necessitates a cautious approach, as compounds in this class can present significant health and environmental hazards. While specific toxicological data for this exact compound is limited, a conservative assessment based on structurally similar chemicals is essential for ensuring safety.

The primary risks are associated with its classification as a chlorinated organic compound and an aromatic amine. Such substances can be irritants, toxic, and pose long-term environmental risks if not handled and disposed of correctly.[1][2] Improper disposal, particularly through uncontrolled combustion or landfill, can lead to the formation of highly toxic and persistent byproducts like dioxins and furans.[1]

Table 1: Inferred Hazard Profile of this compound

Hazard Classification Potential Effect Rationale / Based on Similar Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Based on classifications for 4-Amino-3,5-dichloropyridine and 2,3-Diaminopyridine.[3][4]
Skin Corrosion/Irritation Causes skin irritation. Common characteristic of chlorinated pyridines and aromatic amines.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. A frequent hazard for this chemical class.[3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or fumes can irritate the respiratory tract.[3][5][6]

| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | Halogenated organic compounds are often persistent and bioaccumulative.[1][7] |

Immediate Safety: Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, the correct Personal Protective Equipment (PPE) is non-negotiable. The goal is to create a complete barrier against potential exposure through inhalation, skin contact, or eye contact.[8]

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

PPE Item Specification Justification
Eye Protection Chemical safety goggles and a face shield.[9][10] Provides robust protection against splashes and airborne particles. A face shield is crucial when handling larger quantities or during spill cleanup.
Hand Protection Nitrile or Neoprene gloves.[8] These materials offer good resistance to a broad range of chemicals, including pyridine derivatives. Avoid latex gloves, which may offer insufficient protection.[8]
Body Protection Chemical-resistant lab coat or coveralls.[11] A fully-buttoned lab coat protects against incidental contact. For significant spill risk, chemical-resistant coveralls are recommended.
Respiratory Protection Use exclusively within a certified chemical fume hood.[8] A fume hood is the primary engineering control to prevent inhalation of dust or vapors. For spill cleanup outside a hood, an air-purifying respirator (APR) with an organic vapor/particulate filter (OV/P100) may be necessary.[9][10]

| Footwear | Closed-toe, chemical-resistant shoes.[12] | Protects feet from spills and falling objects. |

Waste Collection and Segregation: The First Step in Proper Disposal

Proper disposal begins at the point of waste generation. Meticulous segregation is critical to ensure safety, compliance, and cost-effective disposal.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container.[13] A polyethylene or glass container is typically appropriate.

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[14]

  • Segregation is Key:

    • DO NOT mix this waste with non-halogenated solvents. Mixing increases the volume of halogenated waste, which is more expensive to dispose of.

    • DO NOT mix with other incompatible waste streams such as strong oxidizing agents or strong acids.[4]

  • Container Management: Keep the waste container tightly closed when not in use.[8][13] Store it in a cool, dry, and well-ventilated secondary containment area away from heat and sources of ignition.[13][14]

Spill and Emergency Procedures

Accidents require a calm and prepared response. The procedure differs significantly based on the scale of the spill.

For Minor Spills (e.g., <1 gram, contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Proper PPE: Don the PPE outlined in Table 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[13] Do not use combustible materials like paper towels.[15]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container using non-sparking tools.[16]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, followed by soap and water), collecting the cloth and any contaminated materials as hazardous waste.

  • Report: Inform your supervisor or Environmental Health & Safety (EHS) department, as per institutional policy.[13]

For Major Spills (e.g., outside of a fume hood, large quantity, or if you feel unsafe):

  • Evacuate Immediately: Alert all personnel and evacuate the immediate area.[13][17]

  • Isolate the Area: Close doors and prevent unauthorized entry.

  • Call for Emergency Response: Contact your institution's EHS or emergency response team. If there is a fire or medical emergency, call 911.[13][17]

  • Provide Information: Be prepared to provide the chemical name and a Safety Data Sheet (SDS) to responders from a safe distance.

Step-by-Step Final Disposal Protocol

The disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][18]

The required method of destruction for halogenated organic waste is high-temperature incineration.[19][20] This is a critical step to ensure the complete breakdown of the molecule and prevent the formation of toxic byproducts.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process start Waste Generated: This compound collect Collect in a Labeled, Compatible, Segregated Hazardous Waste Container start->collect Follow Collection Protocol store Store in a Secure, Ventilated Area with Secondary Containment collect->store Keep container closed request Request Waste Pickup from Institutional EHS or Contracted Waste Vendor store->request transport Transport by Licensed Hazardous Waste Hauler request->transport Manifest Tracking incinerate High-Temperature Incineration (min. 1100°C for >1% Halogenated Waste) with Scrubber System transport->incinerate RCRA Regulations final Complete Destruction & Regulatory Compliance incinerate->final

Caption: Decision workflow for the disposal of this compound.

Disposal Causality: Why High-Temperature Incineration? As a dichlorinated compound, this compound is a "halogenated organic compound."[1][2] Regulations, such as the European Industrial Emissions Directive, often specify that hazardous waste containing more than 1% halogenated organic substances must be incinerated at a temperature of at least 1100°C.[21] The high temperature and controlled conditions are necessary to ensure the complete destruction of the carbon-chlorine bonds.[22] Standard incineration temperatures may be insufficient, leading to the formation and release of highly toxic and environmentally persistent polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1] The incineration facility must also be equipped with downstream scrubbing systems to neutralize acidic gases (like HCl) that are formed during combustion.[22]

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[23] Your institution's Environmental Health & Safety (EHS) department is the primary resource for ensuring compliance with these regulations. They will manage the manifest system for tracking hazardous waste from generation to final disposal.[23]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards inherent in its chemical structure, implementing rigorous safety and collection protocols, and ensuring its final destruction via high-temperature incineration by a licensed facility, we uphold our commitment to safe and ethical scientific practice. Always consult your institution's specific guidelines and EHS department to ensure full compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloropyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloropyridine-2,3-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。